GSK329
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C19H14Cl2F3N5O2 |
|---|---|
分子量 |
472.2 g/mol |
IUPAC名 |
1-[3,5-dichloro-4-[6-(methylamino)pyrimidin-4-yl]oxyphenyl]-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C19H14Cl2F3N5O2/c1-25-15-8-16(27-9-26-15)31-17-13(20)6-12(7-14(17)21)29-18(30)28-11-4-2-3-10(5-11)19(22,23)24/h2-9H,1H3,(H,25,26,27)(H2,28,29,30) |
InChIキー |
QOQADIYOLOHRAW-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
GSK329 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of GSK329
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent and selective, orally bioavailable small-molecule inhibitor of cardiac troponin I-interacting kinase (TNNI3K).[1] It demonstrates significant cardioprotective effects in preclinical models of myocardial ischemia/reperfusion (I/R) injury. The primary mechanism of action of this compound is the direct inhibition of TNNI3K, a cardiomyocyte-specific kinase. This inhibition mitigates downstream pathological signaling, including the activation of p38 mitogen-activated protein kinase (MAPK) and the production of mitochondrial reactive oxygen species (ROS).[2] These actions collectively reduce myocardial infarct size and preserve cardiac function in the context of ischemic injury. This document provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of its signaling pathway and experimental workflows.
Core Mechanism of Action: TNNI3K Inhibition
This compound functions as a direct, active-site binding inhibitor of TNNI3K.[1] TNNI3K is a member of the MAP3K superfamily and is expressed almost exclusively in cardiomyocytes.[2] In the setting of cardiac I/R injury, TNNI3K activity is upregulated and contributes to cardiomyocyte death and adverse cardiac remodeling.
The cardioprotective effects of this compound are conferred through the following pathway:
-
Inhibition of TNNI3K: this compound potently inhibits the kinase activity of TNNI3K.
-
Reduction of p38 MAPK Activation: By inhibiting TNNI3K, this compound reduces the downstream phosphorylation and activation of p38 MAPK.[2]
-
Decreased Mitochondrial ROS Production: The inhibition of the TNNI3K-p38 MAPK signaling axis leads to a reduction in mitochondrial-derived superoxide (B77818) generation.[2]
-
Cardioprotection: The culmination of these effects is a significant reduction in cardiomyocyte death, decreased infarct size, and preservation of cardiac function following an ischemic event.[2]
Signaling Pathway
The following diagram illustrates the signaling pathway modulated by this compound in the context of ischemia/reperfusion injury.
Caption: TNNI3K signaling pathway in cardiac I/R injury and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Selectivity (Fold vs. TNNI3K) | Reference |
| TNNI3K | Kinase Assay | 10 | - | [1] |
| VEGFR2 | Kinase Assay | 400 | 40 | Data derived from[1] |
| p38α | Kinase Assay | 800 | 80 | Data derived from[1] |
| B-Raf | Kinase Assay | >2000 | >200 | Data derived from[1] |
| Panel of 185 Kinases | Kinase Assays | - | >100-fold for 80% of kinases | [1] |
Note: A detailed kinase selectivity panel (table S2 in the primary publication) was not publicly available.
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Myocardial I/R Injury
| Parameter | Treatment Group | Result | Reference |
| Infarct Size (% of Area at Risk) | Vehicle | ~55% | [2] |
| Infarct Size (% of Area at Risk) | This compound (2.75 mg/kg, i.p.) | ~35% (Significant Reduction) | [2] |
| Superoxide Production (Ischemic LV) | Vehicle | Elevated | [2] |
| Superoxide Production (Ischemic LV) | This compound (2.75 mg/kg, i.p.) | Significantly Blunted | [2] |
| p38 Phosphorylation (Ischemic LV) | Vehicle | Elevated | [2] |
| p38 Phosphorylation (Ischemic LV) | This compound (2.75 mg/kg, i.p.) | Reduced | [2] |
Experimental Protocols
Detailed experimental protocols from the primary literature are summarized below.
In Vitro TNNI3K Inhibition Assay (Representative Protocol)
This protocol describes a typical method for determining the IC50 of an inhibitor against its target kinase.
-
Reagents and Materials:
-
Recombinant human TNNI3K enzyme.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ATP (radiolabeled [γ-32P]ATP or for use with phosphospecific antibodies).
-
Substrate (e.g., a generic substrate like myelin basic protein or a specific peptide).
-
This compound at various concentrations.
-
96-well plates.
-
Scintillation counter or Western blot equipment.
-
-
Procedure:
-
A reaction mixture is prepared in each well of a 96-well plate containing the kinase buffer, recombinant TNNI3K, and the substrate.
-
This compound is added to the wells in a series of dilutions (e.g., 10-point, 3-fold serial dilution). A control well with DMSO (vehicle) is included.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
The reaction is stopped (e.g., by adding EDTA or a denaturing buffer).
-
The amount of substrate phosphorylation is quantified. If using radiolabeled ATP, this can be done by capturing the substrate on a filter membrane and measuring radioactivity with a scintillation counter.
-
Data are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is determined using a non-linear regression curve fit.
-
In Vivo Myocardial Ischemia/Reperfusion (I/R) Injury Model
This protocol outlines the key steps in the mouse model used to evaluate the efficacy of this compound.
Caption: Experimental workflow for the in vivo mouse model of myocardial I/R injury.
-
Animal Preparation:
-
Adult C57BL/6 mice are used.
-
Animals are anesthetized, intubated, and mechanically ventilated.
-
A left thoracotomy is performed to expose the heart.
-
-
Ischemia Induction:
-
The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia.
-
The ischemic period is maintained for 30 minutes.
-
-
Reperfusion and Treatment:
-
The ligature is released to allow for reperfusion of the myocardium.
-
At the time of reperfusion, this compound (2.75 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection. The compound is formulated in 20% aqueous hydroxypropyl-β-cyclodextrin with 5% DMSO.[2]
-
-
Endpoint Analysis (24 hours post-reperfusion):
-
Infarct Size Measurement:
-
Hearts are excised and the aorta is cannulated.
-
The LAD is re-ligated, and a dye (e.g., Evans blue) may be perfused to delineate the area at risk (AAR).
-
The heart is sliced and incubated with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains pale.[3][4][5][6][7]
-
Slices are imaged, and the infarct area and AAR are quantified using image analysis software.
-
-
ROS Measurement:
-
Superoxide production in the ischemic left ventricle is measured, typically using a fluorescent probe like dihydroethidium (B1670597) (DHE) on frozen heart sections.[8][9][10]
-
-
Western Blotting:
-
Protein lysates from the ischemic left ventricle are analyzed by Western blot to determine the phosphorylation status of p38 MAPK using a phospho-specific antibody.
-
-
Clinical Development Status
As of the latest available information, there are no publicly registered clinical trials for this compound under its known identifiers (this compound, CAS 1268490-12-5). This suggests that the compound may be in the preclinical stage of development or that its development has been discontinued.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the cardiomyocyte-specific kinase TNNI3K. Its mechanism of action, involving the attenuation of the p38 MAPK-mitochondrial ROS signaling axis, is directly linked to its cardioprotective effects in preclinical models of ischemia/reperfusion injury. The data presented in this guide provide a strong rationale for TNNI3K as a therapeutic target for acute coronary syndromes, and for this compound as a lead compound for further investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myocardial infarct size and area at risk assessment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]
- 5. Mouse infarct size quantification [bio-protocol.org]
- 6. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 7. Item - Myocardial infarct size determined using the TTC method. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Mitochondrial production of reactive oxygen species contributes to the β-adrenergic stimulation of mouse cardiomycytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring mitochondrial function in intact cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Target of GSK329: An In-depth Technical Guide to TNNI3K Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK329 is a potent and selective small-molecule inhibitor targeting Troponin I-interacting kinase (TNNI3K), a cardiomyocyte-specific kinase implicated in cardiovascular pathologies. This guide provides a comprehensive technical overview of this compound's primary target, its mechanism of action, and the experimental methodologies used to characterize its activity. The information presented herein is intended to support further research and drug development efforts centered on TNNI3K inhibition.
Primary Target: TNNI3K (Troponin I-Interacting Kinase)
The primary molecular target of this compound is the cardiac troponin I-interacting kinase (TNNI3K), also known as cardiac ankyrin repeat kinase (CARK). TNNI3K is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family and is predominantly expressed in cardiomyocytes. Its strategic location and function within cardiac signaling pathways have positioned it as a compelling target for therapeutic intervention in heart disease.
Quantitative Data: Potency and Selectivity of this compound
This compound exhibits high potency for TNNI3K and significant selectivity over other kinases. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| TNNI3K | 10 |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Selectivity (Fold over TNNI3K) |
| VEGFR2 | 40 |
| p38α | 80 |
| B-Raf | >200 |
This compound also demonstrates over 100-fold selectivity against 80% of a panel of 185 kinases tested.
Mechanism of Action and Signaling Pathway
TNNI3K is a key regulator of cardiac stress responses. In the context of ischemia/reperfusion (I/R) injury, TNNI3K activity is upregulated, leading to a cascade of downstream events that contribute to myocardial damage. This compound, by inhibiting TNNI3K, mitigates these detrimental effects.
The primary mechanism of TNNI3K-mediated cardiac injury involves the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This leads to increased production of mitochondrial reactive oxygen species (ROS), resulting in oxidative stress, cardiomyocyte apoptosis, and ultimately, increased infarct size.
In-Depth Technical Guide: GSK329 TNNI3K Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK329 is a potent and selective small-molecule inhibitor of the cardiac-specific Troponin I-Interacting Kinase (TNNI3K). This document provides a comprehensive technical overview of the this compound inhibition profile, detailing its mechanism of action, kinase selectivity, and effects in preclinical models of cardiac injury. The information presented herein is intended to support further research and development efforts targeting TNNI3K for cardiovascular diseases.
Introduction to TNNI3K
Troponin I-Interacting Kinase (TNNI3K) is a serine/threonine kinase predominantly expressed in cardiomyocytes[1]. It plays a significant role in cardiac signaling pathways, particularly in the context of cardiac stress and injury. Upregulation of TNNI3K activity is associated with adverse cardiac remodeling and dysfunction. The kinase is implicated in mediating cellular responses to ischemia/reperfusion (I/R) injury, making it a promising therapeutic target for protecting the heart muscle from damage.
This compound: A Potent TNNI3K Inhibitor
This compound is a diarylurea compound identified as a highly potent inhibitor of TNNI3K. It has been investigated for its cardioprotective effects in preclinical models of myocardial I/R injury[2].
In Vitro Inhibition Profile
This compound demonstrates potent inhibition of TNNI3K in biochemical assays.
| Parameter | Value | Reference |
| IC50 | 10 nM | [3][4] |
Kinase Selectivity Profile
This compound exhibits a favorable selectivity profile, with significantly higher potency for TNNI3K compared to a panel of other kinases. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
| Kinase | Selectivity (Fold vs. TNNI3K) | Reference |
| VEGFR2 | 40 | [4] |
| p38α | 80 | [4] |
| B-Raf | >200 | [4] |
| Panel of 185 Kinases | >100-fold selectivity over 80% of kinases tested | [4] |
TNNI3K Signaling Pathway
TNNI3K is a component of a signaling cascade that is activated in response to cardiac injury, such as ischemia/reperfusion. Its activation leads to downstream events that contribute to cardiomyocyte death and myocardial damage. A key part of this pathway involves the activation of p38 mitogen-activated protein kinase (MAPK) and the subsequent increase in mitochondrial reactive oxygen species (ROS), leading to mitochondrial dysfunction.
Caption: TNNI3K signaling pathway in cardiac injury.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
A radiometric kinase assay is a standard method for determining the inhibitory activity of compounds against a specific kinase.
Objective: To determine the IC50 value of this compound against TNNI3K.
Materials:
-
Recombinant TNNI3K enzyme
-
This compound (or other test compounds)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase-specific substrate (e.g., a generic peptide like poly(Glu,Tyr) or a specific substrate for TNNI3K if known)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase reaction buffer, recombinant TNNI3K enzyme, and the specific substrate.
-
Inhibitor Addition: Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Initiate the kinase reaction by adding radiolabeled ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes). The incubation time should be within the linear range of the enzyme kinetics.
-
Reaction Termination and Spotting: Stop the reaction (e.g., by adding a strong acid like phosphoric acid). Spot a small aliquot of each reaction mixture onto a phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radiolabeled ATP. The phosphorylated substrate will bind to the paper.
-
Quantification: Measure the amount of radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.
Caption: In Vitro Kinase Inhibition Assay Workflow.
In Vivo Myocardial Ischemia/Reperfusion Model
This protocol describes the surgical procedure to induce myocardial ischemia followed by reperfusion in a mouse model to evaluate the cardioprotective effects of this compound.
Objective: To assess the in vivo efficacy of this compound in reducing infarct size and preserving cardiac function after I/R injury.
Animals: Adult male C57BL/6 mice are commonly used for this model.
Procedure:
-
Anesthesia and Ventilation: Anesthetize the mouse (e.g., with isoflurane (B1672236) or pentobarbital) and intubate it for mechanical ventilation.
-
Surgical Preparation: Shave and disinfect the chest area. Make a left thoracotomy to expose the heart.
-
LAD Ligation: Identify the left anterior descending (LAD) coronary artery. Ligate the LAD with a suture (e.g., 8-0 silk) to induce ischemia. Successful ligation is confirmed by the blanching of the myocardial tissue distal to the suture.
-
Ischemia Period: Maintain the ligation for a specific duration (e.g., 30-45 minutes) to induce a consistent ischemic injury.
-
This compound Administration: Administer this compound or vehicle control at a predetermined time point. For a therapeutic intervention model, this compound (2.75 mg/kg) can be administered via intraperitoneal injection at the onset of reperfusion[1][5]. The compound is typically formulated in a vehicle such as 20% aqueous hydroxypropyl-β-cyclodextrin with 5% DMSO[5].
-
Reperfusion: Release the ligature to allow blood flow to be restored to the previously ischemic area.
-
Chest Closure and Recovery: Close the chest wall in layers and allow the animal to recover. Provide appropriate post-operative care, including analgesia.
-
Endpoint Analysis: After a specified reperfusion period (e.g., 24 hours), euthanize the animal and harvest the heart for analysis.
-
Infarct Size Measurement: Perfuse the heart with a vital stain (e.g., Evans blue) to delineate the area at risk (AAR) and then slice the ventricles and incubate them in triphenyltetrazolium (B181601) chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue.
-
Cardiac Function Assessment: Echocardiography can be performed before and after the procedure to assess cardiac function.
-
Biomarker Analysis: Blood samples can be collected to measure cardiac injury biomarkers such as troponin I.
-
Caption: In Vivo Ischemia/Reperfusion Experimental Workflow.
Conclusion
This compound is a potent and selective inhibitor of the cardiac-specific kinase TNNI3K. Its ability to mitigate the detrimental effects of TNNI3K activation in the context of cardiac ischemia/reperfusion injury highlights its potential as a therapeutic agent for cardiovascular diseases. The data presented in this guide, including its in vitro inhibition profile, kinase selectivity, and in vivo efficacy, provide a strong foundation for further investigation and development of TNNI3K inhibitors for the treatment of heart disease. The detailed experimental protocols offer a starting point for researchers aiming to replicate and expand upon these findings.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
GSK329: A Deep Dive into a Cardioprotective TNNI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
GSK329 is a potent and selective inhibitor of the cardiac-specific Troponin I-interacting kinase (TNNI3K), a protein implicated in the progression of cardiac disease. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound, with a focus on its cardioprotective effects in the context of ischemia/reperfusion injury.
Chemical Structure and Physicochemical Properties
This compound, a diarylurea compound, is chemically identified as 1-(3,5-dichloro-4-((6-(methylamino)pyrimidin-4-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea[1]. Its structure is characterized by a central urea (B33335) linkage connecting a dichlorinated phenyl ring, substituted with a methylamino-pyrimidinoxy group, and a trifluoromethyl-substituted phenyl ring.
A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-(3,5-dichloro-4-((6-(methylamino)pyrimidin-4-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea | [1] |
| CAS Number | 1268490-12-5 | [1] |
| Chemical Formula | C19H14Cl2F3N5O2 | [1] |
| Molecular Weight | 472.24 g/mol | [1] |
| SMILES | CNC1=CC(=NC=N1)OC2=C(Cl)C=C(NC(=O)NC3=CC=CC(=C3)C(F)(F)F)C=C2Cl | [1] |
| InChI Key | QOQADIYOLOHRAW-UHFFFAOYSA-N | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% | [3][4] |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 20 mM) | [3][4] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the potent and selective inhibition of TNNI3K, a kinase predominantly expressed in cardiomyocytes. TNNI3K is a key player in cardiac signaling pathways, particularly in the response to stress signals such as those encountered during ischemia/reperfusion (I/R) injury.
The primary mechanism of action of this compound involves the modulation of the p38 mitogen-activated protein kinase (MAPK) signaling cascade. In the context of I/R injury, TNNI3K activation leads to increased phosphorylation and activation of p38 MAPK. This, in turn, contributes to a cascade of downstream events culminating in cardiomyocyte apoptosis and tissue damage. This compound, by inhibiting TNNI3K, effectively blunts the activation of p38 MAPK, thereby mitigating the detrimental effects of I/R injury.
Furthermore, TNNI3K activity has been linked to mitochondrial dysfunction, specifically an increase in mitochondrial superoxide (B77818) production. This oxidative stress is a major contributor to reperfusion injury. By inhibiting TNNI3K, this compound helps to preserve mitochondrial function and reduce the generation of reactive oxygen species (ROS), further protecting cardiomyocytes from cell death.
Figure 1: Simplified signaling pathway of TNNI3K in ischemia/reperfusion injury and the inhibitory action of this compound.
Key Experimental Evidence and Protocols
The cardioprotective effects of this compound have been demonstrated in preclinical models of cardiac ischemia/reperfusion injury. In vivo studies in mice have shown that administration of this compound leads to a significant reduction in infarct size, preservation of cardiac function, and decreased cardiomyocyte apoptosis.
In Vivo Model of Cardiac Ischemia/Reperfusion Injury in Mice
A widely used and reproducible method to study the effects of compounds like this compound involves the surgical ligation of the left anterior descending (LAD) coronary artery in mice.
Protocol:
-
Anesthesia and Ventilation: Mice are anesthetized (e.g., with isoflurane) and intubated for mechanical ventilation.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The LAD is identified and ligated with a suture (e.g., 8-0 silk).
-
Ischemia: The ligation is maintained for a defined period (e.g., 30-60 minutes) to induce myocardial ischemia. Successful ligation is confirmed by the visible paling of the ventricular wall.
-
Reperfusion: The ligature is released to allow blood flow to be restored to the ischemic area, initiating the reperfusion phase.
-
Drug Administration: this compound or a vehicle control is administered at a specific time point, often just before or at the onset of reperfusion, typically via intraperitoneal or intravenous injection.
-
Post-operative Care and Analysis: Animals are recovered and monitored. After a set period of reperfusion (e.g., 24 hours), hearts are harvested for analysis of infarct size (e.g., using TTC staining), cardiac function (e.g., by echocardiography), and molecular markers (e.g., Western blotting for p38 MAPK phosphorylation).
Figure 2: Experimental workflow for the in vivo mouse model of cardiac ischemia/reperfusion injury.
Western Blotting for Phosphorylated p38 MAPK
To assess the impact of this compound on the TNNI3K signaling pathway, the phosphorylation status of p38 MAPK is a key readout.
Protocol:
-
Tissue Lysis: Heart tissue samples are homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of p38 MAPK (p-p38).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for total p38 MAPK to normalize the data and confirm equal protein loading.
Measurement of Mitochondrial Superoxide Production
The effect of this compound on mitochondrial ROS production can be quantified using fluorescent probes in isolated cardiomyocytes.
Protocol:
-
Cardiomyocyte Isolation: Primary cardiomyocytes are isolated from adult mouse or rat hearts.
-
Cell Treatment: Isolated cardiomyocytes are treated with this compound or vehicle, followed by a stimulus to induce oxidative stress (e.g., simulated ischemia/reperfusion).
-
Fluorescent Probe Loading: The cells are loaded with a fluorescent probe that specifically detects mitochondrial superoxide, such as MitoSOX Red.
-
Imaging: The fluorescence intensity is measured using a fluorescence microscope or a plate reader. An increase in fluorescence indicates higher levels of mitochondrial superoxide.
-
Quantification: The fluorescence intensity is quantified and compared between the different treatment groups.
Conclusion
This compound is a promising small molecule inhibitor of TNNI3K with significant cardioprotective potential. Its well-defined chemical structure and properties, coupled with a clear mechanism of action involving the inhibition of the TNNI3K-p38 MAPK signaling axis and reduction of mitochondrial oxidative stress, make it a valuable tool for cardiovascular research and a potential therapeutic candidate for conditions involving ischemia/reperfusion injury. The experimental protocols outlined in this guide provide a framework for further investigation into the biological activities and therapeutic applications of this compound.
References
- 1. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conventional Method of Cardiac Ischemia/Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Induction of Myocardial Infarction and Myocardial Ischemia-Reperfusion Injury in Mice [jove.com]
In Vitro Activity of GSK329: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK329 is a potent and selective small molecule inhibitor of the cardiac-specific Troponin I-Interacting Kinase (TNNI3K). This document provides a comprehensive overview of the in vitro activity of this compound, including its inhibitory potency, kinase selectivity, and the underlying signaling pathways it modulates. Detailed experimental methodologies for key in vitro assays are presented to facilitate study replication and further investigation. All quantitative data are summarized in structured tables, and key cellular signaling pathways and experimental workflows are visualized using diagrams.
Introduction
Troponin I-Interacting Kinase (TNNI3K) is a cardiac-specific serine/threonine kinase that has emerged as a promising therapeutic target for cardiovascular diseases. TNNI3K is implicated in cardiac hypertrophy and the response to ischemic injury.[1][2][3] this compound is a diarylurea compound identified as a highly potent inhibitor of TNNI3K.[4] Understanding the in vitro characteristics of this compound is crucial for its development as a potential therapeutic agent. This guide details the in vitro activity of this compound, focusing on its inhibitory effects on TNNI3K and its broader kinase selectivity profile.
Quantitative In Vitro Activity of this compound
The in vitro potency and selectivity of this compound have been characterized through various kinase assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Potency of this compound against TNNI3K
| Parameter | Value | Reference |
| IC50 | 10 nM | [5][6] |
Table 2: In Vitro Selectivity of this compound against a Panel of Kinases
| Kinase | Selectivity (Fold over TNNI3K) | Reference |
| VEGFR2 | 40-fold | [5][6] |
| p38α | 80-fold | [5][6] |
| B-Raf | >200-fold | [5][6] |
| Other Kinases (80% of 185 tested) | >100-fold | [5][6] |
TNNI3K Signaling Pathway and Mechanism of Action of this compound
TNNI3K is a member of the Mitogen-Activated Protein Kinase Kinase Kinase (MAPKKK) family.[2] Its activation under conditions of cardiac stress, such as ischemia/reperfusion, initiates a signaling cascade that contributes to cardiomyocyte apoptosis and adverse cardiac remodeling. A key downstream effector of TNNI3K is the p38 Mitogen-Activated Protein Kinase (MAPK).[7] TNNI3K-mediated phosphorylation and activation of p38 lead to increased production of reactive oxygen species (ROS) and subsequent cellular damage.[7] this compound exerts its cardioprotective effects by directly inhibiting the kinase activity of TNNI3K, thereby preventing the activation of the downstream p38 MAPK pathway.
Other potential downstream targets and interacting partners of TNNI3K include cardiac Troponin I (cTnI), and a recently identified axis involving Mypt1, Mlc2, Yap1, and Nfatc1.[1][2][3]
TNNI3K Signaling Pathway Diagram
Caption: TNNI3K signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the in vitro characterization of this compound are provided below. These protocols are synthesized from publicly available information and general kinase assay principles.
In Vitro TNNI3K Kinase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against TNNI3K. A common method for this is a radiometric filter-binding assay or a fluorescence-based assay.
Materials:
-
Recombinant human TNNI3K enzyme
-
This compound
-
ATP, [γ-33P]ATP for radiometric assay
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
-
Substrate (e.g., a generic substrate like myelin basic protein or a specific peptide substrate for TNNI3K)
-
96-well or 384-well plates
-
Phosphocellulose filter plates (for radiometric assay)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM.
-
Reaction Setup: In a multi-well plate, add the following components in order:
-
Kinase assay buffer.
-
This compound at various concentrations or DMSO as a vehicle control.
-
Recombinant TNNI3K enzyme.
-
Substrate.
-
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-33P]ATP (for radiometric assay) to each well. The final ATP concentration should be at or near the Km for TNNI3K.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Fluorescence Assay: Stop the reaction by adding a stop solution containing a chelating agent like EDTA.
-
-
Detection:
-
Radiometric Assay: Add scintillation fluid to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence Assay: Measure the fluorescence signal according to the specific assay kit instructions (e.g., ADP-Glo™).
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinase Selectivity Profiling
To assess the selectivity of this compound, its inhibitory activity is tested against a broad panel of other kinases.
Procedure:
-
Kinase Panel: Utilize a commercially available kinase profiling service or an in-house panel of purified, active kinases.
-
Assay Conditions: Perform single-point inhibition assays at a fixed concentration of this compound (e.g., 1 µM) against each kinase in the panel. The assay format (radiometric, fluorescence, etc.) will depend on the specific kinase and available substrates.
-
Data Collection: Measure the percentage of inhibition for each kinase.
-
Follow-up IC50 Determination: For kinases that show significant inhibition in the single-point screen (e.g., >50% inhibition), perform full dose-response curves as described in Protocol 4.1 to determine the IC50 values.
-
Selectivity Calculation: Calculate the selectivity by dividing the IC50 for the off-target kinase by the IC50 for TNNI3K.
Experimental Workflow for In Vitro Characterization of this compound
Caption: Workflow for determining the in vitro potency and selectivity of this compound.
Conclusion
This compound is a potent and selective inhibitor of TNNI3K with an in vitro IC50 of 10 nM.[5][6] It demonstrates high selectivity against a broad range of other kinases, making it a valuable tool for studying the biological functions of TNNI3K and a promising candidate for further therapeutic development. The detailed protocols and pathway diagrams provided in this guide serve as a resource for researchers in the field of cardiovascular drug discovery to further explore the potential of TNNI3K inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. TNNI3K, a Cardiac-Specific Kinase, Promotes Physiological Cardiac Hypertrophy in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Selectivity Profiling System: General Panel Protocol [france.promega.com]
- 5. Overexpression of TNNI3K, a cardiac-specific MAPKKK, promotes cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
GSK329: A Technical Guide to Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the kinase selectivity profile of GSK329, a potent and selective inhibitor of cardiac Troponin I-Interacting Kinase (TNNI3K). This document details the quantitative selectivity of this compound against a panel of kinases, outlines the experimental methodologies used for these determinations, and visualizes the key signaling pathway affected by this inhibitor.
Executive Summary
This compound is a highly selective inhibitor of TNNI3K with a half-maximal inhibitory concentration (IC50) of 10 nM. Its selectivity has been demonstrated to be greater than 100-fold for TNNI3K over 80% of the 185 kinases it has been tested against. This guide presents the available quantitative data on its selectivity, the protocols for relevant kinase assays, and a diagram of the TNNI3K signaling pathway in the context of cardiac muscle physiology and pathophysiology.
Quantitative Kinase Selectivity of this compound
The selectivity of this compound for TNNI3K has been characterized against a broad panel of kinases. The following table summarizes the available quantitative data.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. TNNI3K |
| TNNI3K | 10 | 1 |
| VEGFR2 (KDR) | 400 | 40 |
| p38α (MAPK14) | 800 | 80 |
| B-Raf | >2000 | >200 |
| Over 80% of 185 tested kinases | >1000 | >100 |
Note: The comprehensive list and specific IC50 values for the entire panel of 185 kinases are not publicly available in the reviewed literature. The data presented is based on information from vendor datasheets and summary statements in research articles.
TNNI3K Signaling Pathway
TNNI3K is a cardiac-specific kinase that plays a role in the cellular stress response, particularly in the context of ischemia-reperfusion injury. Inhibition of TNNI3K by this compound has been shown to be protective against this type of cardiac damage. The primary signaling pathway involves the activation of p38 MAPK, leading to an increase in mitochondrial reactive oxygen species (ROS).
Caption: TNNI3K signaling cascade in cardiomyocytes.
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for understanding its therapeutic potential and off-target effects. A common method for this is a competition binding assay, such as the LanthaScreen™ Eu Kinase Binding Assay.
LanthaScreen™ Eu Kinase Binding Assay Protocol (General Overview)
This assay quantifies the ability of a test compound to displace a fluorescently labeled, ATP-competitive tracer from the kinase active site. The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled tracer.
Materials:
-
Kinase of interest (e.g., TNNI3K, VEGFR2, etc.)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound (this compound) in the assay buffer.
-
Kinase-Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody in the assay buffer.
-
Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.
-
Assay Assembly: In a 384-well plate, add the following in order:
-
Test compound solution
-
Kinase-antibody mixture
-
Tracer solution
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. Measure the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio as a function of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for LanthaScreen kinase assay.
Conclusion
This compound is a potent and highly selective inhibitor of TNNI3K. Its selectivity profile suggests a favorable therapeutic window with a reduced likelihood of off-target effects mediated by the inhibition of other kinases. The understanding of its mechanism of action within the TNNI3K-p38 MAPK signaling pathway provides a strong rationale for its development in the context of cardiac diseases, particularly those involving ischemia-reperfusion injury. Further detailed kinome-wide profiling would provide an even more comprehensive understanding of its selectivity and potential polypharmacology.
An In-Depth Technical Guide on the Cellular Effects of GSK329 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK329 is a potent and selective small-molecule inhibitor of the cardiac-specific kinase, Troponin I-Interacting Kinase (TNNI3K). Preclinical studies have demonstrated its significant cardioprotective effects, particularly in the context of ischemia/reperfusion (I/R) injury. The primary mechanism of action involves the modulation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway and the subsequent reduction of oxidative stress. This technical guide provides a comprehensive overview of the cellular effects of this compound treatment, including detailed summaries of quantitative data, experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Troponin I-Interacting Kinase (TNNI3K) is a serine/threonine kinase predominantly expressed in cardiomyocytes.[1] Its restricted expression profile makes it an attractive therapeutic target for cardiac diseases, as it minimizes the potential for off-target effects in other organs.[1] TNNI3K has been implicated in various cardiac processes, including cardiac hypertrophy and the response to ischemic stress.[2][3] this compound has emerged as a key tool compound for elucidating the biological functions of TNNI3K and as a potential therapeutic agent. This guide will delve into the known cellular and molecular consequences of TNNI3K inhibition by this compound.
Mechanism of Action and Cellular Effects
This compound exerts its cellular effects by directly inhibiting the kinase activity of TNNI3K. In the setting of cardiac ischemia/reperfusion injury, TNNI3K activity is upregulated, leading to a cascade of detrimental events. This compound treatment mitigates this damage through the following key cellular effects:
-
Reduction of Myocardial Infarct Size: Treatment with this compound at the time of reperfusion significantly reduces the volume of infarcted cardiac tissue.[1][4]
-
Attenuation of Oxidative Stress: this compound treatment leads to a marked decrease in the production of reactive oxygen species (ROS), specifically mitochondrial superoxide (B77818), in cardiomyocytes subjected to I/R stress.[1]
-
Inhibition of p38 MAPK Activation: TNNI3K acts as an upstream activator of the p38 MAPK signaling pathway. This compound treatment significantly reduces the phosphorylation and, therefore, the activation of p38 MAPK in the ischemic heart.[1][2]
While the primary focus of this compound research has been on I/R injury, the role of its target, TNNI3K, in cardiac hypertrophy suggests that this compound may also have effects in this context, though specific data is limited.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value/Effect | Model System | Reference |
| IC₅₀ (TNNI3K) | 10 nM | In vitro kinase assay | [5] |
| Infarct Size Reduction | Significantly reduced vs. vehicle | Mouse model of I/R injury | [1][4] |
| Effective In Vivo Dose | 2.75 mg/kg (intraperitoneal) | Mouse model of I/R injury | [5] |
Table 2: Cellular Effects of this compound Treatment in Ischemia/Reperfusion Models
| Cellular Endpoint | Effect of this compound Treatment | Method of Measurement | Reference |
| Mitochondrial Superoxide | Significantly blunted production | Dihydroethidium (B1670597) (DHE) staining | [1][4] |
| p38 MAPK Phosphorylation | Significant reduction | Western Blot | [1][4] |
| Plasma Injury Biomarkers | Markedly reduced levels (cTnI, cTnT, MLC) | ELISA/Biochemical Assays | [1] |
Signaling Pathways and Experimental Workflows
TNNI3K Signaling Pathway in Ischemia/Reperfusion Injury
The following diagram illustrates the signaling cascade initiated by TNNI3K in the context of I/R injury and the point of intervention for this compound.
Caption: TNNI3K signaling cascade in cardiac I/R injury and this compound intervention.
Experimental Workflow for Assessing this compound Efficacy In Vivo
This diagram outlines the typical experimental procedure for evaluating the cardioprotective effects of this compound in a mouse model.
Caption: Workflow for in vivo evaluation of this compound in a mouse I/R model.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Mouse Model of Myocardial Ischemia/Reperfusion (I/R) Injury
-
Anesthesia and Ventilation: Anesthetize adult male C57BL/6 mice with a suitable anesthetic (e.g., sodium pentobarbital). Intubate and mechanically ventilate the mice.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Ischemia and Reperfusion: Maintain the occlusion for 30-45 minutes to induce ischemia. Release the ligature to allow for reperfusion of the myocardium.
-
Treatment: Administer this compound (2.75 mg/kg) or a vehicle control via intraperitoneal injection at the onset of reperfusion.
-
Tissue Harvesting: At predetermined time points (e.g., 24 hours for infarct size, 30 minutes for ROS), euthanize the mice and harvest the hearts for analysis.
Measurement of Myocardial Infarct Size (TTC Staining)
-
Heart Preparation: Excise the heart from the euthanized mouse and cannulate the aorta. Perfuse with phosphate-buffered saline (PBS) to remove blood.
-
Staining: Perfuse the heart with a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in PBS at 37°C for 15-20 minutes. Viable tissue, rich in dehydrogenases, will stain red, while infarcted tissue will remain pale.
-
Fixation and Slicing: Fix the stained heart in 10% neutral buffered formalin. Cut the ventricles into uniform transverse slices (e.g., 1 mm thick).
-
Imaging and Analysis: Acquire high-resolution images of both sides of each slice. Use image analysis software (e.g., ImageJ) to quantify the area of infarction (pale) and the total area of the left ventricle for each slice. Calculate the infarct size as a percentage of the total left ventricular area.
Detection of Myocardial Superoxide (Dihydroethidium Staining)
-
Tissue Preparation: Harvest the heart at a short interval after reperfusion (e.g., 30 minutes). Embed the heart in optimal cutting temperature (OCT) compound and freeze rapidly.
-
Cryosectioning: Cut frozen sections of the left ventricle (e.g., 5-10 µm thick) using a cryostat and mount them on glass slides.
-
Staining: Incubate the sections with dihydroethidium (DHE) solution (e.g., 10 µM in PBS) in a light-protected, humidified chamber at 37°C for 30 minutes. DHE is oxidized by superoxide to the fluorescent product 2-hydroxyethidium, which intercalates with DNA and fluoresces red.
-
Imaging: Immediately visualize the sections using a fluorescence microscope with appropriate filters (e.g., excitation ~518 nm, emission ~605 nm).
-
Quantification: Capture images from the ischemic and remote myocardial regions. Quantify the fluorescence intensity using image analysis software and express the data as a fold change relative to the control group.
Western Blot for p38 MAPK Phosphorylation
-
Protein Extraction: Homogenize frozen heart tissue from the ischemic region in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using image analysis software. Normalize the phosphorylated p38 signal to the total p38 signal from a parallel blot to determine the relative level of activation.
-
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate that targets the cardiac-specific kinase TNNI3K. Its mechanism of action, centered on the inhibition of the TNNI3K-p38-ROS signaling axis, provides significant protection against ischemia/reperfusion injury in preclinical models. The data and protocols presented in this guide offer a comprehensive resource for researchers in cardiovascular drug discovery and related fields to further investigate the cellular effects of this compound and the broader role of TNNI3K in cardiac pathophysiology. Further studies are warranted to explore the potential of this compound in other cardiac conditions, such as heart failure and hypertrophy.
References
- 1. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of TNNI3K, a cardiac specific MAPKKK, promotes cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
GSK329: A Targeted Approach for Mitigating Cardiac Ischemia-Reperfusion Injury
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: GSK329 is a potent and selective small-molecule inhibitor of cardiac Troponin I-Interacting Kinase (TNNI3K), a cardiomyocyte-specific kinase implicated in the pathophysiology of cardiac ischemia-reperfusion (I/R) injury. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy data, relevant signaling pathways, and detailed experimental protocols for its investigation in cardiac research.
Core Mechanism of Action
This compound exerts its cardioprotective effects by selectively targeting TNNI3K.[1] TNNI3K is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family and is predominantly expressed in cardiomyocytes.[2] Following an ischemic event and subsequent reperfusion, TNNI3K activity is upregulated, leading to the activation of downstream stress-signaling cascades. A key downstream effector of TNNI3K is the p38 mitogen-activated protein kinase (MAPK).[2] Activation of p38 MAPK in the context of I/R injury is associated with increased production of reactive oxygen species (ROS), mitochondrial dysfunction, and promotion of apoptotic and inflammatory pathways, all of which contribute to cardiomyocyte death and infarct expansion.[2][3][4] By inhibiting TNNI3K, this compound effectively blunts the activation of the p38 MAPK pathway, thereby mitigating these detrimental downstream effects.
Quantitative Data
The preclinical efficacy of this compound has been demonstrated in a murine model of myocardial ischemia-reperfusion injury. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Reference |
| IC50 (TNNI3K) | 10 nM | [1] |
| Kinase | Selectivity (Fold vs. TNNI3K) | Reference |
| VEGFR2 | 40 | [1] |
| p38α | 80 | [1] |
| B-Raf | >200 | [1] |
| Panel of 185 Kinases | >100-fold selectivity over 80% of kinases tested | [1] |
| Endpoint | Treatment | Outcome | Reference |
| Infarct Size | This compound (2.75 mg/kg, IP at reperfusion) | Significant reduction | [5] |
| Reactive Oxygen Species (ROS) Levels | This compound (in vivo) | Reduced | [2] |
| p38 MAPK Activation | This compound (in vivo) | Reduced | [2] |
| Long-term Cardiac Function (6 weeks post-I/R) | GSK854 (a related TNNI3K inhibitor) in chow | Improved LV function, reduced LV dimensions | [5] |
| Cardiac Fibrosis (6 weeks post-I/R) | GSK854 in chow | Reduced | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: TNNI3K Signaling Pathway in Cardiac Ischemia-Reperfusion Injury.
Caption: Experimental Workflow for In Vivo Evaluation of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Murine Model of Myocardial Ischemia-Reperfusion Injury
Objective: To induce a reproducible myocardial infarction followed by reperfusion in mice to evaluate the cardioprotective effects of this compound.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthesia: Isoflurane (B1672236)
-
Surgical instruments: Fine scissors, forceps, needle holder, 7-0 silk suture
-
Ventilator
-
Heating pad
Procedure:
-
Anesthetize the mouse with isoflurane (3-4% for induction, 1.5-2% for maintenance).
-
Intubate the mouse and connect it to a ventilator.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Perform a left thoracotomy to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Pass a 7-0 silk suture under the LAD and tie a slipknot to occlude the artery. Ischemia is confirmed by the blanching of the anterior ventricular wall.
-
After 30-60 minutes of ischemia, release the slipknot to allow for reperfusion of the coronary artery.
-
Close the chest cavity in layers and allow the mouse to recover.
Administration of this compound
Objective: To deliver this compound to the animal model at the time of reperfusion.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Just prior to reperfusion, dilute the this compound stock solution with the vehicle to the final desired concentration.
-
Administer this compound or vehicle via intraperitoneal injection at a dose of 2.75 mg/kg.[5]
Measurement of Infarct Size
Objective: To quantify the extent of myocardial infarction.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (1% in phosphate (B84403) buffer)
-
Evans blue dye (1%)
-
Formalin (10%)
Procedure:
-
At 24 hours post-reperfusion, re-anesthetize the mouse.
-
Inject Evans blue dye into the aorta or left ventricle to delineate the area at risk (AAR) from the non-ischemic tissue.
-
Excise the heart and slice it into transverse sections.
-
Incubate the heart slices in TTC solution at 37°C for 15-20 minutes. Viable myocardium stains red, while the infarcted tissue remains pale.
-
Fix the slices in formalin.
-
Image the heart slices and quantify the AAR (area not stained by Evans blue) and the infarct area (pale area within the AAR) using image analysis software.
-
Express the infarct size as a percentage of the AAR.
Measurement of Reactive Oxygen Species (ROS)
Objective: To assess the level of oxidative stress in the cardiac tissue.
Materials:
-
Dihydroethidium (DHE)
-
Optimal cutting temperature (OCT) compound
-
Fluorescence microscope
Procedure:
-
At an early time point after reperfusion (e.g., 30 minutes), excise the heart.
-
Embed the heart in OCT compound and freeze it in liquid nitrogen.
-
Cut frozen sections of the heart (5-10 µm).
-
Incubate the sections with DHE (e.g., 10 µM) in a light-protected, humidified chamber at 37°C for 30 minutes.
-
Wash the sections to remove excess DHE.
-
Mount the sections and visualize them using a fluorescence microscope. The fluorescence intensity of oxidized DHE is proportional to the level of superoxide.
-
Quantify the fluorescence intensity using image analysis software.
Assessment of p38 MAPK Activation
Objective: To determine the phosphorylation status of p38 MAPK as a measure of its activation.
Materials:
-
Heart tissue lysates
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Harvest heart tissue from the ischemic region at a relevant time point post-reperfusion.
-
Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated p38 to total p38.
Conclusion
This compound represents a promising, targeted therapeutic agent for the treatment of cardiac ischemia-reperfusion injury. Its cardiomyocyte-specific target, TNNI3K, and its mechanism of action via the inhibition of the detrimental p38 MAPK signaling pathway, offer a focused approach to mitigating the damage associated with myocardial infarction and subsequent reperfusion. The preclinical data strongly support its potential to reduce infarct size, limit oxidative stress, and preserve cardiac function. Further investigation into the dose-response relationship and long-term effects of this compound will be crucial in its clinical development for patients with acute coronary syndromes.
References
- 1. rndsystems.com [rndsystems.com]
- 2. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. p38 MAPK Pathway in the Heart: New Insights in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Role of TNNI3K in Cardiovascular Disease: A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Troponin I-interacting kinase (TNNI3K) is a cardiomyocyte-specific kinase that has emerged as a critical regulator of cardiac physiology and pathology. Extensive research has implicated TNNI3K in a spectrum of cardiovascular diseases, including cardiac hypertrophy, myocardial infarction, ischemia/reperfusion injury, and cardiac conduction abnormalities. This technical guide provides an in-depth overview of the current understanding of TNNI3K's role in cardiovascular disease, with a focus on its signaling pathways, the quantitative effects of its modulation in preclinical models, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel cardiovascular therapeutics.
Introduction
Initially identified in 2003, Troponin I-interacting kinase (TNNI3K) is a member of the MAP kinase kinase kinase (MAPKKK) family with expression largely restricted to the heart.[1][2] Its cardiac-specific nature makes it an attractive therapeutic target, as modulation of its activity would be anticipated to have minimal off-target effects in other organ systems.[3] TNNI3K has been shown to interact with cardiac troponin I (cTnI), a key regulatory protein of cardiac muscle contraction, and its kinase activity is implicated in a variety of cellular processes within the cardiomyocyte.[4][5]
Genetic studies in human populations have linked variants in the TNNI3K gene to an increased risk of dilated cardiomyopathy (DCM), supraventricular arrhythmias, and cardiac conduction disease.[6][7] Preclinical studies using both gain-of-function and loss-of-function animal models have further solidified the role of TNNI3K as a significant contributor to adverse cardiac remodeling and a key mediator of ischemic injury.[1][7] This whitepaper will synthesize the existing data to provide a clear and actionable understanding of TNNI3K in the context of cardiovascular disease.
TNNI3K Signaling Pathways in the Heart
TNNI3K is a central node in signaling cascades that govern cardiomyocyte survival, growth, and function. While its complete interactome is still under investigation, several key downstream pathways have been elucidated.
The TNNI3K-p38 MAPK Pathway in Ischemia/Reperfusion Injury
A predominant signaling axis in the context of ischemic heart disease is the activation of the p38 mitogen-activated protein kinase (MAPK) pathway by TNNI3K.[3] During ischemia/reperfusion (I/R) injury, increased TNNI3K activity leads to the phosphorylation and activation of p38 MAPK.[8] Activated p38 MAPK, in turn, promotes mitochondrial dysfunction and the generation of reactive oxygen species (ROS), culminating in cardiomyocyte apoptosis and increased infarct size. Inhibition of TNNI3K has been shown to attenuate this cascade, thereby protecting the heart from I/R-induced damage.[8]
Regulation of Cardiac Hypertrophy
TNNI3K also plays a significant role in the development of cardiac hypertrophy. Overexpression of TNNI3K in rodent models leads to a hypertrophic phenotype, characterized by an increase in heart weight to body weight ratio and the expression of hypertrophic markers such as atrial natriuretic factor (ANF) and brain natriuretic peptide (BNP).[3][9] The kinase activity of TNNI3K is essential for this pro-hypertrophic effect.[9] While the precise downstream effectors in this context are still being fully elucidated, this pathway appears to be distinct from the p38 MAPK cascade activated during I/R injury.[9]
Quantitative Data on TNNI3K in Cardiovascular Disease Models
The following tables summarize key quantitative findings from preclinical studies investigating the role of TNNI3K in various cardiovascular disease models.
Table 1: Effects of TNNI3K Modulation on Ischemia/Reperfusion Injury
| Model | Genetic Modification/Treatment | Parameter | Result | Reference |
| Mouse | TNNI3K Transgenic (Tg-TNNI3K) | Infarct Size (% of AAR) | Significantly larger vs. WT | [1] |
| Mouse | TNNI3K Kinase-Dead (Tg-KI TNNI3K) | Infarct Size (% of AAR) | Significantly smaller vs. Tg-TNNI3K | [1] |
| Mouse | TNNI3K Knockout (Tnni3k-KO) | Infarct Size (% of AAR) | Significantly smaller vs. WT | [1] |
| Mouse | Tnni3k-KO | Plasma cTnI | Markedly reduced vs. WT | [1] |
| Mouse | Tnni3k-KO | Plasma cTnT | Markedly reduced vs. WT | [1] |
| Mouse | Tnni3k-KO | Plasma Myosin Light Chain | Markedly reduced vs. WT | [1] |
| Mouse | TNNI3K Inhibitor (GSK854) | Infarct Size (% of AAR) | Significantly reduced vs. vehicle | [1] |
| Mouse | TNNI3K Inhibitor (GSK329) | Infarct Size (% of AAR) | Significantly reduced vs. vehicle | [7] |
AAR: Area at Risk; WT: Wild-Type; cTnI: cardiac Troponin I; cTnT: cardiac Troponin T.
Table 2: Effects of TNNI3K on Cardiac Hypertrophy
| Model | Genetic Modification | Parameter | Result | Reference |
| Mouse (High-copy TNNI3K Transgenic) | TNNI3K Overexpression | Heart Weight/Body Weight Ratio | 1.31-fold increase vs. WT | [3] |
| Rat (Transverse Aortic Constriction) | Pressure Overload | Myocardial TNNI3K Expression | 1.62-fold increase vs. sham | [3] |
| Mouse (TNNI3K Transgenic) | TNNI3K Overexpression | ANF mRNA | Increased vs. WT | [9] |
| Mouse (TNNI3K Transgenic) | TNNI3K Overexpression | BNP mRNA | Increased vs. WT | [9] |
WT: Wild-Type; ANF: Atrial Natriuretic Factor; BNP: Brain Natriuretic Peptide.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of TNNI3K.
In Vivo Mouse Model of Cardiac Ischemia/Reperfusion (I/R) Injury
This protocol describes the surgical procedure to induce transient myocardial ischemia followed by reperfusion in mice, a standard model for studying I/R injury.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, retractors)
-
Ventilator
-
Suture material (e.g., 8-0 silk)
-
PE-10 tubing
Procedure:
-
Anesthetize the mouse and intubate for mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Ligate the LAD with a slipknot using an 8-0 silk suture over a piece of PE-10 tubing. Ischemia is confirmed by paling of the ventricular wall.
-
After the desired ischemic period (typically 30-60 minutes), release the slipknot to allow for reperfusion of the myocardium.
-
Close the chest cavity and allow the animal to recover.
-
At the end of the experiment, the heart can be harvested for infarct size analysis or biochemical assays.[2][10]
Isolation of Adult Rat Ventricular Myocytes
This protocol details the enzymatic digestion method for obtaining a high yield of viable cardiomyocytes for in vitro studies.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit buffer (with and without Ca2+)
-
Collagenase type II
-
Bovine serum albumin (BSA)
Procedure:
-
Anesthetize the rat and excise the heart.
-
Cannulate the aorta and mount the heart on the Langendorff apparatus.
-
Perfuse with Ca2+-free Krebs-Henseleit buffer to wash out blood and stop contractions.
-
Switch to perfusion with buffer containing collagenase to digest the extracellular matrix.
-
Once the heart is flaccid, remove it from the apparatus, trim the atria, and gently mince the ventricular tissue in the collagenase solution.
-
Filter the cell suspension to remove undigested tissue.
-
Gradually reintroduce Ca2+ to the cell suspension.
-
The isolated myocytes can then be used for various in vitro assays.[11][12]
Western Blot Analysis of TNNI3K and Downstream Targets
This protocol outlines the steps for detecting and quantifying TNNI3K and its phosphorylated substrates in cardiac tissue lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TNNI3K, anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize cardiac tissue in lysis buffer on ice.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software.[13][14]
TNNI3K Kinase Activity Assay (In Vitro Autophosphorylation)
This protocol describes a method to assess the kinase activity of TNNI3K by measuring its autophosphorylation.
Materials:
-
HEK293T cells
-
Expression vector for tagged-TNNI3K (e.g., Flag-TNNI3K)
-
Transfection reagent
-
Lysis buffer
-
Anti-tag antibody (e.g., anti-Flag) and protein A/G beads for immunoprecipitation
-
Kinase assay buffer
-
[γ-32P]ATP or unlabeled ATP and phospho-specific antibodies
-
SDS-PAGE and autoradiography or Western blotting supplies
Procedure:
-
Transfect HEK293T cells with the TNNI3K expression vector.
-
After 24-48 hours, lyse the cells and immunoprecipitate TNNI3K using the anti-tag antibody.
-
Wash the immunoprecipitates extensively.
-
Resuspend the beads in kinase assay buffer containing [γ-32P]ATP or unlabeled ATP.
-
Incubate at 30°C for 20-30 minutes to allow for autophosphorylation.
-
Stop the reaction by adding Laemmli buffer and boiling.
-
Analyze the samples by SDS-PAGE and autoradiography (for 32P) or by Western blotting with phospho-specific antibodies.[15]
Therapeutic Implications and Future Directions
The extensive body of evidence implicating TNNI3K in the pathogenesis of cardiovascular disease highlights its potential as a valuable therapeutic target. The development of small molecule inhibitors of TNNI3K has shown promise in preclinical models, demonstrating a reduction in infarct size and preservation of cardiac function following I/R injury.[1][16] The cardiac-specific expression of TNNI3K offers a significant advantage in drug development, minimizing the risk of systemic side effects.
Future research should focus on several key areas:
-
Elucidation of the complete TNNI3K interactome: A comprehensive understanding of TNNI3K's binding partners and substrates will provide deeper insights into its diverse roles in the heart.
-
Development of highly selective TNNI3K inhibitors: Continued medicinal chemistry efforts are needed to optimize the potency and selectivity of TNNI3K inhibitors for clinical development.
-
Validation in large animal models: Testing the efficacy and safety of TNNI3K inhibitors in more clinically relevant large animal models of cardiovascular disease is a critical next step.
-
Investigation of TNNI3K's role in other cardiac pathologies: The involvement of TNNI3K in conditions such as diabetic cardiomyopathy and chemotherapy-induced cardiotoxicity warrants further investigation.
Conclusion
TNNI3K is a key player in the molecular mechanisms underlying a range of cardiovascular diseases. Its role in promoting cardiac hypertrophy and exacerbating ischemia/reperfusion injury through the p38 MAPK pathway is well-established. The quantitative data from preclinical models strongly support the therapeutic potential of TNNI3K inhibition. The experimental protocols detailed in this whitepaper provide a foundation for researchers to further investigate the biology of TNNI3K and to advance the development of novel therapies targeting this critical cardiac kinase. The continued exploration of TNNI3K holds significant promise for improving the treatment of cardiovascular disease.
References
- 1. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of Myocardial Infarction and Myocardial Ischemia-Reperfusion Injury in Mice [jove.com]
- 3. TNNI3K, a Cardiac-Specific Kinase, Promotes Physiological Cardiac Hypertrophy in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Refined approach for quantification of in vivo ischemia-reperfusion injury in the mouse heart | Semantic Scholar [semanticscholar.org]
- 5. TNNI3K is a novel mediator of myofilament function and phosphorylates cardiac troponin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Overexpression of TNNI3K, a cardiac specific MAPKKK, promotes cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An in vivo model of ischaemia-reperfusion injury and ischaemic preconditioning in the mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation of Ventricular Myocytes from Adult Rat [southalabama.edu]
- 12. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Inhibition of the cardiomyocyte-specific kinase TNNI3K limits oxidative stress, injury, and adverse remodeling in the ischemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK329: A Chemical Probe for TNNI3K in Cardiovascular Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Troponin I-interacting kinase (TNNI3K) is a cardiac-specific serine/threonine kinase that has emerged as a promising therapeutic target in the context of cardiac disease. It is implicated in signaling pathways that modulate cardiac hypertrophy and ischemia/reperfusion injury. GSK329 is a potent and selective diarylurea inhibitor of TNNI3K, making it a valuable chemical probe for elucidating the biological functions of this kinase. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity profile, and detailed experimental protocols for its use in research.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type |
| TNNI3K | 10 | Biochemical Kinase Assay |
This table summarizes the in vitro potency of this compound against its primary target, TNNI3K.
Table 2: Selectivity Profile of this compound
| Kinase | Fold Selectivity vs. TNNI3K |
| VEGFR2 | 40 |
| p38α | 80 |
| B-Raf | >200 |
This table highlights the selectivity of this compound for TNNI3K over other commonly assayed kinases. This compound also demonstrates >100-fold selectivity over 80% of a panel of 185 kinases.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway of TNNI3K and a general workflow for evaluating this compound's efficacy.
Caption: TNNI3K signaling in cardiac injury.
Caption: Experimental workflow for this compound evaluation.
Experimental Protocols
In Vitro TNNI3K Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from standard kinase assay methodologies and is suitable for determining the IC50 of this compound against TNNI3K.
Materials:
-
Recombinant human TNNI3K enzyme
-
Myelin Basic Protein (MBP) or a suitable peptide substrate
-
This compound (or other test compounds)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 2.5 µL of TNNI3K enzyme and substrate solution (e.g., MBP) in Kinase Assay Buffer.
-
Initiate the reaction by adding 5 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for TNNI3K.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Reactive Oxygen Species (ROS) Assay in Neonatal Rat Ventricular Myocytes (NRVMs)
This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to measure intracellular ROS levels in response to a stimulus and the effect of this compound.[2]
Materials:
-
Primary Neonatal Rat Ventricular Myocytes (NRVMs)
-
Cell culture medium (e.g., DMEM supplemented with FBS)
-
This compound
-
A stimulus to induce ROS (e.g., H₂O₂, Angiotensin II, or simulated ischemia/reperfusion)
-
DCFDA (or other suitable ROS indicator)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Plate NRVMs in black, clear-bottom 96-well plates and culture until they form a confluent, beating monolayer.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
-
ROS Indicator Loading:
-
Remove the culture medium and wash the cells with pre-warmed HBSS.
-
Load the cells with 10 µM DCFDA in HBSS and incubate at 37°C for 30-45 minutes in the dark.
-
-
ROS Stimulation and Measurement:
-
Wash the cells once with HBSS to remove excess probe.
-
Add the ROS-inducing stimulus in the presence of this compound or vehicle.
-
Immediately measure the fluorescence intensity at an excitation/emission of ~485/535 nm using a fluorescence plate reader. Kinetic readings can be taken over a period of time (e.g., every 5 minutes for 1-2 hours). Alternatively, endpoint measurements can be taken.
-
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle-treated control cells.
p38 MAPK Phosphorylation Western Blot
This protocol details the detection of phosphorylated p38 MAPK in cardiomyocytes by Western blot to assess the inhibitory effect of this compound.
Materials:
-
Cardiomyocytes (e.g., NRVMs or a suitable cell line)
-
This compound
-
Stimulus for p38 activation (e.g., Anisomycin, Sorbitol, or simulated ischemia/reperfusion)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cardiomyocytes to the desired confluency.
-
Pre-treat with this compound or vehicle for 1-2 hours.
-
Stimulate the cells to activate the p38 MAPK pathway.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.
-
Quantify the band intensities using densitometry software and express the level of phosphorylated p38 as a ratio to total p38.
-
In Vivo Mouse Model of Myocardial Ischemia/Reperfusion Injury
This compound has been shown to be effective in an in vivo model of cardiac injury. This protocol provides a general framework for such an experiment.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for thoracotomy
-
Suture for coronary artery ligation
-
This compound formulation for in vivo administration (e.g., dissolved in a suitable vehicle)
-
Triphenyltetrazolium chloride (TTC) stain
-
Evans blue dye
Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the mouse and perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia.
-
-
This compound Administration: Administer this compound or vehicle control at a predetermined time point (e.g., just before or during reperfusion). The route of administration could be intraperitoneal or intravenous.
-
Reperfusion: After the ischemic period (e.g., 30-60 minutes), release the ligature to allow for reperfusion of the myocardium (e.g., for 24 hours).
-
Infarct Size Measurement:
-
At the end of the reperfusion period, re-anesthetize the mouse and re-ligate the LAD.
-
Inject Evans blue dye intravenously to delineate the area at risk (the non-blue area).
-
Excise the heart and slice it into transverse sections.
-
Incubate the slices in TTC stain, which stains viable myocardium red, leaving the infarcted tissue pale.
-
-
Data Analysis: Image the heart slices and quantify the infarct size as a percentage of the area at risk.
This compound is a potent and selective inhibitor of TNNI3K, making it an indispensable tool for investigating the role of this kinase in cardiac physiology and pathology. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound as a chemical probe to further unravel the complexities of TNNI3K signaling in the heart and to explore its potential as a therapeutic target.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Preliminary Efficacy of GSK329, a Selective TNNI3K Inhibitor
This technical guide provides a comprehensive overview of the preliminary efficacy of this compound, a potent and selective inhibitor of the cardiac-specific kinase TNNI3K (Troponin I-Interacting Kinase). The data presented herein is based on preclinical studies and highlights the potential of this compound as a therapeutic agent in the context of cardiac injury.
Core Efficacy Data of this compound
The preliminary efficacy of this compound has been primarily evaluated through in vitro kinase assays and in vivo models of cardiac ischemia/reperfusion injury. The quantitative data from these studies are summarized below.
In Vitro Potency and Selectivity
This compound has demonstrated potent and selective inhibition of TNNI3K. The half-maximal inhibitory concentration (IC50) and selectivity against other kinases are presented in Table 1.
| Kinase Target | IC50 (nM) | Selectivity vs. Other Kinases (Fold-Selectivity) |
| TNNI3K | 10 | - |
| VEGFR2 | - | 40 |
| p38α | - | 80 |
| B-Raf | - | >200 |
| Panel of 185 Kinases | - | >100-fold for 80% of kinases tested |
Table 1: In Vitro Potency and Selectivity of this compound. The IC50 value indicates the concentration of this compound required to inhibit 50% of TNNI3K activity. The selectivity data shows the fold-difference in potency against other kinases compared to TNNI3K.[1][2]
In Vivo Efficacy in a Model of Cardiac Injury
The cardioprotective effect of this compound was assessed in a murine model of ischemia/reperfusion (I/R) injury. Administration of this compound at the time of reperfusion led to a significant reduction in infarct size, indicating its potential to mitigate cardiac damage following an ischemic event.
| Animal Model | Intervention | Dosage | Primary Outcome | Result |
| Mouse | Ischemia/Reperfusion | 2.75 mg/kg (intraperitoneal) | Infarct Size Reduction | Significant decrease in infarct size compared to vehicle |
| Reduction of ROS Levels | Observed reduction in reactive oxygen species | |||
| p38 Activation | Decreased activation of p38 MAPK |
Table 2: In Vivo Efficacy of this compound. This table summarizes the key findings from a preclinical study of this compound in a mouse model of cardiac ischemia/reperfusion injury.[1][2][3][4]
Experimental Protocols
The following sections detail the general methodologies employed in the preliminary efficacy studies of this compound.
In Vitro Kinase Inhibition Assay
The potency of this compound against TNNI3K was determined using a biochemical kinase assay. While the specific proprietary protocol for this compound is detailed in patent documents, a general methodology is described below.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TNNI3K.
Materials:
-
Recombinant human TNNI3K enzyme
-
This compound (serially diluted)
-
ATP (adenosine triphosphate)
-
Kinase substrate (e.g., a specific peptide or protein)
-
Kinase assay buffer
-
Detection reagent (e.g., radiometric or fluorescence-based)
-
Microplate reader
Procedure:
-
A solution of recombinant TNNI3K enzyme is prepared in the kinase assay buffer.
-
Serial dilutions of this compound are added to the wells of a microplate.
-
The TNNI3K enzyme solution is added to the wells containing this compound and incubated for a predetermined period to allow for inhibitor binding.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the kinase substrate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of substrate phosphorylation is quantified using a suitable detection method. Radiometric assays measure the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into the substrate, while fluorescence-based assays often use phospho-specific antibodies.[5][6]
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Ischemia/Reperfusion Model
The cardioprotective effects of this compound were evaluated in a well-established mouse model of myocardial ischemia/reperfusion (I/R) injury.
Objective: To assess the ability of this compound to reduce infarct size and mitigate cardiac damage following I/R.
Animal Model: Adult male C57BL/6 mice are commonly used for this model.
Procedure:
-
Anesthesia and Ventilation: The mouse is anesthetized, and a tracheotomy is performed to allow for mechanical ventilation.
-
Thoracotomy: A surgical incision is made through the chest wall to expose the heart.
-
Ischemia Induction: The left anterior descending (LAD) coronary artery is ligated with a suture to induce myocardial ischemia. The duration of ischemia is typically 30-60 minutes.
-
Reperfusion: The suture is removed to allow blood flow to be restored to the previously ischemic area of the heart.
-
Drug Administration: this compound (2.75 mg/kg) or a vehicle control is administered, typically via intraperitoneal injection, at the onset of reperfusion.[3][4]
-
Recovery and Observation: The chest is closed, and the animal is allowed to recover. The observation period is typically 24 hours.
-
Infarct Size Measurement: After the observation period, the heart is excised. The area at risk and the infarcted area are delineated using staining techniques such as Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC). The infarct size is then quantified as a percentage of the area at risk.
Signaling Pathway and Mechanism of Action
This compound exerts its cardioprotective effects by inhibiting TNNI3K, a key upstream regulator of the p38 MAPK signaling pathway in the heart.
In response to cardiac injury, such as ischemia/reperfusion, TNNI3K is activated. This leads to the phosphorylation and activation of the p38 mitogen-activated protein kinase (MAPK).[4][7] Activated p38 MAPK, in turn, promotes mitochondrial dysfunction, leading to an increase in the production of reactive oxygen species (ROS).[4][7] Elevated ROS levels contribute to cardiomyocyte apoptosis and necrosis, ultimately resulting in an larger infarct size and adverse remodeling of the heart.[7]
This compound, by selectively inhibiting TNNI3K, blocks this deleterious signaling cascade. Inhibition of TNNI3K prevents the activation of p38 MAPK, thereby reducing mitochondrial ROS production and protecting cardiomyocytes from cell death.[4] This mechanism of action underlies the observed reduction in infarct size and preservation of cardiac function in preclinical models.[4]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK329 In Vitro Kinase Assay
These application notes provide a comprehensive protocol for the in vitro assessment of GSK329, a potent and selective inhibitor of the cardiac-specific kinase TNNI3K. The following sections detail the necessary reagents, experimental procedures, and data analysis techniques for determining the inhibitory activity of this compound. This document is intended for researchers, scientists, and drug development professionals working in the fields of cardiology, kinase biology, and drug discovery.
Introduction
This compound is a diarylurea compound identified as a highly potent and selective inhibitor of Troponin I-interacting kinase (TNNI3K).[1][2] TNNI3K is a cardiac-specific kinase implicated in cardiovascular diseases, making it a promising therapeutic target. In vitro assays are crucial for characterizing the inhibitory potential and selectivity of compounds like this compound. This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of this compound against TNNI3K.
Data Presentation
The inhibitory activity of this compound and its selectivity against other kinases are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound against TNNI3K
| Compound | Target | IC50 (nM) |
| This compound | TNNI3K | 10 |
Table 2: Selectivity Profile of this compound against various kinases
| Kinase | Fold Selectivity over TNNI3K |
| VEGFR2 | 40-fold |
| p38α | 80-fold |
| B-Raf | >200-fold |
Note: Data is compiled from publicly available sources.[2]
Signaling Pathway
The following diagram illustrates the simplified signaling context of TNNI3K, the target of this compound.
Caption: Simplified signaling pathway of TNNI3K in cardiac myocytes.
Experimental Protocols
TNNI3K In Vitro Kinase Assay (Competitive Binding Assay Format)
This protocol outlines a competitive binding assay to determine the IC50 value of this compound for the TNNI3K kinase. The principle of this assay is the competition between this compound and a known fluorescently labeled ligand for binding to the TNNI3K active site.
Materials and Reagents:
-
Recombinant human TNNI3K protein
-
Fluorescently labeled TNNI3K ligand (e.g., a fluorescent ATP analog)
-
This compound (stock solution in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
384-well microplates (low-volume, black)
-
Plate reader capable of measuring fluorescence polarization or TR-FRET
Experimental Workflow Diagram:
Caption: Experimental workflow for determining the IC50 of this compound.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 100 µM, followed by 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation:
-
Add kinase assay buffer to all wells of a 384-well plate.
-
Transfer a small volume (e.g., 100 nL) of the this compound serial dilutions to the assay plate. Include DMSO-only wells as a no-inhibitor control.
-
-
Enzyme and Ligand Preparation: Prepare a master mix containing recombinant TNNI3K and the fluorescently labeled ligand in kinase assay buffer. The final concentration of TNNI3K should be in the low nanomolar range, and the fluorescent ligand concentration should be at or near its Kd for TNNI3K.
-
Reaction Initiation: Add the TNNI3K and fluorescent ligand master mix to all wells of the assay plate to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Measure the fluorescence signal (e.g., fluorescence polarization) using a compatible plate reader.
-
Data Analysis:
-
The raw data will be the fluorescence signal at each this compound concentration.
-
Normalize the data by setting the no-inhibitor (DMSO) control as 100% binding and a control with a high concentration of a known potent inhibitor (or no enzyme) as 0% binding.
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the fluorescent ligand binding.
-
Solubility and Storage
-
Solubility: this compound is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 20 mM.
-
Storage: Store this compound as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]
Safety Precautions
This compound is for research use only. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for more detailed safety information.
References
Application Notes and Protocols for GSK329 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK329 is a potent and selective inhibitor of the cardiac-specific kinase TNNI3K (Troponin I-interacting kinase). TNNI3K is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family and plays a crucial role in cardiac physiology.[1][2] Upregulation of TNNI3K has been implicated in adverse cardiac remodeling and injury, particularly following ischemia-reperfusion events.[3][4][5] this compound exhibits high potency with a reported half-maximal inhibitory concentration (IC50) of 10 nM for TNNI3K. Its mechanism of action involves the inhibition of TNNI3K, which in turn suppresses the activation of the downstream p38 MAPK signaling pathway.[3][4][5][6] This inhibitory action has been shown to confer cardioprotective effects by reducing oxidative stress and cell death in cardiomyocytes.[4][5]
These application notes provide detailed protocols for the use of this compound in cell culture, focusing on primary cardiomyocytes as a key experimental model. The protocols cover essential procedures from the preparation of stock solutions to the assessment of target engagement and cellular response.
Data Presentation
Table 1: Physicochemical and Solubility Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 472.25 g/mol | |
| Formula | C₁₉H₁₄Cl₂F₃N₅O₂ | |
| Solubility in DMSO | Up to 100 mM | |
| Solubility in Ethanol | Up to 20 mM | |
| Storage | Store at -20°C |
Table 2: Representative Data for a Dose-Response Experiment to Determine the IC50 of this compound on p38 Phosphorylation
The following table presents hypothetical data from a Western blot analysis to determine the IC50 of this compound in cultured cardiomyocytes stimulated with a p38 activator (e.g., Anisomycin). Researchers should generate their own data for their specific cell line and experimental conditions.
| This compound Concentration (nM) | Normalized p-p38 Intensity | % Inhibition of p38 Phosphorylation |
| 0 (Vehicle Control) | 1.00 | 0% |
| 1 | 0.90 | 10% |
| 5 | 0.60 | 40% |
| 10 | 0.50 | 50% |
| 50 | 0.15 | 85% |
| 100 | 0.05 | 95% |
| 500 | 0.02 | 98% |
Signaling Pathway
The primary signaling pathway affected by this compound is the TNNI3K-p38 MAPK cascade. Under conditions of cellular stress, TNNI3K is activated and subsequently phosphorylates and activates downstream kinases, leading to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK then phosphorylates various downstream targets, resulting in cellular responses such as inflammation, apoptosis, and hypertrophy. This compound acts by directly inhibiting the kinase activity of TNNI3K, thereby preventing the activation of this signaling cascade.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound (472.25 g/mol ), calculate the mass required to prepare a 10 mM stock solution.
-
Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: General Protocol for this compound Treatment in Cell Culture
This protocol provides a general guideline for treating adherent cells, such as neonatal rat ventricular myocytes (NRVMs), with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental endpoint.
Materials:
-
Cultured cells (e.g., NRVMs) in multi-well plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Culture cells to the desired confluency (typically 70-80%).
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 1 nM to 1 µM) to determine the optimal working concentration.
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and does not exceed 0.1% to avoid solvent toxicity.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours), depending on the experimental endpoint.
-
After incubation, proceed with the desired downstream analysis, such as cell viability assays or Western blotting for target engagement.
Protocol 3: Western Blot Analysis of p38 MAPK Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on TNNI3K activity by measuring the phosphorylation of its downstream target, p38 MAPK.
Materials:
-
This compound-treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
-
Densitometry Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated p38 to total p38 for each sample to determine the extent of inhibition by this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of this compound in cell culture.
References
- 1. TNNI3K - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the cardiomyocyte-specific kinase TNNI3K limits oxidative stress, injury, and adverse remodeling in the ischemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
Application Notes and Protocols for GSK329 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the specific compound "GSK329" is not publicly available in the searched resources. The following application notes and protocols are based on general principles of preclinical animal studies for similar classes of compounds, such as Glycogen Synthase Kinase 3 (GSK-3) inhibitors. Researchers should substitute the specific parameters (e.g., dosage, vehicle, administration route) with data available for their compound of interest.
Introduction
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase implicated in various cellular processes, including metabolism, neuronal function, and inflammation. Its dysregulation has been linked to several diseases, making it a significant target for drug development. This document provides a generalized framework for conducting animal studies to evaluate the dosage, safety, and efficacy of GSK-3 inhibitors, using "this compound" as a placeholder.
Quantitative Data Summary
Effective preclinical studies rely on careful dose-ranging and pharmacokinetic assessments. The following table template should be populated with experimental data for the specific GSK-3 inhibitor being investigated.
Table 1: Summary of Dosing and Pharmacokinetic Parameters for a GSK-3 Inhibitor in Animal Models
| Animal Species | Route of Administration | Dose Range (mg/kg) | Key Pharmacokinetic Parameters | Observed Effects/Toxicity | Reference |
| Mouse (e.g., C57BL/6) | Intravenous (IV) | e.g., 1-10 | Cmax, Tmax, AUC, Half-life | e.g., Sedation at highest dose | [Internal Study ID] |
| Oral (PO) | e.g., 5-50 | Bioavailability, Cmax, Tmax, AUC | e.g., No observable adverse effects | [Internal Study ID] | |
| Intraperitoneal (IP) | e.g., 5-25 | Cmax, Tmax, AUC | e.g., Mild local irritation | [Internal Study ID] | |
| Rat (e.g., Sprague-Dawley) | Intravenous (IV) | e.g., 1-10 | Cmax, Tmax, AUC, Half-life | e.g., No observable adverse effects | [Internal Study ID] |
| Oral (PO) | e.g., 10-100 | Bioavailability, Cmax, Tmax, AUC | e.g., Dose-dependent decrease in activity | [Internal Study ID] | |
| Dog (e.g., Beagle) | Intravenous (IV) | e.g., 0.5-5 | Cmax, Tmax, AUC, Half-life | e.g., Transient hypotension | [Internal Study ID] |
| Oral (PO) | e.g., 1-20 | Bioavailability, Cmax, Tmax, AUC | e.g., No observable adverse effects | [Internal Study ID] |
Experimental Protocols
Single-Dose Escalation Study for Maximum Tolerated Dose (MTD) Determination
Objective: To determine the maximum tolerated dose (MTD) of this compound following a single administration and to identify potential target organs for toxicity.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Mice or rats (equal numbers of males and females)
-
Standard laboratory equipment for dosing and observation
Procedure:
-
Acclimatize animals for at least 7 days.
-
Assign animals to dose groups (e.g., vehicle control, low, mid, high dose) with n=3-5 per sex per group.
-
Prepare this compound formulations at the required concentrations.
-
Administer a single dose of this compound or vehicle via the desired route (e.g., oral gavage).
-
Observe animals continuously for the first 4 hours post-dosing, and then at regular intervals for 14 days. Record clinical signs of toxicity, changes in body weight, and any mortality.
-
At the end of the 14-day observation period, euthanize animals and perform a gross necropsy.
-
Collect tissues for histopathological analysis, particularly from organs showing macroscopic abnormalities.
Pharmacokinetic (PK) Study
Objective: To characterize the pharmacokinetic profile of this compound in the selected animal model.
Materials:
-
This compound
-
Vehicle
-
Cannulated rats or mice (for serial blood sampling)
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Administer a single dose of this compound (IV and PO to different groups to determine bioavailability).
-
Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Process blood to separate plasma.
-
Analyze plasma samples to determine the concentration of this compound using a validated analytical method.
-
Calculate key PK parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability) using appropriate software.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the general signaling pathway of GSK-3 and a typical experimental workflow for preclinical evaluation.
GSK329 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK329 is a potent and selective inhibitor of the cardiac-specific Troponin I-Interacting Kinase (TNNI3K).[1][2][3] TNNI3K is a member of the MAPKKK family and plays a significant role in cardiac function and the pathophysiology of various heart diseases.[2] Research indicates that inhibition of TNNI3K may offer cardioprotective benefits, particularly in the context of ischemia/reperfusion injury, by reducing infarct size, reactive oxygen species (ROS) levels, and p38 MAPK activation.[1][3] These application notes provide detailed information on the solubility of this compound and protocols for its preparation for both in vitro and in vivo experiments.
Physicochemical and Solubility Data
This compound is a diarylurea compound with the following properties.[2] All quantitative data is summarized in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 472.25 g/mol | [1][2][3] |
| Formula | C₁₉H₁₄Cl₂F₃N₅O₂ | [1][2][3] |
| CAS Number | 1268490-12-5 | [1][2] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% | [1][3] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM (47.23 mg/mL) | [1][2][3] |
| Ethanol | 20 mM (9.45 mg/mL) | [1][3] |
Table 3: Stock Solution Preparation (based on MW 472.25)
| Desired Concentration | Volume of DMSO to add to 1 mg this compound | Volume of DMSO to add to 5 mg this compound | Volume of DMSO to add to 10 mg this compound |
| 1 mM | 2.12 mL | 10.59 mL | 21.18 mL |
| 5 mM | 0.42 mL | 2.12 mL | 4.24 mL |
| 10 mM | 0.21 mL | 1.06 mL | 2.12 mL |
| 50 mM | 0.04 mL | 0.21 mL | 0.42 mL |
| 100 mM | 0.02 mL | 0.11 mL | 0.21 mL |
Signaling Pathway
TNNI3K is a cardiac-specific kinase that is implicated in cardiac stress responses. Upon cardiac injury, TNNI3K can activate the p38 MAPK pathway, leading to increased mitochondrial ROS production and subsequent cardiomyocyte apoptosis. This compound acts as a potent inhibitor of TNNI3K, thereby blocking these downstream detrimental effects.
Caption: TNNI3K signaling pathway in cardiac injury and its inhibition by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted in aqueous buffers or cell culture media for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 100 mM). Refer to Table 3 for guidance. Note: Using newly opened, anhydrous DMSO is crucial as hygroscopic DMSO can negatively impact solubility.[2]
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If precipitation is observed, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[2] Visually inspect to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[2] Protect from light.[2]
Caption: Workflow for preparing this compound stock solution for in vitro experiments.
Protocol 2: In Vitro TNNI3K Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on TNNI3K using an in vitro kinase assay. The principle relies on measuring the phosphorylation of a substrate by TNNI3K in the presence and absence of the inhibitor. Given that TNNI3K undergoes autophosphorylation, this can be used as a readout.
Materials:
-
Recombinant human TNNI3K
-
This compound stock solution (from Protocol 1)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
Substrate (e.g., Myelin Basic Protein or use autophosphorylation)
-
[γ-³²P]ATP or commercial ADP-Glo™ Kinase Assay kit
-
96-well plates
-
Incubator
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 96-well plate, add the following to each well:
-
Kinase Assay Buffer
-
Recombinant TNNI3K
-
Substrate (if not measuring autophosphorylation)
-
Diluted this compound or vehicle control (DMSO)
-
-
Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using radiometric detection).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Terminate the reaction using a stop solution (e.g., 3% phosphoric acid for radiometric assay) or as per the commercial kit's instructions.
-
Detection:
-
Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence (ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which corresponds to kinase activity.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of this compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a solution of this compound suitable for oral gavage or other routes of administration in animal models. This compound is orally bioavailable.[1][3]
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)[2]
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Calibrated pipettes and sterile tips
Procedure (for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation):
-
This protocol yields a clear solution with a solubility of at least 2.08 mg/mL (4.40 mM).[2]
-
For a final volume of 1 mL, add the solvents sequentially as follows. Ensure complete mixing after each addition.
-
To 400 µL of PEG300, add 100 µL of the this compound DMSO stock solution (e.g., 20.8 mg/mL). Mix thoroughly until uniform.[2]
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.[2]
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.[2]
-
The final solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2]
-
Prepare the formulation fresh before each use.
Caption: Sequential workflow for preparing this compound formulation for in vivo use.
Safety Precautions
This compound is for research use only and not for human or veterinary use.[4] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tnni3k regulates cardiomyopathy and cardiac conduction disease through Nfatc1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of TNNI3K, a cardiac specific MAPKKK, promotes cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Assessing the Efficacy of the TNNI3K Inhibitor GSK329 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK329 is a potent and selective small molecule inhibitor of cardiac Troponin I-interacting kinase (TNNI3K), a serine/threonine kinase expressed predominantly in cardiomyocytes. TNNI3K is implicated in cardiac stress responses and pathological remodeling. Inhibition of TNNI3K by this compound has been shown to have cardioprotective effects, partly through the modulation of downstream signaling pathways, including the p38 MAP kinase (MAPK) cascade. Western blotting is a fundamental technique to elucidate the mechanism of action of kinase inhibitors like this compound by quantifying the abundance and phosphorylation status of target proteins and downstream effectors. These application notes provide a detailed protocol for utilizing Western blot to assess the inhibitory activity of this compound on the TNNI3K signaling pathway.
Data Presentation: Recommended Antibody Concentrations for Western Blot
To facilitate the experimental setup for assessing this compound's effects, the following table summarizes recommended starting concentrations for primary antibodies against TNNI3K and key downstream signaling proteins. Optimization may be required based on the specific cell or tissue lysate and experimental conditions.
| Target Protein | Recommended Dilution Range | Blocking Buffer | Notes |
| TNNI3K | 1:500 - 1:2000 | 5% non-fat dry milk or BSA in TBST | Multiple isoforms may be detected. |
| Phospho-p38 MAPK (Thr180/Tyr182) | 1:1000 | 5% BSA in TBST | BSA is recommended over milk for phospho-antibodies to reduce background. |
| Total p38 MAPK | 1:1000 | 5% non-fat dry milk or BSA in TBST | Use as a loading control for phospho-p38 MAPK. |
| GAPDH / β-actin | 1:1000 - 1:10000 | 5% non-fat dry milk in TBST | Loading control to ensure equal protein loading across lanes. |
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway involving TNNI3K and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to determine the effect of this compound on p38 MAPK phosphorylation in a relevant cell line (e.g., human induced pluripotent stem cell-derived cardiomyocytes, H9c2 cells, or other cardiac cell lines).
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.
-
Cell Treatment:
-
This compound has a reported IC50 of 10 nM. A starting concentration range of 25 nM to 500 nM is recommended for cell-based assays.
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
A typical treatment duration is 1 to 24 hours. This should be optimized for the specific cell line and experimental question.
-
For positive control of p38 activation, a pro-inflammatory stimulus (e.g., Anisomycin, 10 µg/mL for 30 minutes) can be used.
-
Preparation of Cell Lysates
-
Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis:
-
Aspirate the PBS completely.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Clarification:
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
SDS-PAGE and Protein Transfer
-
Sample Preparation:
-
Based on the protein concentration, normalize all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane into a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S solution.
-
Immunoblotting
-
Blocking:
-
Wash the membrane briefly with Tris-Buffered Saline containing 0.1% Tween-20 (TBST).
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation. For total protein antibodies, 5% non-fat dry milk in TBST can be used.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., anti-phospho-p38 MAPK, anti-total p38 MAPK, and a loading control) in the appropriate blocking buffer according to the recommendations in the data table.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted 1:2000 - 1:10000 in the blocking buffer for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis
-
Signal Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phospho-p38 MAPK band to the total p38 MAPK band.
-
Further normalize to the loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading.
-
Compare the normalized phospho-p38 levels in this compound-treated samples to the vehicle control to determine the inhibitory effect.
-
Experimental Workflow Diagram
The following diagram provides a visual representation of the Western blot workflow to assess the effects of this compound.
Application Notes and Protocols for GSK329 in Cardiomyocyte Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK329 is a potent and selective inhibitor of the cardiac-specific kinase, Troponin I-Interacting Kinase (TNNI3K). Contrary to what its name might suggest, this compound is not an inhibitor of Glycogen Synthase Kinase 3 (GSK-3). TNNI3K is primarily expressed in cardiomyocytes and has been implicated in various cardiac pathologies, including ischemia/reperfusion (I/R) injury and cardiac hypertrophy.[1][2] Inhibition of TNNI3K by this compound presents a promising therapeutic strategy for cardioprotection.[3]
These application notes provide a comprehensive overview of the use of this compound in cardiomyocyte culture experiments, including its mechanism of action, protocols for in vitro studies, and expected outcomes.
Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of TNNI3K. TNNI3K is a member of the MAP3K superfamily and is known to be upregulated in heart failure.[3] Its inhibition has been shown to be cardioprotective, primarily by mitigating oxidative stress and subsequent cellular damage. The key signaling pathway modulated by TNNI3K inhibition involves the p38 mitogen-activated protein kinase (MAPK).[3]
Under conditions of cardiac stress, such as ischemia/reperfusion, TNNI3K activity leads to increased p38 MAPK activation.[3] Activated p38 MAPK, in turn, contributes to the production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, cardiomyocyte apoptosis.[3] By inhibiting TNNI3K, this compound prevents the downstream activation of p38 MAPK, thereby reducing ROS generation and protecting cardiomyocytes from cell death.[3]
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound and its target, TNNI3K.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 | Cellular IC50 | Reference |
|---|---|---|---|---|
| This compound | TNNI3K | 10 nM | Not explicitly reported, but potent | [1] |
| GSK854 | TNNI3K | < 10 nM | 8 nM |[1] |
Table 2: In Vivo Efficacy of TNNI3K Inhibitors
| Compound | Animal Model | Dosage | Effect | Reference |
|---|---|---|---|---|
| This compound | Mouse (I/R injury) | 2.75 mg/kg (IP) | Reduced infarct size | [3] |
| GSK854 | Mouse (I/R injury) | 2.75 mg/kg (IP) | Reduced infarct size |[3] |
Experimental Protocols
The following are detailed protocols for using this compound in cardiomyocyte culture experiments.
Protocol 1: Cardiomyocyte Culture
This protocol describes the isolation and culture of neonatal rat ventricular myocytes (NRVMs), a common model for in vitro cardiac studies.
Materials:
-
1-2 day old Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS)
-
0.1% Trypsin-EDTA
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Collagen-coated culture dishes
Procedure:
-
Euthanize neonatal rat pups according to approved institutional animal care and use committee protocols.
-
Excise the hearts and place them in cold HBSS.
-
Mince the ventricular tissue into small pieces.
-
Digest the tissue with 0.1% Trypsin-EDTA at 37°C with gentle agitation.
-
Neutralize the trypsin with DMEM containing 10% FBS.
-
Filter the cell suspension through a cell strainer to remove undigested tissue.
-
Pre-plate the cells for 1-2 hours to enrich for cardiomyocytes by allowing fibroblasts to adhere to the uncoated plastic dish.
-
Collect the non-adherent cardiomyocytes and plate them on collagen-coated dishes.
-
Culture the cardiomyocytes in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
Protocol 2: this compound Treatment of Cardiomyocytes
Materials:
-
Cultured cardiomyocytes (e.g., NRVMs)
-
This compound stock solution (in DMSO)
-
Cardiomyocyte culture medium
Procedure:
-
Prepare a stock solution of this compound in DMSO. A 10 mM stock is recommended.
-
On the day of the experiment, dilute the this compound stock solution in cardiomyocyte culture medium to the desired final concentrations. Based on the potent cellular IC50 of the related compound GSK854 (8 nM), a concentration range of 10 nM to 1 µM is a reasonable starting point for dose-response experiments.
-
Remove the existing medium from the cultured cardiomyocytes and replace it with the medium containing this compound or vehicle control (DMSO). The final concentration of DMSO should be kept below 0.1%.
-
Incubate the cells for the desired duration. For studies on I/R injury, a pre-treatment of 1-2 hours before inducing hypoxia is common. For chronic effects, longer incubation times (24-48 hours) may be necessary.
Protocol 3: Assessment of p38 MAPK Activation
Materials:
-
Treated cardiomyocytes
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash the cardiomyocytes with cold PBS and lyse the cells.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK for normalization.
Protocol 4: Measurement of Reactive Oxygen Species (ROS)
Materials:
-
Treated cardiomyocytes
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or MitoSOX Red
-
Fluorescence microscope or plate reader
Procedure:
-
After treatment with this compound and induction of stress (e.g., hypoxia/reoxygenation), wash the cells with warm PBS.
-
Load the cells with a ROS-sensitive fluorescent probe. For general cellular ROS, use H2DCFDA (e.g., 10 µM for 30 minutes). For mitochondrial superoxide, use MitoSOX Red (e.g., 5 µM for 10-30 minutes).
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a multi-well plate reader. An increase in fluorescence indicates an increase in ROS levels.
Expected Outcomes and Troubleshooting
-
Cardioprotection: Treatment with this compound is expected to protect cardiomyocytes from stress-induced cell death, such as that caused by simulated ischemia/reperfusion. This can be quantified by viability assays like MTT or by assessing apoptosis using TUNEL staining or caspase activity assays.
-
Reduced p38 MAPK Activation: A key molecular signature of this compound activity is the reduction of stress-induced phosphorylation of p38 MAPK.
-
Decreased ROS Production: this compound should attenuate the increase in reactive oxygen species typically observed following cardiac stress.
-
Troubleshooting:
-
No effect of this compound: Ensure the compound is properly dissolved and that the final concentration is appropriate. Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. Verify the activity of the compound through a positive control if possible.
-
High background in ROS assays: Ensure cells are healthy before the experiment and handle them gently to avoid inducing stress. Use appropriate controls, including unstained cells and cells treated with a known ROS inducer.
-
Variability in Western blot results: Ensure equal protein loading and consistent transfer efficiency. Use a reliable loading control and appropriate antibody dilutions.
-
Conclusion
This compound is a valuable tool for studying the role of TNNI3K in cardiomyocyte biology and for exploring potential therapeutic strategies for cardiac diseases. By selectively inhibiting this cardiac-specific kinase, researchers can investigate the downstream signaling pathways involved in cardioprotection and cardiac remodeling. The protocols provided here offer a starting point for designing and conducting experiments with this compound in cardiomyocyte cultures.
References
Application Notes and Protocols for GSK329 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK329 is a potent and selective inhibitor of the cardiac-specific Troponin I-Interacting Kinase (TNNI3K).[1] TNNI3K is a member of the MAP kinase kinase kinase (MAPKKK) family and is predominantly expressed in cardiomyocytes.[2] This kinase plays a significant role in cardiac physiology and pathology. Upregulation of TNNI3K is associated with cardiac hypertrophy and heart failure. It is understood to mediate its effects in part through the p38 MAPK signaling pathway, leading to increased oxidative stress and cardiomyocyte death in the context of ischemia/reperfusion (I/R) injury.[3] this compound, by inhibiting TNNI3K, presents a promising therapeutic strategy for mitigating cardiac damage.
These application notes provide detailed protocols for utilizing this compound in biochemical and cell-based kinase assays to assess its inhibitory activity against TNNI3K. Additionally, a protocol for an in vivo model of cardiac injury is described.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Assay Type | Notes |
| TNNI3K | 10 | Biochemical | Potent inhibition of the primary target.[4][5] |
| VEGFR2 | ~400 | Biochemical | 40-fold selectivity over VEGFR2.[4][5] |
| p38α | ~800 | Biochemical | 80-fold selectivity over p38α.[4][5] |
| B-Raf | >2000 | Biochemical | Over 200-fold selectivity over B-Raf.[4][5] |
Table 2: this compound Selectivity Profile
| Kinase Panel | Selectivity | Notes |
| 185 Kinases | >100-fold selectivity over 80% of kinases tested | Demonstrates a favorable selectivity profile for TNNI3K.[4][5] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of TNNI3K in the context of cardiac injury, which is inhibited by this compound.
Experimental Protocols
Protocol 1: Biochemical Kinase Assay for TNNI3K Inhibition
This protocol describes a method to determine the in vitro inhibitory activity of this compound against recombinant TNNI3K using an ADP-Glo™ kinase assay, which measures the amount of ADP produced during the kinase reaction.
Workflow Diagram:
Materials:
-
Recombinant human TNNI3K
-
This compound
-
Recombinant human cardiac Troponin I (cTnI) as substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Prepare solutions of recombinant TNNI3K, cTnI, and ATP in kinase assay buffer at the desired concentrations. The optimal concentrations should be determined empirically, but a starting point could be 1-5 nM TNNI3K, 100 nM cTnI, and 10 µM ATP.
-
-
Assay Plate Setup:
-
Add 2.5 µL of diluted this compound or vehicle (kinase buffer with DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the TNNI3K enzyme solution to each well.
-
Include controls: "no enzyme" (add buffer instead of enzyme) and "no inhibitor" (add vehicle instead of this compound).
-
-
Incubation:
-
Gently mix the plate and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X substrate/ATP mixture containing cTnI and ATP in kinase assay buffer.
-
Add 5 µL of the 2X substrate/ATP mixture to each well to start the kinase reaction.
-
-
Reaction Incubation:
-
Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized based on enzyme activity.
-
-
ADP Detection:
-
Following the manufacturer's instructions for the ADP-Glo™ Kinase Assay, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the "no enzyme" background from all readings.
-
Calculate the percent inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for TNNI3K Inhibition
This protocol describes a method to assess the inhibitory effect of this compound on TNNI3K activity in a cellular context by measuring the phosphorylation of its substrate, cardiac Troponin I (cTnI).
Workflow Diagram:
Materials:
-
Cardiomyocytes (e.g., primary neonatal rat ventricular myocytes or iPSC-derived cardiomyocytes)
-
This compound
-
Cell culture medium and supplements
-
Agent to induce cardiac stress (e.g., isoproterenol, hypoxia/reoxygenation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-cTnI (Ser43/Thr143), anti-total-cTnI, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Western blotting equipment and reagents
-
BCA protein assay kit
Procedure:
-
Cell Culture and Treatment:
-
Seed cardiomyocytes in appropriate culture plates and allow them to adhere and grow.
-
Treat the cells with a range of concentrations of this compound for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
-
Induction of TNNI3K Activity:
-
After inhibitor treatment, stimulate the cells with a known activator of the TNNI3K pathway if necessary. For example, induce cellular stress through hypoxia/reoxygenation or treatment with an agonist like isoproterenol.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-cTnI (Ser43 or Thr143).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total cTnI and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-cTnI signal to the total cTnI signal, and then to the loading control.
-
Compare the levels of cTnI phosphorylation in this compound-treated cells to the vehicle-treated control to determine the inhibitory effect of this compound.
-
Protocol 3: In Vivo Model of Myocardial Ischemia/Reperfusion Injury
This protocol outlines the use of this compound in a mouse model of myocardial ischemia/reperfusion (I/R) injury to evaluate its cardioprotective effects.
Workflow Diagram:
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Vehicle (e.g., 20% aqueous hydroxypropyl-β-cyclodextrin + 5% DMSO)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for thoracotomy and ligation
-
Suture for coronary artery ligation
-
Ventilator
-
Echocardiography system
-
TTC (2,3,5-triphenyltetrazolium chloride) staining solution
Procedure:
-
Animal Preparation and Surgery:
-
Anesthetize the mouse and place it on a ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia. Successful ligation can be confirmed by the blanching of the ventricle.
-
-
Ischemia and Treatment:
-
Maintain the ischemic period for a defined duration (e.g., 30-45 minutes).
-
Just before reperfusion, administer this compound (e.g., 2.75 mg/kg) or vehicle via intraperitoneal injection.[2]
-
-
Reperfusion and Recovery:
-
Release the ligature to allow for reperfusion of the coronary artery.
-
Close the chest and allow the animal to recover from anesthesia.
-
-
Endpoint Analysis (e.g., 24 hours post-I/R):
-
Infarct Size Measurement:
-
Re-anesthetize the mouse and excise the heart.
-
Perfuse the heart with saline, then with TTC stain.
-
The viable myocardium will stain red, while the infarcted area will remain pale.
-
Slice the heart and image the sections. Quantify the infarct size as a percentage of the area at risk.
-
-
Cardiac Function Assessment:
-
At various time points post-I/R, cardiac function can be assessed in living animals using echocardiography to measure parameters such as ejection fraction and fractional shortening.
-
-
Biochemical Analysis:
-
Harvest heart tissue and prepare lysates to measure levels of p38 MAPK activation, reactive oxygen species (ROS), and other relevant biomarkers by Western blotting or other appropriate assays.
-
-
Ethical Considerations:
All animal experiments must be conducted in accordance with institutional guidelines and with the approval of the Institutional Animal Care and Use Committee (IACUC). Appropriate anesthesia and analgesia must be used to minimize animal suffering.
References
- 1. confluencediscovery.com [confluencediscovery.com]
- 2. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaybiotechnology.com [assaybiotechnology.com]
- 4. TNNI3K is a novel mediator of myofilament function and phosphorylates cardiac troponin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TNNI3K Polyclonal Antibody (PA5-21989) [thermofisher.com]
Application of GSK329 in High-Throughput Screening for TNNI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK329 is a potent and selective diarylurea inhibitor of the cardiac-specific kinase TNNI3K (Troponin I-Interacting Kinase). TNNI3K is a member of the MAPKKK superfamily and is predominantly expressed in cardiac tissue.[1][2] Emerging evidence implicates TNNI3K in various cardiovascular diseases, including cardiac hypertrophy and ischemia/reperfusion injury, making it an attractive therapeutic target.[1][3][4] this compound offers a valuable tool for researchers studying the physiological and pathological roles of TNNI3K and serves as a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel TNNI3K inhibitors.
Mechanism of Action
TNNI3K is understood to play a role in cardiac stress responses. After a cardiac injury, TNNI3K can induce the phosphorylation of p38 MAPK, which in turn leads to an increase in mitochondrial reactive oxygen species (ROS).[5] This cascade contributes to cardiomyocyte death and adverse ventricular remodeling.[5] this compound acts as a potent inhibitor of TNNI3K, thereby blocking these downstream signaling events.[3][4] By inhibiting TNNI3K, this compound has been shown to reduce infarct size, ROS levels, and p38 activation in preclinical models of cardiac injury.[3][4]
Signaling Pathway Diagram
References
- 1. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Z-factor - Wikipedia [en.wikipedia.org]
- 5. Time-Resolved Luminescence Detection of Syk Kinase Activity Through Terbium Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Staining Cells Treated with GSK329
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunofluorescent staining of cells treated with GSK329, a potent and selective inhibitor of the cardiac-specific kinase TNNI3K.[1] The protocols outlined below are designed for the analysis of protein expression and localization, as well as cell surface marker expression, and can be adapted for various cell types and experimental goals.
Introduction
This compound is a diarylurea compound that acts as a selective inhibitor of Troponin I-interacting kinase (TNNI3K), a kinase implicated in cardiac signaling pathways.[1] TNNI3K is known to be involved in the mitogen-activated protein kinase (MAPK) signaling cascade. Therefore, researchers investigating the effects of this compound will likely be interested in observing changes in the expression, localization, or phosphorylation status of proteins within this pathway. The following protocols provide methodologies for immunofluorescence and flow cytometry to analyze cellular responses to this compound treatment.
Data Presentation
The following tables provide a structured summary of key quantitative data and reagent concentrations to be used in the described protocols.
Table 1: Reagent Concentrations for Immunofluorescence
| Reagent | Concentration/Working Solution | Purpose |
| This compound | 10 nM - 1 µM (titration recommended) | TNNI3K Inhibition |
| Paraformaldehyde (PFA) | 4% in PBS | Fixation |
| Triton X-100 | 0.1-0.5% in PBS | Permeabilization |
| Blocking Buffer | 5% Normal Goat Serum in PBS | Blocking non-specific binding |
| Primary Antibody | Varies by antibody (refer to datasheet) | Target protein detection |
| Fluorophore-conjugated Secondary Antibody | Varies by antibody (refer to datasheet) | Signal amplification and detection |
| DAPI | 1 µg/mL | Nuclear counterstain |
Table 2: Key Parameters for Flow Cytometry
| Parameter | Value/Setting | Purpose |
| Cell Concentration | 1 x 10^6 cells/mL | Optimal for staining |
| This compound Treatment | 10 nM - 1 µM (titration recommended) | TNNI3K Inhibition |
| Primary Antibody Incubation | 30 minutes at 4°C | Target protein binding |
| Secondary Antibody Incubation | 30 minutes at 4°C (if applicable) | Signal amplification |
| Data Acquisition | Minimum 10,000 events | Statistical significance |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Intracellular Proteins
This protocol is designed to visualize the localization and expression of intracellular proteins in cells treated with this compound.[2][3][4][5]
Materials:
-
Cells of interest cultured on coverslips or in imaging plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (5% Normal Goat Serum in PBS)
-
Primary antibody (e.g., anti-phospho-p38 MAPK)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified duration. Include a vehicle-treated control.
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If targeting intracellular proteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[4]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Protocol 2: Flow Cytometry Analysis of Cell Surface Markers
This protocol is for the quantitative analysis of cell surface marker expression on cells treated with this compound.[6][7][8][9][10]
Materials:
-
Suspension cells or adherent cells detached with a non-enzymatic solution
-
This compound
-
Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.02% sodium azide)
-
Fluorophore-conjugated primary antibody for a cell surface marker
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified duration. Include a vehicle-treated control.
-
Cell Preparation: Harvest the cells and prepare a single-cell suspension. Adjust the cell concentration to 1 x 10^6 cells/mL in cold Flow Cytometry Staining Buffer.
-
Aliquotting: Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each flow cytometry tube.
-
Blocking (Optional): To reduce non-specific binding, you can block Fc receptors by incubating the cells with an appropriate Fc blocking reagent for 10-15 minutes at 4°C.[7]
-
Primary Antibody Staining: Add the fluorophore-conjugated primary antibody to the cell suspension. The optimal antibody concentration should be determined by titration.[8]
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting a minimum of 10,000 events per sample.
Visualizations
Caption: Inhibition of TNNI3K by this compound, leading to modulation of the MAPK signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. usbio.net [usbio.net]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. sinobiological.com [sinobiological.com]
- 5. clyte.tech [clyte.tech]
- 6. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Surface Marker Analysis by Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. biotium.com [biotium.com]
- 10. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Measuring GSK329 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK329 is a potent and selective inhibitor of the cardiac-specific Troponin I-Interacting Kinase (TNNI3K), a member of the MAP kinase kinase kinase (MAPKKK) family.[1] TNNI3K is predominantly expressed in cardiac tissue and is implicated in the pathophysiology of cardiac hypertrophy and heart failure.[2][3] this compound and the related compound GSK854 have been identified as valuable tool compounds for investigating the biological functions of TNNI3K and for the development of novel cardiovascular therapeutics.[2][4]
Accurate measurement of target engagement is critical in drug discovery to establish a clear relationship between the binding of a compound to its intended target and the observed pharmacological effect. This document provides detailed protocols for quantifying the engagement of this compound with its target, TNNI3K, using both in vitro and cellular assays.
TNNI3K Signaling Pathway
TNNI3K is a serine/threonine kinase that plays a role in cardiac signaling pathways. While the complete signaling network is still under investigation, it is known to be involved in processes leading to cardiac hypertrophy and remodeling. Inhibition of TNNI3K by this compound is expected to modulate these downstream signaling events.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and the related TNNI3K inhibitor, GSK854.
| Compound | Target | IC50 (nM) | Selectivity Highlights | Molecular Weight ( g/mol ) |
| This compound | TNNI3K | 10[1][5] | >40-fold vs. VEGFR2, >80-fold vs. p38α, >200-fold vs. B-Raf[1][5] | 472.24[6] |
| GSK854 | TNNI3K | <10[2][4] | >100-fold selectivity over 96% of kinases tested[2][4] | 482.96[4] |
| Compound | Cellular Assay IC50 (nM) | Notes |
| This compound | Not Reported | A cellular target engagement assay is required to determine this value. |
| GSK854 | 8[4][7] | High activity in a TNNI3K cellular assay.[4][7] |
Experimental Protocols
Here we provide detailed protocols for a biochemical kinase assay and a cellular thermal shift assay (CETSA) to measure the target engagement of this compound with TNNI3K.
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This protocol describes an in vitro kinase assay to determine the IC50 of this compound for TNNI3K using the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human TNNI3K enzyme
-
Kinase substrate (e.g., a generic substrate like Myelin Basic Protein (MBP) or a specific TNNI3K substrate if available)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
Prepare a DMSO-only control.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mix containing TNNI3K enzyme and substrate in kinase assay buffer. The optimal concentrations of enzyme and substrate should be determined empirically.
-
Add 2.5 µL of the kinase reaction mix to each well of a white assay plate.
-
Add 0.5 µL of the serially diluted this compound or DMSO control to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for TNNI3K.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
ADP Detection:
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[8]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[8]
-
Incubate at room temperature for 30-60 minutes.[9]
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein. Upon binding to this compound, TNNI3K is expected to become more resistant to heat-induced denaturation.
Materials:
-
Cardiomyocyte cell line or primary cardiomyocytes expressing TNNI3K
-
Cell culture medium and reagents
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-TNNI3K antibody (validated for Western blotting)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Chemiluminescent substrate
-
Thermal cycler or heating block
-
Centrifuge
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of the supernatant.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against TNNI3K, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Melt Curve: Quantify the band intensities for each temperature point. Plot the normalized band intensity against the temperature to generate a melt curve for both the vehicle and this compound-treated samples. A shift in the melt curve to a higher temperature indicates target stabilization.
-
Isothermal Dose-Response Format (ITDRF): Treat cells with a range of this compound concentrations and heat all samples at a single, optimized temperature (determined from the melt curve, typically the temperature at which ~50% of the protein is denatured in the vehicle-treated sample). Plot the normalized band intensity against the logarithm of the this compound concentration and fit the data to determine the cellular EC50 for target engagement.
-
Positron Emission Tomography (PET) Imaging
While a specific PET tracer for this compound/TNNI3K is not currently available, a general approach for assessing target engagement in vivo using PET can be outlined. This would require the development of a radiolabeled analog of this compound or a suitable TNNI3K-targeting PET ligand.
General Protocol for Preclinical PET Imaging:
-
Radiotracer Synthesis: Synthesize a positron-emitting isotope (e.g., 11C or 18F) labeled version of this compound or a suitable analog.
-
Animal Model: Use an appropriate animal model (e.g., mouse or rat) with sufficient TNNI3K expression in the heart.
-
Baseline Scan: Anesthetize the animal and inject the radiotracer intravenously. Perform a dynamic PET scan to determine the baseline uptake and distribution of the tracer in the heart.
-
Blocking Study: Pre-treat the animal with a therapeutic, non-radiolabeled dose of this compound.
-
Post-Dose Scan: After the pre-treatment, inject the radiotracer again and perform a second PET scan.
-
Image Analysis: Compare the tracer uptake in the heart between the baseline and post-dose scans. A significant reduction in tracer uptake after the administration of this compound would indicate target engagement.
Conclusion
The protocols described in this application note provide robust methods for measuring the target engagement of this compound with TNNI3K. The biochemical kinase assay allows for the precise determination of the inhibitor's potency in a controlled in vitro system. The Cellular Thermal Shift Assay provides crucial information on target engagement within the complex environment of a living cell, bridging the gap between biochemical activity and cellular effects. While PET imaging for this compound requires the development of a specific radiotracer, the general principles outlined provide a roadmap for future in vivo target engagement studies. By employing these methodologies, researchers can gain a comprehensive understanding of the molecular interactions of this compound, facilitating its development as a potential therapeutic agent for cardiovascular diseases.
References
- 1. GSK 329 | Other MAPK | Tocris Bioscience [tocris.com]
- 2. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medkoo.com [medkoo.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medkoo.com [medkoo.com]
- 7. GSK854 | inhibitor/agonist | CAS 1316059-00-3 | Buy GSK854 from Supplier InvivoChem [invivochem.com]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
Troubleshooting & Optimization
GSK329 not showing expected effect
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues when GSK329, a potent and selective TNNI3K inhibitor, does not show the expected effect in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective diarylurea inhibitor of the cardiac-specific kinase, TNNI3K (cardiac troponin I-interacting kinase).[1] TNNI3K is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family and is primarily expressed in cardiac tissue.[2]
Q2: What is the expected biological effect of this compound?
This compound is expected to inhibit the kinase activity of TNNI3K. In preclinical models of cardiac injury, such as ischemia/reperfusion, inhibition of TNNI3K has been shown to have cardioprotective effects, including reducing infarct size and inhibiting adverse ventricular remodeling.[1] The mechanism involves the modulation of signaling pathways related to cardiac hypertrophy and cardiomyocyte death.[3]
Q3: I am not observing the expected phenotype after treating my cells/animal model with this compound. What are the possible general causes?
Several factors could contribute to a lack of expected effect. These can be broadly categorized as issues with the compound itself, the experimental setup, or unexpected biological responses. Common issues include inhibitor instability, poor cell permeability, incorrect concentration, and off-target effects.[4][5] It is also possible that the specific cellular context or animal model does not respond to TNNI3K inhibition as expected.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Effect of this compound
If you are not observing the expected biological effect of this compound, systemically troubleshoot the issue by considering the following possibilities:
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Inhibitor Instability/Degradation | The compound may be degrading in your experimental conditions. Perform a stability study of this compound in your specific media and conditions. Consider refreshing the media with a fresh inhibitor at regular intervals for long-term experiments.[4] |
| Poor Cell Permeability | This compound may not be effectively entering the cells to reach its intracellular target. Review the physicochemical properties of the inhibitor. While this compound is orally bioavailable in vivo, specific cell lines might have lower permeability.[4] Consider using positive control compounds with known cell permeability. |
| Incorrect Concentration | The concentration used may be too low to achieve significant inhibition of TNNI3K. Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line and endpoint.[4] |
| Off-Target Effects | The observed phenotype (or lack thereof) may be due to the inhibitor acting on other kinases, potentially masking the on-target effect. Test the inhibitor's selectivity against a panel of other kinases. Compare the observed phenotype with that of other known inhibitors of the same target if available.[5] |
| Cell Line-Specific Effects | The role of TNNI3K may vary between different cell lines. Test this compound in multiple cell lines to determine if the lack of effect is consistent.[5] |
| Activation of Compensatory Pathways | Inhibition of TNNI3K might lead to the activation of compensatory signaling pathways that negate the expected effect. Use techniques like Western blotting to probe for the activation of known compensatory pathways.[5] |
Issue 2: High Cellular Toxicity Observed at Effective Concentrations
If you observe high levels of cytotoxicity at concentrations where you expect to see a specific biological effect, consider the following:
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Off-Target Toxicity | The inhibitor may be affecting other essential cellular pathways, leading to cell death. Use the lowest effective concentration of the inhibitor. If available, consider using a more selective inhibitor for TNNI3K to see if the toxicity persists.[4] |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final concentration of the solvent in your culture media is at a non-toxic level (typically <0.1%). Run a vehicle control (media with solvent only) to assess solvent toxicity.[4] |
| Compound Precipitation | The inhibitor may be precipitating out of solution at higher concentrations, which can cause non-specific cellular stress and toxicity. Visually inspect your culture media for any signs of precipitation. Check the solubility of this compound in your specific media.[5] |
Experimental Protocols
General Protocol for In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against TNNI3K in a biochemical assay.
-
Reagents and Materials:
-
Recombinant TNNI3K enzyme
-
Substrate (e.g., a generic kinase substrate like Myelin Basic Protein or a specific TNNI3K substrate if known)
-
This compound (and other control inhibitors)
-
ATP (radiolabeled or non-radiolabeled depending on the detection method)
-
Kinase assay buffer
-
Detection reagent (e.g., for luminescence-based ATP detection)
-
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a multi-well plate, add the TNNI3K enzyme and its substrate.
-
Add the diluted this compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a specified temperature and for a set duration.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
General Protocol for Cell-Based Assay
This protocol outlines a general workflow for evaluating the effect of this compound on a cellular process.
-
Cell Culture:
-
Culture your chosen cell line in the appropriate growth medium and conditions.
-
Seed the cells in multi-well plates at a suitable density.
-
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in culture medium to the desired final concentrations.
-
Remove the growth medium from the cells and replace it with the medium containing this compound or a vehicle control.
-
-
Incubation:
-
Incubate the cells for a predetermined period, depending on the biological endpoint being measured.
-
-
Endpoint Measurement:
-
Assess the cellular response using an appropriate assay. This could include:
-
Western Blotting: To measure the phosphorylation status of downstream targets of TNNI3K.
-
Cell Viability/Proliferation Assays: To determine the effect on cell growth.
-
Gene Expression Analysis (qPCR or RNA-seq): To measure changes in the transcription of target genes.
-
-
-
Data Analysis:
-
Quantify the results from your chosen assay.
-
Compare the results from this compound-treated cells to the vehicle control.
-
Data Presentation
Table 1: Example IC50 Data for a Kinase Inhibitor
This table provides a template for presenting the inhibitory potency and selectivity of a compound like this compound.
| Kinase Target | IC50 (nM) |
| TNNI3K | 10 |
| VEGFR2 | 400 |
| p38α | 800 |
| B-Raf | >2000 |
Note: Data is illustrative. Actual values for this compound may vary.
Table 2: Example Dose-Response Data from a Cell-Based Assay
This table shows example data from a cell viability assay after treatment with a kinase inhibitor.
| This compound Concentration (nM) | Percent Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 10 | 95 ± 5.5 |
| 100 | 75 ± 6.1 |
| 1000 | 50 ± 7.3 |
| 10000 | 20 ± 4.9 |
Visualizations
Caption: TNNI3K Signaling Pathway in Cardiomyocytes.
Caption: General Experimental Workflow for Kinase Inhibitor Testing.
Caption: Logical Flow for Troubleshooting Unexpected Results.
References
Technical Support Center: Optimizing GSK329 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of GSK329 for cell viability experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro studies.
This compound: An Overview
This compound is a potent and selective inhibitor of the cardiac-specific kinase TNNI3K (Troponin I-Interacting Kinase).[1][2] Its primary mechanism of action involves blocking the activity of TNNI3K, which has been shown to play a significant role in cardiomyocyte death following ischemia/reperfusion injury.[3][4] TNNI3K activation leads to increased mitochondrial reactive oxygen species (ROS) production and activation of the p38 MAPK signaling pathway, ultimately resulting in apoptosis.[3][4] By inhibiting TNNI3K, this compound has demonstrated cardioprotective effects in preclinical models.[2]
The biochemical half-maximal inhibitory concentration (IC50) of this compound for TNNI3K is approximately 10 nM.[1] However, the optimal concentration for cell-based assays will vary depending on the cell type, experimental duration, and the specific endpoint being measured.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when determining the optimal this compound concentration for cell viability assays.
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogeneous single-cell suspension before and during plating. Use reverse pipetting techniques for dispensing cells. |
| Edge Effects | Avoid using the outer wells of the microplate, which are prone to evaporation. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium. |
| Pipetting Errors | Regularly calibrate pipettes. Use new pipette tips for each replicate and condition. |
| Incomplete Reagent Mixing | Gently but thoroughly mix all reagents after addition, avoiding the formation of bubbles. |
Issue 2: Inconsistent or Unexpected Dose-Response Curve
| Possible Cause | Recommended Solution |
| Incorrect Drug Dilutions | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Verify the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all wells. |
| Suboptimal Cell Health or Passage Number | Use cells at a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase at the time of treatment. |
| Assay Interference | The chemical properties of this compound or the solvent may interfere with the chosen viability assay (e.g., MTT, XTT). Consider using an orthogonal assay method (e.g., a dye-exclusion assay like Trypan Blue or a luminescence-based ATP assay) to confirm results. |
| Compound Instability | Confirm the stability of this compound in your specific cell culture medium under experimental conditions (37°C, CO2). |
Issue 3: High Cytotoxicity at Low Concentrations
| Possible Cause | Recommended Solution |
| Off-Target Effects | While this compound is selective, high concentrations may inhibit other kinases. If unexpected cytotoxicity is observed, consider performing a kinome scan to identify potential off-target effects. |
| Cell Line Sensitivity | The specific cell line being used may be highly sensitive to the inhibition of TNNI3K or potential off-targets. Test this compound on a panel of different cell lines to assess cell-type-specific responses. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the cytotoxic threshold for your cell line (typically <0.5%). Run a vehicle control with the highest concentration of the solvent used. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a cell viability assay?
A1: While a definitive range is not universally established in the literature, a good starting point is to bracket the known biochemical IC50 of 10 nM. A typical approach is to perform a broad-range dose-response experiment from 1 nM to 100 µM (e.g., using log or half-log dilutions) to determine the effective concentration range for your specific cell line and assay conditions.
Q2: How do I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 20 mM.[1] For cell culture experiments, it is common to prepare a high-concentration stock solution in sterile DMSO (e.g., 10 mM). This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture wells is non-toxic to the cells (typically below 0.5%).
Q3: What type of control experiments should I include?
A3: It is essential to include the following controls in your experiment:
-
Untreated Control: Cells cultured in medium without any treatment.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound as in the highest concentration of the drug treatment.
-
Positive Control: A compound known to induce cell death in your cell line (e.g., staurosporine) to ensure the assay is working correctly.
Q4: For how long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the cell type's doubling time and the specific biological question. Common incubation times for cell viability assays are 24, 48, and 72 hours. It is advisable to perform a time-course experiment to determine the ideal endpoint for your study.
Q5: The viability of my cells increases at low concentrations of this compound. Is this expected?
A5: In some contexts, particularly in models of cellular stress or injury (like hypoxia or oxidative stress), inhibiting a pro-death kinase like TNNI3K could lead to an increase in cell viability compared to the stressed control. This would be consistent with the known protective effects of TNNI3K inhibition. However, at higher concentrations, off-target effects or other mechanisms might lead to cytotoxicity.
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
Optimizing cell number is a critical first step for a reliable cell viability assay.
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).
-
Incubate the plate under standard culture conditions (e.g., 37°C, 5% CO2).
-
At 24, 48, and 72 hours, measure cell viability using your chosen assay.
-
Select a seeding density that results in exponential cell growth throughout the intended duration of your this compound treatment and provides a signal within the linear range of your assay.
Protocol 2: Dose-Response Experiment for this compound using MTT Assay
This protocol provides a general framework for determining the dose-response curve of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from your DMSO stock. Also, prepare a 2X vehicle control.
-
Cell Treatment: Carefully remove half of the medium from each well and add an equal volume of the 2X this compound dilutions or vehicle control. This will result in the desired final concentrations.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix gently to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Visualizations
Caption: TNNI3K signaling pathway leading to cardiomyocyte death.
Caption: Experimental workflow for this compound concentration optimization.
References
GSK329 Solubility: Technical Support & Troubleshooting Guide
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for handling GSK329 solubility during experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as DMSO and ethanol.[1][2] For in vitro studies, DMSO is the most common solvent.[3][4]
2. What is the maximum concentration of this compound that can be achieved in common solvents?
The solubility of this compound can vary based on the solvent and the specific batch of the compound. Refer to the table below for maximum concentration data from various suppliers.
3. I am having trouble dissolving this compound, what should I do?
If you are experiencing difficulty dissolving this compound, please follow the troubleshooting workflow outlined below. Common issues include the purity of the solvent and the need for physical assistance to facilitate dissolution.
4. How can I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to use newly opened, anhydrous DMSO.[4] The hygroscopic nature of DMSO can significantly impact the solubility of this compound.[4] If the compound does not readily dissolve, gentle warming and/or sonication can be used to aid dissolution.[4]
5. Are there established protocols for formulating this compound for in vivo studies?
Yes, there are established protocols for preparing this compound for in vivo experiments. These formulations typically involve a combination of solvents to ensure bioavailability. Two such protocols are detailed in the experimental protocols section below.
Quantitative Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Source |
| DMSO | 100 | 47.23 | [2] |
| DMSO | 211.75 | 100 | [4] |
| Ethanol | 20 | 9.45 | [2] |
Note: The molecular weight of this compound is approximately 472.25 g/mol .[1][2][4] Batch-specific molecular weights may vary, which can affect the solvent volumes required to prepare stock solutions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration. It is recommended to use newly opened DMSO as it is hygroscopic.[4]
-
Vortex the solution until the compound is fully dissolved.
-
If precipitation is observed, gentle warming or sonication can be applied to facilitate dissolution.[4]
-
Store the stock solution at -20°C for short-term (months) or -80°C for long-term (up to 6 months) storage, protected from light.[4]
Protocol 2: In Vivo Formulation (with PEG300 and Tween-80)
This protocol yields a clear solution of at least 2.08 mg/mL.[4]
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.
-
Add 45% of the final volume of saline and mix thoroughly.
Example for 1 mL final volume: Add 100 µL of 20.8 mg/mL this compound in DMSO to 400 µL of PEG300. Mix well. Add 50 µL of Tween-80, mix well. Finally, add 450 µL of saline and mix to a clear solution.[4]
Protocol 3: In Vivo Formulation (with Corn Oil)
This protocol also yields a clear solution of at least 2.08 mg/mL.[4]
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 90% of the final volume of corn oil.
-
Mix thoroughly until the solution is clear and homogeneous.
Example for 1 mL final volume: Add 100 µL of 20.8 mg/mL this compound in DMSO to 900 µL of corn oil and mix well.[4]
Troubleshooting and Signaling Pathway Diagrams
Troubleshooting Workflow for this compound Solubility
The following diagram outlines a step-by-step process for troubleshooting common solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Simplified Signaling Pathway of this compound Action
This compound is an inhibitor of TNNI3K (cardiac troponin I-interacting kinase).[1][2] In models of cardiac injury, this compound has been shown to reduce the activation of p38 MAPK.[1][2]
Caption: Simplified pathway showing this compound inhibition of TNNI3K.
References
How to prevent GSK329 degradation in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of GSK329 in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a dry, dark environment at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years)[1].
Q2: What is the best solvent for preparing this compound stock solutions, and how should they be stored?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound[2]. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C[2][3]. When stored properly at -20°C, the solution should be used within one month, and within six months if stored at -80°C[3].
Q3: My this compound precipitated after diluting the DMSO stock into an aqueous buffer. What should I do?
Precipitation upon dilution into aqueous buffers is a common issue for diarylurea compounds like this compound due to their poor aqueous solubility[2]. Here are some steps to address this:
-
Lower the final concentration: You may have exceeded the aqueous solubility limit of this compound.
-
Optimize DMSO concentration: A slightly higher final DMSO concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. Always include a vehicle control in your experiments.
-
Adjust buffer pH: The solubility of diarylurea compounds can be pH-dependent. Experimenting with different pH values may improve solubility.
-
Use a fresh dilution: Do not use a solution that has already precipitated. Prepare a fresh dilution from your stock.
Q4: I suspect my this compound is degrading in my experimental solution. How can I confirm this?
A color change in your solution can be an initial indicator of chemical degradation or oxidation[4]. To confirm degradation, you should perform a stability analysis using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC)[5][6]. This will allow you to quantify the amount of intact this compound and detect the presence of any degradation products over time.
Troubleshooting Guide
This guide addresses common issues related to this compound degradation in solution.
| Issue | Possible Cause | Suggested Solution |
| Loss of compound activity in the assay. | Chemical Degradation: this compound may be unstable under your specific experimental conditions (e.g., pH, temperature, light exposure). | - Perform a forced degradation study to identify conditions under which this compound is unstable. - Adjust your experimental protocol to avoid these conditions (e.g., protect from light, use a different buffer pH). - Prepare fresh solutions of this compound for each experiment. |
| Appearance of unknown peaks in HPLC analysis. | Formation of Degradation Products: The new peaks likely correspond to molecules formed from the breakdown of this compound. | - Use a stability-indicating HPLC method to separate and identify the degradation products[5][7]. - Characterize the structure of the degradation products using techniques like LC-MS/TOF to understand the degradation pathway[8]. |
| Inconsistent results between experiments. | Inconsistent Solution Preparation and Handling: Variability in preparing and storing this compound solutions can lead to different levels of degradation. | - Standardize your protocol for solution preparation, including the source and grade of solvents. - Aliquot stock solutions to minimize freeze-thaw cycles[2]. - Always use freshly prepared working solutions. |
| Solution changes color over time. | Oxidation or Photodegradation: Exposure to air (oxygen) or light can cause chemical changes in the this compound molecule[4][9]. | - Store solutions in amber vials or protect them from light by wrapping them in foil[4]. - Prepare solutions using degassed solvents. - Purge the headspace of the storage vial with an inert gas like argon or nitrogen. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound powder.
-
Dissolution: Add a sufficient volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 2-5 minutes. If necessary, use gentle sonication in a water bath for 5-10 minutes to ensure complete dissolution[2].
-
Inspection: Visually inspect the solution to confirm that no particulate matter is present.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials (amber glass or polypropylene) and store at -20°C or -80°C, protected from light[2][3].
Protocol 2: Forced Degradation Study of this compound
This study will help identify the conditions under which this compound is unstable. A stability-indicating HPLC method is required to analyze the samples.
-
Prepare a this compound solution: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the solution to the following stress conditions[6][10]:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for a specified time.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for a specified time.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal Degradation: Heat the solution at a specified temperature (e.g., 60-80°C).
-
Photodegradation: Expose the solution to a light source as per ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Before HPLC analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point compared to the initial concentration (time 0). Identify and quantify any degradation products.
Data Presentation
The following table summarizes illustrative stability data for this compound under various forced degradation conditions.
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products (% Peak Area) |
| 0.1 M HCl (60°C) | 0 | 100 | 0 |
| 8 | 85.2 | DP1 (10.5%), DP2 (4.3%) | |
| 24 | 65.7 | DP1 (25.1%), DP2 (9.2%) | |
| 0.1 M NaOH (60°C) | 0 | 100 | 0 |
| 8 | 78.9 | DP3 (15.8%), DP4 (5.3%) | |
| 24 | 50.1 | DP3 (38.2%), DP4 (11.7%) | |
| 3% H₂O₂ (RT) | 0 | 100 | 0 |
| 8 | 92.5 | DP5 (7.5%) | |
| 24 | 80.3 | DP5 (19.7%) | |
| Heat (80°C) | 0 | 100 | 0 |
| 8 | 98.1 | Minor peaks <1% | |
| 24 | 95.4 | Minor peaks <1% | |
| Photostability (ICH Q1B) | 0 | 100 | 0 |
| 24 | 88.6 | DP6 (8.1%), DP7 (3.3%) |
DP = Degradation Product; RT = Room Temperature. Data are for illustrative purposes only.
Visualizations
Potential Degradation Pathways of this compound
The following diagram illustrates the likely degradation pathways for this compound, a diarylurea compound, based on common degradation mechanisms for this chemical class, such as hydrolysis, oxidation, and photodegradation.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for this compound Stability Assessment
This diagram outlines the key steps in performing a stability study of this compound in solution.
Caption: Workflow for assessing this compound stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 3. Building a Troubleshooting Knowledge Base for Stability Laboratories – Pharma Stability [pharmastability.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural sunlight NO(3)(-)/NO(2)(-)-induced photo-degradation of phenylurea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation [sgs.com]
GSK329 off-target effects to consider
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK329, a potent and selective inhibitor of cardiac troponin I-interacting kinase (TNNI3K). This guide focuses on potential off-target effects to consider during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a highly potent inhibitor of cardiac troponin I-interacting kinase (TNNI3K), with a reported IC50 of 10 nM.[1] TNNI3K is a cardiomyocyte-specific kinase, and its inhibition has been shown to reduce infarct size, reactive oxygen species (ROS) levels, and p38 activation in models of ischemia/reperfusion cardiac injury.[2]
Q2: I am observing unexpected effects in my experiment. Could these be due to off-target activity of this compound?
While this compound is a selective inhibitor, like most kinase inhibitors, it can interact with other kinases, especially at higher concentrations. Unexpected phenotypes could indeed be a result of off-target effects. It is crucial to compare the concentration of this compound you are using with its IC50 values for known off-targets.
Q3: What are the known off-target kinases for this compound?
This compound has been screened against a panel of 185 kinases and has shown greater than 100-fold selectivity for TNNI3K over 80% of these. However, several kinases have been identified as potential off-targets. At a concentration of 100 nM, this compound was found to inhibit the following 11 kinases by more than 50%: Axl, DDR2, Flt1, Flt3, Flt4, KDR, Mer, MuSK, PTK5, TAO2, and TAO3.
Troubleshooting Guide: Unexpected Phenotypes
If you are observing unexpected cellular phenotypes when using this compound, this guide can help you troubleshoot whether these effects might be due to off-target kinase inhibition.
Step 1: Review Your Experimental Concentration
Compare the concentration of this compound used in your experiment with the on-target IC50 for TNNI3K (10 nM). If your working concentration is significantly higher, the probability of engaging off-targets increases.
Step 2: Consult the Off-Target Profile
The table below summarizes the known off-target kinases of this compound and their primary cellular functions. Consider whether the inhibition of any of these kinases could explain your observed phenotype.
Table 1: Quantitative Off-Target Profile of this compound
| Target Kinase | Fold Selectivity vs. TNNI3K | Primary Cellular Functions | Potential Cellular Consequences of Inhibition |
| TNNI3K (On-Target) | 1 | Cardiac signaling, response to ischemia/reperfusion injury.[2] | Cardioprotection in ischemia models. |
| VEGFR2 (KDR) | 40 | Angiogenesis, vascular development, endothelial cell proliferation and migration.[3][4][5][6] | Inhibition of blood vessel formation, potential anti-tumor effects. |
| p38α (MAPK14) | 80 | Stress response, inflammation, apoptosis, cell cycle. | Anti-inflammatory effects, modulation of cell survival and proliferation. |
| B-Raf | >200 | Cell growth, differentiation, and survival (MAPK/ERK pathway). | Inhibition of proliferation in BRAF-mutant cells. |
| Axl | >10 (implied) | Cell survival, proliferation, migration, and immune response.[7][8][9][10][11] | Inhibition of cell migration and invasion, potential effects on immune cell function. |
| DDR2 | >10 (implied) | Cell adhesion, proliferation, and extracellular matrix remodeling.[12][13][14][15][16] | Altered cell-matrix interactions and migration. |
| Flt1 (VEGFR1) | >10 (implied) | Angiogenesis, monocyte/macrophage migration.[17][18][19][20] | Modulation of angiogenesis and inflammation. |
| Flt3 | >10 (implied) | Hematopoietic progenitor cell proliferation and survival.[21][22][23][24][25] | Effects on hematopoietic cell development and survival. |
| Flt4 (VEGFR3) | >10 (implied) | Lymphangiogenesis, lymphatic endothelial cell growth and survival.[26][27][28][29][30] | Inhibition of lymphatic vessel formation. |
| Mer (MERTK) | >10 (implied) | Apoptotic cell clearance (efferocytosis), immune response regulation.[1][31][32][33][34] | Impaired clearance of apoptotic cells, potential for autoimmune-like responses. |
| MuSK | >10 (implied) | Neuromuscular junction formation and maintenance.[2][35][36][37][38] | Potential disruption of neuromuscular signaling. |
| PTK5 (PTK7) | >10 (implied) | Planar cell polarity, cell migration, and embryonic development. | Developmental defects, altered cell migration. |
| TAO2 | >10 (implied) | Stress-activated MAPK signaling, nuclear speckle integrity, pre-mRNA splicing.[39][40][41][42] | Disruption of cellular stress responses and RNA processing. |
| TAO3 | >10 (implied) | p38/MAPK14 and JNK stress-activated MAPK cascades, invadopodia formation.[43][44][45][46][47][48] | Altered stress signaling and cancer cell invasion. |
Note: Fold selectivity for the 11 off-targets is implied to be greater than 10, as inhibition was observed at 100 nM, which is 10 times the IC50 for the primary target TNNI3K.
Step 3: Experimental Validation Workflow
If you suspect an off-target effect, the following workflow can help you to investigate it systematically.
Methodologies
Kinase Selectivity Profiling Protocol
The selectivity of this compound was likely determined using a competitive binding assay or an in vitro kinase activity assay. A general protocol for such an assay is provided below, based on common methodologies in the field. For the specific protocol used for this compound, researchers are directed to patent WO 2011/088027 A1.
General Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay):
-
Reagent Preparation:
-
Prepare a reaction buffer containing a buffer (e.g., Tris-HCl), MgCl₂, DTT, and a substrate peptide specific for the kinase being tested.
-
Serially dilute this compound in DMSO to create a range of concentrations.
-
Prepare a solution of the kinase of interest and ATP at a concentration near its Km.
-
-
Kinase Reaction:
-
In a multi-well plate, add the kinase, the substrate/buffer solution, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).
-
The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways
The off-target kinases of this compound are involved in a multitude of signaling pathways. Understanding these can help predict potential cellular consequences. Below is a simplified representation of some of the key pathways.
References
- 1. uniprot.org [uniprot.org]
- 2. Structure and Activation of MuSK, a Receptor Tyrosine Kinase Central to Neuromuscular Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDR - MULTI SCIENCES [multisciences.net]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. AXL receptor tyrosine kinase - Creative Biogene [creative-biogene.com]
- 12. Gene - DDR2 [maayanlab.cloud]
- 13. What are DDR2 inhibitors and how do they work? [synapse.patsnap.com]
- 14. Discoidin domain receptor functions in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Vascular endothelial growth factor receptor VEGFR1 [mabnus.com]
- 18. VEGFR1 - Wikipedia [en.wikipedia.org]
- 19. Structure and dual function of vascular endothelial growth factor receptor-1 (Flt-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Vascular endothelial growth factor receptor-1 (VEGFR-1/Flt-1): a dual regulator for angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. FLT3 gene: MedlinePlus Genetics [medlineplus.gov]
- 22. medlineplus.gov [medlineplus.gov]
- 23. ashpublications.org [ashpublications.org]
- 24. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. uniprot.org [uniprot.org]
- 27. FLT4 gene: MedlinePlus Genetics [medlineplus.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. FLT4 - Wikipedia [en.wikipedia.org]
- 30. medlineplus.gov [medlineplus.gov]
- 31. MERTK Gene: Function, Expression, and Role in Disease [learn.mapmygenome.in]
- 32. frontiersin.org [frontiersin.org]
- 33. Mer tyrosine kinase (MerTK) promotes macrophage survival following exposure to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 34. MERTK - Wikipedia [en.wikipedia.org]
- 35. usbio.net [usbio.net]
- 36. MuSK protein - Wikipedia [en.wikipedia.org]
- 37. cellsignet.com [cellsignet.com]
- 38. The Role of MuSK in Synapse Formation and Neuromuscular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 39. uniprot.org [uniprot.org]
- 40. Nuclear speckle integrity and function require TAO2 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 41. biorxiv.org [biorxiv.org]
- 42. TAOK2 TAO kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 43. The role of TAOK3 in cancer progression and development as a prognostic marker: A pan-cancer analysis study - PMC [pmc.ncbi.nlm.nih.gov]
- 44. uniprot.org [uniprot.org]
- 45. mdpi.com [mdpi.com]
- 46. Serine-Threonine Kinase TAO3-Mediated Trafficking of Endosomes Containing the Invadopodia Scaffold TKS5α Promotes Cancer Invasion and Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 47. The Diverse Roles of TAO Kinases in Health and Diseases: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 48. researchgate.net [researchgate.net]
Technical Support Center: Improving In Vivo Delivery of GSK329
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with the TNNI3K inhibitor, GSK329.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of cardiac troponin I-interacting kinase (TNNI3K).[1][2] TNNI3K is a cardiac-specific kinase involved in signaling pathways that can contribute to cardiac injury. By inhibiting TNNI3K, this compound has been shown to have cardioprotective effects in models of ischemia/reperfusion cardiac injury, partly by reducing the activation of p38 MAPK.[1][3]
Q2: My this compound is precipitating out of solution during preparation for injection. What can I do?
Precipitation is a common issue for many small molecule inhibitors due to their low aqueous solubility. Here are some strategies to address this:
-
Co-solvent Systems: this compound is soluble in DMSO and ethanol.[1][2] For in vivo administration, a co-solvent system is often necessary. Start by dissolving this compound in 100% DMSO to create a stock solution. This stock can then be diluted with an aqueous vehicle.
-
Formulation Optimization: Two established formulations for this compound for in vivo use are:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: This formulation can achieve a solubility of at least 2.08 mg/mL.[4] To prepare, add the solvents sequentially, ensuring the solution is mixed thoroughly after each addition. Gentle heating and/or sonication can aid dissolution.[4]
-
10% DMSO, 90% Corn Oil: This is an alternative formulation, also achieving a solubility of at least 2.08 mg/mL.[4] This may be suitable for certain routes of administration but should be used with caution for dosing periods longer than two weeks.[4]
-
-
pH Adjustment: For some compounds, adjusting the pH of the final solution can improve solubility. However, the optimal pH for this compound solubility and its compatibility with physiological conditions should be determined empirically.
-
Use of Solubilizing Excipients: Surfactants like Tween® 80 can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[5]
Q3: I am not observing the expected therapeutic effect of this compound in my animal model. What are some potential reasons?
Several factors could contribute to a lack of efficacy:
-
Inadequate Formulation or Delivery: The compound may be precipitating upon injection or not reaching the target tissue in sufficient concentrations. Re-evaluate your formulation and consider alternative routes of administration.
-
Insufficient Target Engagement: The administered dose might be too low. A dose-response study is essential to determine the optimal therapeutic dose.
-
Rapid Metabolism and Clearance: Although described as orally bioavailable, the specific pharmacokinetic profile of this compound may lead to rapid metabolism and clearance in your model system.[1][3] Pharmacokinetic studies are recommended to understand the drug's half-life and exposure.
-
Model-Specific Biology: The role of TNNI3K in your specific disease model may not be as critical as hypothesized.
Q4: How can I be sure that the observed effects are due to TNNI3K inhibition and not off-target effects?
Ensuring target specificity is crucial for interpreting your results:
-
Dose-Response Relationship: A clear, dose-dependent effect is more likely to be mediated by the intended target.
-
Use a Negative Control: If available, a structurally similar but inactive analog of this compound can help differentiate on-target from off-target effects.
-
Genetic Knockout/Knockdown Models: The most definitive approach is to use a TNNI3K knockout or knockdown animal model in parallel with your pharmacological studies.
-
Assess Downstream Signaling: Measure the phosphorylation status of downstream targets of TNNI3K, such as p38 MAPK, to confirm target engagement.[1][3]
Troubleshooting Guides
Issue 1: Inconsistent Results and Suspected Compound Instability
| Symptom | Possible Cause | Troubleshooting Steps |
| Variable therapeutic outcomes between experiments. | Compound degradation in stock or working solutions. | 1. Proper Storage: Store this compound solid at -20°C for long-term storage.[6] Stock solutions in DMSO should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[4] 2. Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.[7] 3. Freshly Prepare Working Solutions: Prepare working solutions for injection fresh for each experiment from a thawed stock aliquot. 4. Monitor for Color Change: A change in the color of your solution can indicate chemical degradation or oxidation.[7] |
| Precipitation in frozen stock solution upon thawing. | Exceeding solubility limit at low temperatures or inappropriate solvent for cryogenic storage. | 1. Optimize Storage Concentration: Consider storing stock solutions at a slightly lower concentration.[7] 2. Proper Thawing: Thaw solutions slowly at room temperature and vortex gently to ensure complete re-dissolution before use.[7] |
Issue 2: Sub-Optimal In Vivo Delivery
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no detectable levels of this compound in plasma or target tissue. | Poor bioavailability, rapid metabolism, or inefficient administration. | 1. Pharmacokinetic (PK) Study: Conduct a PK study to determine key parameters like Cmax, Tmax, AUC, and half-life. This will inform your dosing regimen. 2. Biodistribution Study: Perform a biodistribution study to understand where the compound accumulates in the body and if it is reaching the heart. 3. Optimize Route of Administration: While this compound is orally bioavailable, the extent of absorption can vary.[1][3] Compare oral gavage with intraperitoneal (IP) or intravenous (IV) injection to see which route provides better exposure. |
| High variability in plasma concentrations between animals. | Inconsistent administration technique or physiological differences between animals. | 1. Refine Administration Technique: Ensure consistent volume and rate of administration for all animals. For oral gavage, ensure proper placement to avoid reflux. 2. Normalize Dosing to Body Weight: Accurately weigh each animal before dosing and adjust the dose accordingly. |
Data Presentation
The following tables summarize key properties of this compound and provide a template for organizing your experimental data.
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Implication for In Vivo Delivery |
| Molecular Weight | 472.25 g/mol [1] | Standard for a small molecule inhibitor. |
| Formula | C19H14Cl2F3N5O2[1] | - |
| IC50 (TNNI3K) | 10 nM[1][2] | High potency suggests that low nanomolar concentrations at the target site may be sufficient for efficacy. |
| Solubility | Soluble to 100 mM in DMSO and 20 mM in ethanol[2] | High solubility in organic solvents allows for concentrated stock solutions, but requires careful formulation for aqueous-based in vivo delivery. |
| Selectivity | >40-fold over VEGFR2, >80-fold over p38α, >200-fold over B-Raf[1][2] | High selectivity suggests a lower likelihood of off-target effects at therapeutic concentrations. |
Table 2: Template for In Vivo Pharmacokinetic (PK) Parameters of this compound
(Note: Specific PK data for this compound is not publicly available. Researchers should determine these parameters in their specific animal model and experimental conditions.)
| Parameter | Route of Administration: Oral | Route of Administration: IV |
| Dose (mg/kg) | User-defined | User-defined |
| Cmax (ng/mL) | To be determined | To be determined |
| Tmax (h) | To be determined | To be determined |
| AUC (0-t) (ng*h/mL) | To be determined | To be determined |
| Half-life (t1/2) (h) | To be determined | To be determined |
| Oral Bioavailability (%) | To be calculated | N/A |
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound
Objective: To prepare this compound for in vivo administration using a co-solvent system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
PEG300, sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure (Formulation A: PEG300/Tween-80) :[4]
-
Prepare a 20.8 mg/mL stock solution of this compound in 100% DMSO.
-
For a 1 mL final working solution, add 100 µL of the this compound stock solution to 400 µL of PEG300 in a sterile tube.
-
Vortex thoroughly until the solution is homogenous.
-
Add 50 µL of Tween-80 and vortex again until fully mixed.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex thoroughly. If any precipitation occurs, gentle warming or sonication can be used to aid dissolution.[4]
-
The final concentration of this compound will be 2.08 mg/mL.
Procedure (Formulation B: Corn Oil) :[4]
-
Prepare a 20.8 mg/mL stock solution of this compound in 100% DMSO.
-
For a 1 mL final working solution, add 100 µL of the this compound stock solution to 900 µL of corn oil in a sterile tube.
-
Vortex thoroughly until a homogenous suspension is formed.
-
The final concentration of this compound will be 2.08 mg/mL.
Protocol 2: Mouse Model of Myocardial Ischemia/Reperfusion (I/R) Injury
Objective: To induce a controlled I/R injury in the mouse heart to evaluate the cardioprotective effects of this compound.
Materials:
-
Anesthetized mice
-
Surgical platform with temperature control
-
Ventilator
-
Surgical microscope
-
Fine surgical instruments (forceps, scissors)
-
8-0 silk suture
-
PE-10 tubing
-
Electrocardiogram (ECG) monitor
Procedure:
-
Anesthetize the mouse and place it in a supine position on the surgical platform.
-
Perform a tracheotomy and connect the mouse to a ventilator.
-
Make a thoracotomy to expose the heart.
-
Carefully remove the pericardium to visualize the left anterior descending (LAD) coronary artery.
-
Pass an 8-0 silk suture under the LAD.
-
Place a small piece of PE-10 tubing on top of the LAD to prevent arterial damage during ligation.
-
Tie a slipknot around the LAD and the tubing to induce ischemia. Successful ligation is confirmed by a color change (pallor) in the left ventricle and ST-segment elevation on the ECG.
-
After the desired period of ischemia (e.g., 30-45 minutes), release the slipknot to allow reperfusion of the myocardium. Reperfusion is confirmed by the return of color to the ventricle and resolution of the ST-segment elevation.
-
Administer this compound (or vehicle control) at a predetermined time point (e.g., just before reperfusion).
-
Close the chest cavity and allow the animal to recover.
-
At the end of the experiment (e.g., 24 hours post-reperfusion), euthanize the animal for tissue collection and analysis.
Protocol 3: Quantification of p38 MAPK Activation
Objective: To measure the levels of phosphorylated p38 MAPK in cardiac tissue as a marker of this compound target engagement and efficacy.
Materials:
-
Cardiac tissue lysates from experimental animals
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 (Thr180/Tyr182) and anti-total-p38
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize harvested cardiac tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 to normalize for protein loading.
-
Quantify the band intensities using densitometry software. The ratio of phospho-p38 to total p38 indicates the level of p38 activation.
Visualizations
Caption: this compound inhibits TNNI3K, blocking downstream p38 activation.
Caption: Workflow for in vivo evaluation of this compound in a cardiac I/R model.
Caption: Decision tree for troubleshooting lack of this compound efficacy in vivo.
References
- 1. Quantitative pharmacokinetic/pharmacodynamic analyses suggest that the 129/SVE mouse is a suitable preclinical pharmacology model for identifying small-molecule γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. The influence of the gut microbiota on the bioavailability of oral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non invasive imaging assessment of the biodistribution of GSK2849330, an ADCC and CDC optimized anti HER3 mAb, and its role in tumor macrophage recruitment in human tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastroretentive behavior of orally administered radiolabeled tamarind seed formulations in rabbits validated by gamma scintigraphy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral bioavailability of glyphosate: studies using two intestinal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing GSK329 Toxicity in Long-Term Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the potential toxicity of GSK329 in long-term experimental studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Understanding and Monitoring Potential Toxicity
Question 1: What are the known and potential long-term toxicities associated with this compound?
This compound is a potent and selective inhibitor of the cardiac-specific kinase, TNNI3K. Due to the cardiac-restricted expression of TNNI3K, on-target toxicity in other organs is expected to be limited. However, researchers should be aware of the following potential toxicities:
-
On-Target Cardiotoxicity: While therapeutic in some contexts, long-term inhibition of a cardiac-specific kinase could theoretically lead to unforeseen cardiac effects. Continuous monitoring of cardiac function is crucial.
-
Off-Target Effects: this compound is not entirely specific for TNNI3K and has been shown to inhibit other kinases, such as p38α, albeit to a lesser extent. Off-target effects are a potential source of toxicity. For example, inhibition of p38 MAPK can have wide-ranging effects on cellular stress responses and inflammation.
-
General Kinase Inhibitor-Associated Toxicities: As a small molecule kinase inhibitor, this compound may be associated with general toxicities observed with this class of drugs, including but not limited to gastrointestinal issues, hematological changes, and dermatological reactions, particularly in long-term, high-dose studies.
Troubleshooting Unexpected Adverse Events:
-
Observation: Animals treated with this compound are showing signs of distress (e.g., weight loss, lethargy, ruffled fur).
-
Possible Cause: This could be due to on-target cardiac effects, off-target toxicities, or general drug intolerance.
-
Action Plan:
-
Immediately record all clinical signs and reduce the dose or temporarily halt administration.
-
Perform a thorough health assessment, including cardiac function monitoring (see Section II).
-
Collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess organ function.
-
Consider reducing the dosing frequency or switching to a more selective TNNI3K inhibitor if available.
-
II. Experimental Protocols for Toxicity Assessment
Question 2: What are the recommended experimental protocols for monitoring cardiac function during long-term this compound studies in rodents?
Regular monitoring of cardiac function is essential. Non-invasive techniques are preferred for longitudinal studies.
Detailed Methodology: Echocardiography in Mice [1][2][3][4][5]
-
Frequency: Perform baseline echocardiography before the start of the study and then at regular intervals (e.g., monthly) throughout the long-term administration of this compound.
-
Anesthesia: For consistency, use a standardized anesthesia protocol. Inhaled isoflurane (B1672236) (1-2% for maintenance) is commonly used.[2][4][5] Maintain the core body temperature of the mouse at 37°C using a heating pad.
-
Procedure:
-
Remove chest hair using a depilatory cream one day prior to imaging to ensure good probe contact.[2]
-
Place the anesthetized mouse in a supine or left lateral decubitus position on a heated platform with integrated ECG electrodes for heart rate monitoring.[4][5]
-
Apply pre-warmed ultrasound gel to the chest.
-
Use a high-frequency linear array transducer (30-40 MHz) for optimal resolution in mice.
-
Obtain standard 2D views, including the parasternal long-axis (PLAX) and short-axis (PSAX) views at the level of the papillary muscles.[1][3]
-
From the PSAX view, acquire M-mode images to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thickness.
-
-
Key Parameters to Analyze:
-
Ejection Fraction (EF%): A primary indicator of systolic function.
-
Fractional Shortening (FS%): Another measure of systolic function.
-
Left Ventricular Mass (LV Mass): To assess for hypertrophy.
-
Heart Rate (HR): To monitor for bradycardia or tachycardia.
-
Question 3: How can I assess for cardiotoxicity at the tissue level after a long-term study?
Histopathological analysis of heart tissue is crucial for identifying cellular and structural changes.
Detailed Methodology: Histopathological Analysis of Heart Tissue [6][7][8][9]
-
Tissue Collection and Fixation:
-
At the end of the study, euthanize the animals according to approved protocols.
-
Excise the heart, wash briefly in cold phosphate-buffered saline (PBS), and blot dry.
-
Weigh the heart to calculate the heart weight to body weight ratio, an indicator of hypertrophy.
-
Fix the heart in 10% neutral buffered formalin for 24-48 hours.
-
-
Tissue Processing and Staining:
-
Embed the fixed tissue in paraffin (B1166041) and section at 4-5 µm thickness.
-
Hematoxylin and Eosin (H&E) Staining: For general assessment of myocardial architecture, myocyte size, and signs of inflammation or necrosis.[8][9]
-
Masson's Trichrome Staining: To specifically detect and quantify fibrosis (collagen will stain blue).
-
-
Key Histopathological Features to Evaluate:
-
Myocyte hypertrophy: Increased cardiomyocyte size.
-
Myofiber disarray: Disorganization of cardiac muscle fibers.
-
Inflammatory cell infiltration: Presence of immune cells in the myocardium.
-
Fibrosis: Excessive deposition of collagen.
-
Necrosis/Apoptosis: Evidence of cell death.
-
Question 4: What biomarkers can I measure to detect potential cardiotoxicity?
Circulating biomarkers can provide an early indication of cardiac injury.
Recommended Biomarkers for Preclinical Studies: [10][11]
-
Cardiac Troponins (cTnI or cTnT): Highly sensitive and specific markers of cardiomyocyte injury. Serum levels should be measured at baseline and at regular intervals.
-
Brain Natriuretic Peptide (BNP) or N-terminal pro-BNP (NT-proBNP): These are markers of cardiac stress and ventricular stretch and can be elevated in heart failure.
III. Data Presentation and Visualization
Data Summary Tables
To facilitate easy comparison of quantitative data, organize your findings into structured tables.
Table 1: Echocardiographic Parameters in Mice Treated with this compound
| Treatment Group | N | Heart Rate (bpm) | LVEF (%) | LVFS (%) | LV Mass (mg) |
| Vehicle Control | 10 | ||||
| This compound (Low Dose) | 10 | ||||
| This compound (High Dose) | 10 |
Table 2: Histopathological and Biomarker Analysis
| Treatment Group | N | Heart Weight/Body Weight Ratio | Fibrosis (%) | Serum cTnI (ng/mL) | Serum NT-proBNP (pg/mL) |
| Vehicle Control | 10 | ||||
| This compound (Low Dose) | 10 | ||||
| This compound (High Dose) | 10 |
Signaling Pathway and Workflow Diagrams
Visualizing complex biological pathways and experimental workflows can aid in understanding and troubleshooting.
Caption: TNNI3K signaling in cardiac stress and the inhibitory action of this compound.
Caption: Workflow for assessing long-term toxicity of this compound in vivo.
Caption: Troubleshooting guide for adverse events during this compound studies.
References
- 1. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 3. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 4. mmpc.org [mmpc.org]
- 5. Echocardiography: Mouse [protocols.io]
- 6. Histopathologic Characterization of Myocarditis Associated With Immune Checkpoint Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of candidate long non-coding RNAs and mRNAs associated with heart aging in mice [PeerJ] [peerj.com]
- 10. Bruton’s tyrosine kinase inhibitor-related cardiotoxicity: The quest for predictive biomarkers and improved risk stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK329 stability in different experimental buffers
Welcome to the technical support center for GSK329. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing and storing stock solutions of this compound?
A1: For preparing high-concentration stock solutions of this compound, dimethyl sulfoxide (B87167) (DMSO) is recommended. This compound is soluble up to 100 mM in DMSO. For immediate use in certain assays, ethanol (B145695) can also be used, with solubility up to 20 mM. It is crucial to use anhydrous DMSO, as water content can promote degradation of the compound over time.[1]
Q2: How should I store this compound stock solutions to ensure maximum stability?
A2: To ensure the long-term stability of your this compound stock solution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2][3] Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C and protected from light.[4] When stored at -80°C, the stock solution can be stable for up to 6 months; at -20°C, it is recommended to use it within one month.[4] Before use, allow the aliquot to equilibrate to room temperature before opening to prevent moisture condensation.[5]
Q3: My this compound precipitated when I diluted the DMSO stock into my aqueous experimental buffer. What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules and indicates that the compound's solubility limit has been exceeded.[2] Here are some troubleshooting steps:
-
Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your assay.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your experimental buffer is low (typically below 0.5% v/v) to avoid solvent effects on your biological system.
-
Use a Surfactant or Co-solvent: In some cases, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100, or a co-solvent such as polyethylene (B3416737) glycol (PEG), to your aqueous buffer can help maintain the solubility of the inhibitor.[2]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous buffer may improve solubility. However, ensure the chosen pH is compatible with your experimental setup.[6]
Q4: I am observing inconsistent results in my cell-based assays. Could the stability of this compound in my experimental buffer be an issue?
A4: Yes, inconsistent results can be a sign of compound degradation in your aqueous experimental buffer. The stability of small molecules like this compound can be influenced by the pH, temperature, and composition of the buffer.[1] It is always recommended to prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment and avoid storing it in aqueous solutions for extended periods.
Q5: What are the potential degradation pathways for this compound in aqueous buffers?
A5: While specific degradation pathways for this compound have not been detailed in the literature, small molecules with structures containing ester, amide, or lactam groups are susceptible to hydrolysis in aqueous solutions.[7][8] Another common degradation pathway is oxidation, which can be initiated by exposure to light, heat, or trace metals.[7][8] Given this compound's diarylurea structure, hydrolysis of the urea (B33335) linkage could be a potential degradation pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Aqueous Buffer | The kinetic solubility of this compound in the aqueous buffer has been exceeded. | - Lower the final concentration of the inhibitor.- Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer.[2]- Perform a serial dilution of the DMSO stock into the aqueous buffer to determine the solubility limit. |
| Loss of Inhibitor Potency Over Time in an Assay | The compound is degrading in the solution. | - Prepare fresh dilutions from a frozen stock solution for each experiment.[2]- Avoid repeated freeze-thaw cycles of the stock solution by using single-use aliquots.[2]- Perform a stability study in your assay buffer to determine the rate of degradation. |
| Appearance of New Peaks in HPLC Analysis | The compound is degrading into one or more new chemical entities. | - Store the solid compound and stock solutions under the recommended conditions (protected from light, moisture, and extreme temperatures).[2]- Ensure the use of high-purity, anhydrous solvents for stock solution preparation. |
| Color Change in Solution | Chemical degradation or oxidation of the compound. | - This can be triggered by exposure to light, air (oxygen), or impurities in the solvent.[3]- Assess the integrity of the compound before proceeding with experiments.[3]- Store solutions in amber vials or wrap containers in foil to protect from light.[3] |
Data Presentation
Since specific stability data for this compound in various experimental buffers is not publicly available, the following table provides a template for how such data could be presented. Researchers are encouraged to perform their own stability studies.
Table 1: Hypothetical Stability of this compound (10 µM) in Various Buffers at 37°C
| Buffer (pH 7.4) | % Remaining after 8 hours | % Remaining after 24 hours | % Remaining after 48 hours |
| PBS | 95% | 85% | 70% |
| TRIS | 92% | 80% | 65% |
| HEPES | 98% | 90% | 82% |
| RPMI-1640 + 10% FBS | 99% | 95% | 90% |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Aqueous Buffer
This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Your aqueous experimental buffer of choice (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Incubator or water bath at the desired experimental temperature (e.g., 37°C)
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare Working Solution: Dilute the this compound stock solution in your chosen aqueous buffer to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area of this compound. This will serve as your baseline (100% stability).
-
Incubation: Incubate the remaining working solution at your desired experimental temperature (e.g., 37°C).
-
Subsequent Timepoints: At predetermined intervals (e.g., 2, 4, 8, 24, and 48 hours), withdraw aliquots from the incubated solution and analyze them by HPLC.
-
Data Analysis: For each timepoint, calculate the percentage of this compound remaining by comparing its peak area to the peak area at T=0. Plot the percentage of this compound remaining against time to visualize the degradation profile.
Visualizations
TNNI3K Signaling Pathway in Cardiac Injury
This compound is a potent and selective inhibitor of TNNI3K (cardiac troponin I-interacting kinase). In response to cardiac injury, such as ischemia/reperfusion, TNNI3K is activated and promotes cardiomyocyte death through a pathway involving p38 MAPK activation and increased mitochondrial reactive oxygen species (ROS) generation.[9][10] Inhibition of TNNI3K has been shown to be cardioprotective by limiting this oxidative stress and subsequent cell death.[10]
Caption: TNNI3K signaling pathway in cardiac injury and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting Compound Stability
When encountering issues like inconsistent results or loss of activity, a systematic workflow can help determine if compound stability is the root cause.
Caption: A logical workflow for troubleshooting this compound stability issues in experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TNNI3K Inhibition by GSK329
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the inhibition of Troponin I-Interacting Kinase 3 (TNNI3K) by its inhibitor, GSK329.
Frequently Asked Questions (FAQs)
Q1: What is TNNI3K and why is it a therapeutic target?
A1: TNNI3K, or Troponin I-Interacting Kinase 3, is a cardiac-specific serine/threonine kinase that is implicated in various cardiovascular diseases.[1] Increased TNNI3K levels and activity are associated with adverse cardiac remodeling, cardiac dysfunction, and poor outcomes after ischemic injury.[1][2] Its cardiac-specific expression makes it an attractive therapeutic target, as inhibiting it is less likely to cause off-target effects in other organs.[2][3]
Q2: What is this compound and how does it inhibit TNNI3K?
A2: this compound is a potent and selective small-molecule inhibitor of TNNI3K.[4][5] It functions by binding to the active site of the TNNI3K enzyme, thereby preventing it from phosphorylating its downstream targets.[3][6] This inhibition helps to mitigate the detrimental effects of excessive TNNI3K activity in the heart.[3]
Q3: What is the potency of this compound against TNNI3K?
A3: this compound is a highly potent inhibitor of TNNI3K with a reported IC50 (half-maximal inhibitory concentration) of 10 nM.[5][7]
Q4: How can I confirm that this compound is inhibiting TNNI3K in my experiments?
A4: There are several robust methods to confirm TNNI3K inhibition by this compound:
-
In Vitro Kinase Assay: Directly measure the enzymatic activity of TNNI3K in the presence and absence of this compound. A common method is to assess the autophosphorylation of TNNI3K.
-
Western Blotting for Downstream Signaling: Assess the phosphorylation status of known downstream targets of TNNI3K. A key and well-established downstream effector is p38 MAPK.[2][3] Inhibition of TNNI3K by this compound should lead to a decrease in the phosphorylation of p38 MAPK at Thr180/Tyr182.
-
Cellular Thermal Shift Assay (CETSA®): This method confirms the direct binding of this compound to TNNI3K within a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.[8][9]
Troubleshooting Guides
In Vitro TNNI3K Autophosphorylation Assay
Issue: No or weak TNNI3K autophosphorylation signal in the control group.
| Possible Cause | Troubleshooting Step |
| Inactive TNNI3K enzyme | Ensure the recombinant TNNI3K is from a reliable source and has been stored correctly. If expressing and purifying in-house, verify the protein's integrity and activity. |
| Suboptimal assay conditions | Optimize ATP and MgCl2 concentrations in the kinase buffer. A typical starting point is 100 µM ATP and 10 mM MgCl2. |
| Insufficient immunoprecipitation | If using immunoprecipitated TNNI3K, ensure the antibody is validated for IP and use sufficient antibody and lysate concentrations. |
| Ineffective antibody for detection | Use a high-quality anti-phospho-tyrosine antibody for detection. TNNI3K is a dual-specificity kinase, but tyrosine phosphorylation is commonly assessed for autophosphorylation.[8][10][11][12] |
Issue: No difference in TNNI3K autophosphorylation with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound concentration | Prepare fresh dilutions of this compound. Given its high potency (IC50 = 10 nM), ensure accurate serial dilutions to observe a dose-dependent effect. |
| This compound degradation | Store this compound stock solutions at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.[4] |
| High TNNI3K concentration | The amount of enzyme can affect the apparent IC50. Try reducing the concentration of TNNI3K in the assay. |
Western Blotting for Phospho-p38 MAPK
Issue: Weak or no phospho-p38 MAPK signal.
| Possible Cause | Troubleshooting Step |
| Low basal TNNI3K activity | In some cell lines, TNNI3K activity may be low under basal conditions. Consider stimulating the cells with a relevant stressor (e.g., anisomycin (B549157) as a positive control for p38 activation, though not TNNI3K-specific) to increase the dynamic range.[5] |
| Inefficient protein extraction | Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins. |
| Poor antibody performance | Use a phospho-specific antibody for p38 MAPK (Thr180/Tyr182) that is validated for Western blotting.[2][3][5] Ensure the recommended antibody dilution and incubation times are followed. |
Issue: High background on the western blot.
| Possible Cause | Troubleshooting Step |
| Insufficient blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat dry milk or BSA in TBST. |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |
| Inadequate washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations. |
Cellular Thermal Shift Assay (CETSA®)
Issue: No thermal shift observed with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Inadequate cell permeability of this compound | While this compound is orally bioavailable, ensure sufficient incubation time (e.g., 1 hour) with cells to allow for adequate uptake. |
| Incorrect temperature range | Perform an initial melting curve experiment over a broad temperature range to determine the optimal temperature for observing the stabilizing effect of this compound.[13] |
| Insufficient this compound concentration | Use a concentration of this compound that is well above the IC50 to maximize the chance of observing a thermal shift. A dose-response experiment is recommended. |
Issue: High variability between replicates.
| Possible Cause | Troubleshooting Step |
| Uneven heating | Use a thermal cycler with a heated lid to ensure precise and uniform temperature control across all samples.[13] |
| Inconsistent sample processing | Ensure all samples are treated identically in terms of cell number, incubation times, and lysis conditions. |
| Pipetting errors | Use calibrated pipettes and be meticulous with all pipetting steps. |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 for TNNI3K | 10 nM | [5][7] |
| This compound Selectivity | >40-fold over VEGFR2 | [5] |
| >80-fold over p38α | [5] | |
| >200-fold over B-Raf | [5] | |
| >100-fold over 80% of 185 kinases tested | [5] |
Experimental Protocols
Protocol 1: In Vitro TNNI3K Autophosphorylation Assay
This protocol is adapted from methodologies described in studies of TNNI3K kinase activity.[8][10][11][12][14]
1. Expression and Immunoprecipitation of TNNI3K:
-
Transfect HEK293T cells with a plasmid encoding FLAG-tagged TNNI3K.
-
After 48 hours, lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer and once with kinase buffer.
2. Kinase Reaction:
-
Resuspend the beads in kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
-
Add this compound or vehicle (DMSO) at the desired concentrations and incubate for 30 minutes at 30°C.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.
-
Incubate for 30 minutes at 30°C with gentle shaking.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
3. Western Blot Analysis:
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-tyrosine overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
To confirm equal loading of TNNI3K, the membrane can be stripped and re-probed with an anti-FLAG or anti-TNNI3K antibody.
Protocol 2: Western Blotting for Phospho-p38 MAPK in Cells
This protocol is a standard method for assessing the phosphorylation of downstream kinases.[15][16][17]
1. Cell Culture and Treatment:
-
Plate cardiomyocytes or a relevant cell line and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Include a positive control for p38 activation if necessary (e.g., anisomycin treatment).
2. Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
3. Western Blot Analysis:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE loading buffer.
-
Separate the proteins on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) (e.g., 1:1000 dilution) overnight at 4°C.[2][3][5]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK or a loading control like GAPDH.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
This protocol is a general guideline for performing CETSA and should be optimized for your specific experimental setup.[9][13][18][19]
1. Cell Treatment:
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension and treat with this compound or vehicle (DMSO) at various concentrations.
-
Incubate for 1 hour at 37°C to allow for compound uptake.
2. Heat Challenge:
-
Transfer the cell suspensions to PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes. Include a non-heated control (room temperature).
3. Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
4. Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Perform western blotting as described in Protocol 2, using an antibody against TNNI3K to detect the amount of soluble TNNI3K at each temperature.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Affinity Biosciences [affbiotech.com]
- 3. biocompare.com [biocompare.com]
- 4. assaybiotechnology.com [assaybiotechnology.com]
- 5. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. raybiotech.com [raybiotech.com]
- 7. Phospho-p38 MAPK (Thr180, Tyr182) Monoclonal Antibody (S.417.1) (MA5-15182) [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Overexpression of TNNI3K, a cardiac specific MAPKKK, promotes cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 16. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Adjusting GSK329 treatment time for optimal results
Welcome to the technical support center for GSK329, a potent and selective inhibitor of TNNI3K (Troponin I-Interacting Kinase). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cellular target of this compound?
A1: this compound is a selective inhibitor of Troponin I-Interacting Kinase (TNNI3K), also known as Cardiac Ankyrin Repeat Kinase (CARK). It is not an inhibitor of Glycogen Synthase Kinase 3 (GSK3). TNNI3K is a cardiac-specific kinase that plays a role in cardiac physiology and pathology.[1][2]
Q2: What is the known mechanism of action for TNNI3K and the expected effect of this compound?
A2: TNNI3K is a MAP kinase kinase kinase (MAPKKK) family member.[1] In response to cardiac injury, TNNI3K can activate the p38 MAPK signaling pathway, leading to increased mitochondrial reactive oxygen species (ROS) and contributing to cardiomyocyte death.[3][4][5] this compound, by inhibiting TNNI3K, is expected to reduce the activation of this downstream pathway, thereby protecting cardiomyocytes from stress-induced damage. TNNI3K has also been implicated in cardiac hypertrophy.[2][6]
Q3: I am not seeing an effect with this compound treatment. What is the optimal treatment time?
A3: The optimal treatment time for this compound is highly dependent on the experimental endpoint. A time-course experiment is essential to determine the ideal duration for your specific assay. Here are some general guidelines:
-
For immediate signaling events (e.g., phosphorylation of downstream targets like p38): Shorter treatment times, ranging from 15 minutes to 4 hours, are typically sufficient.[7]
-
For changes in gene expression : Intermediate time points, such as 4, 8, 16, and 24 hours, are a good starting point for analysis of mRNA levels.[8]
-
For phenotypic changes (e.g., cell viability, apoptosis, hypertrophy): Longer incubation times of 24, 48, or even 72 hours are generally required to observe these effects.[7]
We strongly recommend performing a time-course experiment to establish the optimal treatment duration for your specific cell type and research question.
Q4: What is a good starting concentration for this compound in cellular assays?
A4: While the in-cell IC50 may vary depending on the cell type and experimental conditions, a common starting point for a new kinase inhibitor is to perform a dose-response curve. Based on general principles for kinase inhibitors, a concentration range of 10 nM to 1 µM is a reasonable starting point for initial experiments.
Q5: I am observing cellular toxicity. What should I do?
A5: Unintended cytotoxicity can be a concern with any small molecule inhibitor. Consider the following:
-
Concentration: Ensure you are using the lowest effective concentration of this compound. A full dose-response curve will help identify the optimal concentration that inhibits TNNI3K activity without causing significant cell death.
-
Treatment Duration: Prolonged exposure, even at lower concentrations, can sometimes lead to toxicity. Your time-course experiment will be crucial in determining if shorter treatment times are sufficient to achieve the desired biological effect.
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO) at the same final concentration as in your this compound-treated samples to ensure the solvent is not the source of toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of p38 phosphorylation | Treatment time is too short or too long. | Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to identify the peak inhibition time. |
| This compound concentration is too low. | Perform a dose-response experiment (e.g., 10 nM to 1 µM) to determine the EC50 in your cell model. | |
| TNNI3K is not activated in your cell model. | Ensure your experimental model (e.g., stimulation with an agonist, simulated ischemia/reperfusion) effectively activates the TNNI3K pathway. | |
| High background in vehicle control | DMSO concentration is too high. | Ensure the final DMSO concentration is consistent across all conditions and ideally below 0.1%. |
| Cell culture conditions are not optimal. | Maintain consistent cell passage numbers and seeding densities. | |
| Variability between experiments | Inconsistent treatment timing. | Use a precise timer for all incubation steps. |
| Reagent instability. | Prepare fresh working solutions of this compound from a frozen stock for each experiment. |
Experimental Protocols
Protocol: Determining Optimal Treatment Time for this compound
This protocol provides a general framework for conducting a time-course experiment to determine the optimal duration of this compound treatment for inhibiting a downstream target, such as p38 MAPK phosphorylation, in a cardiomyocyte cell line (e.g., AC16 or primary cardiomyocytes).
Materials:
-
Cardiomyocyte cell line (e.g., AC16)
-
Appropriate cell culture medium and supplements
-
This compound
-
DMSO (vehicle)
-
Stimulating agent to activate TNNI3K (e.g., phenylephrine (B352888) for hypertrophy, or hypoxia/reoxygenation for simulated ischemia/reperfusion)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Antibodies: anti-phospho-p38, anti-total-p38, anti-TNNI3K, and a loading control (e.g., anti-GAPDH)
Procedure:
-
Cell Seeding: Plate cardiomyocytes at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Serum Starvation (if applicable): If using a stimulant that requires it, serum-starve the cells for 12-24 hours prior to treatment.
-
This compound Pre-treatment: Treat the cells with an effective concentration of this compound (determined from a prior dose-response experiment) or a vehicle control (DMSO) for a set pre-incubation time (e.g., 1 hour).
-
Stimulation: Add the stimulating agent to the media to activate the TNNI3K pathway.
-
Time-Course Harvest: At various time points following stimulation (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), harvest the cells.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Perform SDS-PAGE and western blotting to analyze the phosphorylation status of p38 and the total levels of p38, TNNI3K, and a loading control.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. The optimal treatment time is the point at which maximal inhibition of the downstream target is observed.
Visualizations
References
- 1. TNNI3K - Wikipedia [en.wikipedia.org]
- 2. What are TNNI3K inhibitors and how do they work? [synapse.patsnap.com]
- 3. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the cardiomyocyte-specific kinase TNNI3K limits oxidative stress, injury, and adverse remodeling in the ischemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TNNI3K TNNI3 interacting kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
GSK329 showing high background in assays
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering high background signals in assays involving GSK329, a potent and selective TNNI3K inhibitor.[1][2]
Frequently Asked Questions (FAQs)
Q1: We are observing unusually high background signal in our fluorescence-based assay since incorporating this compound. What are the potential causes?
High background can stem from several sources, broadly categorized as compound-specific issues, reagent and protocol issues, or sample-related effects. Potential causes include:
-
Intrinsic Fluorescence of this compound: As a diarylurea small molecule, this compound may possess inherent fluorescent properties that overlap with your assay's excitation/emission spectra.
-
Non-Specific Binding: The compound might bind non-specifically to assay components like plates, beads, or proteins, leading to a persistent signal.[3][4]
-
Reagent Concentration: Suboptimal concentrations of antibodies or detection reagents can increase non-specific binding and background.[5][6]
-
Insufficient Washing: Inadequate wash steps may fail to remove unbound this compound or detection reagents.[7]
-
Cellular Autofluorescence: In cell-based assays, the cells themselves can exhibit natural fluorescence, which may be exacerbated by experimental conditions.[5][8]
-
Contaminated Reagents: Buffers or media could be contaminated, contributing to the background signal.[6][9]
Q2: How can I determine if this compound itself is the source of the high background?
To isolate the effect of the compound, you should run a set of control experiments. It can be helpful to measure the fluorescence intensity from a well that contains only your cells and the drug, without any fluorescent label, to see if the treatment contributes to the background.[10]
-
Compound-Only Control: Prepare wells containing only the assay buffer and this compound at the final concentration used in your experiment. Measure the signal at your assay's wavelengths. A high reading indicates intrinsic fluorescence or interaction with the microplate.
-
No-Primary-Antibody Control (for immunoassays): If using an immunoassay format, run a control that omits the primary antibody but includes all other components (including this compound and the secondary antibody) to check for non-specific binding of the secondary antibody.
-
Unstained Cell Control: For cell-based assays, include a sample of unstained cells treated with this compound to measure the compound's effect on cellular autofluorescence.[8]
Q3: What general steps can I take to reduce high background in my assay?
Optimizing your assay protocol is crucial. Key steps include:
-
Increase Wash Steps: Add extra wash cycles and ensure wash buffers contain a mild detergent like Tween-20 to reduce non-specific binding.[7][11]
-
Optimize Blocking: For immunoassays, ensure your blocking buffer is effective. You may need to increase the concentration or incubation time.[3][6]
-
Titrate Reagents: Perform a titration of your primary and secondary antibodies (if applicable) and other detection reagents to find the optimal concentration that maximizes signal-to-noise ratio.[5]
-
Use High-Quality Plates: For fluorescence assays, use black-walled, clear-bottom plates to minimize light scatter and well-to-well crosstalk.[9]
Troubleshooting Guide: High Background in this compound Assays
This guide provides a systematic approach to identifying and resolving the root cause of high background.
Problem 1: Interference from this compound Itself
This compound, as a complex organic molecule, may interfere directly with the assay's detection method.
Troubleshooting Steps:
-
Run Spectral Scans: If possible, perform an excitation and emission scan of this compound in your assay buffer to identify its fluorescent profile. If it overlaps with your detection fluorophores, consider switching to a fluorophore in a different spectral range (e.g., moving from a green to a far-red channel).[10]
-
Test Alternative Plate Types: Some compounds exhibit lower non-specific binding to low-binding plate surfaces. Test your compound-only controls on a variety of microplates.
-
Include a Background Subtraction Control: Always run a control well containing this compound but lacking a key biological component (e.g., the target enzyme or primary antibody). The signal from this well can be subtracted from your experimental wells.[10]
Problem 2: General Assay and Protocol-Related Issues
Many sources of high background are related to the assay protocol and reagents, independent of the specific inhibitor used.
Troubleshooting Steps & Solutions Summary
| Potential Cause | Recommended Solution | Notes |
|---|---|---|
| Insufficient Washing | Increase the number of wash steps (from 3 to 5). Increase the soaking time during washes (e.g., 30 seconds). Ensure adequate wash volume to cover the well surface.[7] | Inadequate washing leaves unbound reagents that contribute to background. |
| Suboptimal Reagent Concentration | Perform a checkerboard titration of capture/primary and detection/secondary antibodies to find the optimal concentrations.[5][12] | Excessively high antibody concentrations lead to non-specific binding.[8] |
| Ineffective Blocking | Increase blocking buffer concentration or incubation time. Test different blocking agents (e.g., BSA, non-fat milk, commercial blockers).[3][6] | Proper blocking saturates non-specific binding sites on the plate. |
| Contaminated Reagents | Prepare fresh buffers, especially wash and antibody dilution buffers. Use sterile, high-purity water. Filter-sterilize buffers if microbial contamination is suspected.[6][9] | Contaminants can interfere with antibody binding or have intrinsic fluorescence. |
| High Autofluorescence | In cell-based assays, use a specialized medium that reduces background fluorescence (e.g., FluoroBrite DMEM).[10] Include an unstained, untreated cell control to establish the baseline autofluorescence.[5] | Phenol red and other media components are common sources of fluorescence. |
Experimental Protocols
Representative Protocol: In Vitro Kinase Assay (Fluorescence-Based)
This protocol outlines a generic fluorescence-based assay for measuring TNNI3K activity and its inhibition by this compound, with highlighted steps for minimizing background.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for TNNI3K (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
This compound Dilution Series: Prepare a serial dilution of this compound in DMSO, then further dilute into Assay Buffer. Control: Include a DMSO-only vehicle control.
-
Enzyme and Substrate: Dilute recombinant TNNI3K and a suitable fluorescent peptide substrate in Assay Buffer.
-
-
Assay Procedure:
-
Add 5 µL of diluted this compound or vehicle control to the wells of a black, low-volume 384-well plate.
-
Add 10 µL of the TNNI3K enzyme solution to all wells except "No Enzyme" controls.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 10 µL of the substrate/ATP mixture.
-
[Background Control Point]: Include "No Enzyme" and "No Substrate" wells to establish baseline background levels.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 25 µL of a stop solution (e.g., 100 mM EDTA).
-
Read the plate on a fluorescence plate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Subtract the average signal from the "No Enzyme" control wells from all other wells to correct for background fluorescence.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle (DMSO) control.
-
Visualizations
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for diagnosing the cause of high background signal.
Caption: Troubleshooting workflow for high background.
This compound Mechanism of Action
This diagram shows a simplified representation of a signaling pathway involving TNNI3K and the inhibitory action of this compound.
Caption: Inhibition of the TNNI3K signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 5. biotium.com [biotium.com]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. arp1.com [arp1.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 9. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 10. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to TNNI3K Inhibitors: GSK329 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GSK329 with other prominent inhibitors of Troponin I-Interacting Kinase (TNNI3K), a cardiac-specific kinase implicated in cardiovascular diseases. The following sections present quantitative data, experimental methodologies, and signaling pathway visualizations to offer a comprehensive resource for researchers in cardiology and drug discovery.
Introduction to TNNI3K Inhibition
Troponin I-Interacting Kinase (TNNI3K) is a cardiomyocyte-specific kinase that has emerged as a promising therapeutic target for cardiac conditions such as ischemia/reperfusion injury and heart failure.[1][2] Its inhibition has been shown to confer cardioprotective effects by mitigating oxidative stress and adverse remodeling.[1][3] Several small molecule inhibitors of TNNI3K have been developed, with this compound being a notable example. This guide focuses on the comparative analysis of this compound against other well-characterized TNNI3K inhibitors, including GSK854 and GSK114.
Quantitative Comparison of TNNI3K Inhibitors
The following table summarizes the key quantitative parameters for this compound and its main comparators, GSK854 and GSK114. This data is essential for evaluating the potency and selectivity of these compounds.
| Inhibitor | TNNI3K IC50 (nM) | Selectivity Highlights | Reference |
| This compound | 10 | >40-fold vs. VEGFR2, >80-fold vs. p38α, >200-fold vs. B-Raf. Inhibited 11 other kinases by >50% at 100 nM. | [4] |
| GSK854 | <10 | >100-fold selectivity for TNNI3K over 96% of kinases tested. Only significant off-target inhibition was ZAK/MLTK. | [4] |
| GSK114 | 25 | 40-fold selective for TNNI3K over B-Raf. | [3][5][6][7][8] |
Signaling Pathway of TNNI3K
TNNI3K is a member of the MAPKKK family and its signaling cascade is centrally involved in the heart's response to stress.[2] Upon cardiac injury, TNNI3K is believed to phosphorylate and activate downstream targets, including p38 MAPK.[1] This activation leads to an increase in mitochondrial reactive oxygen species (ROS) production, contributing to cardiomyocyte death, increased infarct size, and adverse ventricular remodeling.[1] TNNI3K also directly interacts with and phosphorylates cardiac troponin I (cTnI), suggesting a role in modulating myofilament function and cardiac hypertrophy.[9][10]
Caption: TNNI3K signaling in cardiac injury.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the evaluation of TNNI3K inhibitors.
In Vitro TNNI3K Kinase Assay (Autophosphorylation)
This protocol is designed to assess the kinase activity of TNNI3K and the inhibitory potential of compounds like this compound.
-
Cell Transfection: Human Embryonic Kidney 293 (HEK293) cells are transfected with a plasmid encoding FLAG-tagged human TNNI3K or a kinase-dead mutant (as a negative control) using a suitable transfection reagent.
-
Cell Lysis: After 24-48 hours, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysates are incubated with anti-FLAG antibody-conjugated beads to immunoprecipitate the TNNI3K protein.
-
Kinase Reaction: The immunoprecipitated TNNI3K is washed and then incubated in a kinase reaction buffer containing ATP and the test inhibitor (e.g., this compound) at various concentrations.
-
Western Blotting: The reaction products are resolved by SDS-PAGE and transferred to a membrane. Autophosphorylation is detected using anti-phospho-tyrosine and anti-phospho-serine/threonine antibodies. The total amount of TNNI3K is determined using an anti-FLAG antibody.
-
Data Analysis: The intensity of the phosphorylation signal is quantified and normalized to the total TNNI3K protein. IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.
In Vivo Ischemia/Reperfusion (I/R) Injury Model in Mice
This in vivo model is used to evaluate the cardioprotective effects of TNNI3K inhibitors.
-
Animal Preparation: Adult C57BL/6 mice are anesthetized, intubated, and mechanically ventilated. Body temperature is maintained at 37°C.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia.
-
Ischemia and Reperfusion: Ischemia is typically maintained for 30-60 minutes. Reperfusion is initiated by releasing the suture.
-
Inhibitor Administration: TNNI3K inhibitors (e.g., this compound or GSK854) or a vehicle control are administered, often via intraperitoneal injection, at the onset of reperfusion. A typical dose for this compound and GSK854 is 2.75 mg/kg.[1][4][11]
-
Infarct Size Measurement: After 24 hours of reperfusion, the heart is excised. The area at risk (AAR) and the infarcted area are delineated using Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC) staining, respectively. The infarct size is expressed as a percentage of the AAR.
-
Data Analysis: Infarct sizes are compared between the inhibitor-treated and vehicle-treated groups to determine the cardioprotective efficacy of the inhibitor.
Caption: Workflow for in vivo I/R injury model.
Preclinical and Clinical Status
This compound, GSK854, and GSK114 are currently considered preclinical research compounds. As of the latest available information, there are no registered clinical trials specifically investigating this compound, GSK854, or GSK114 in humans. Their primary use is as tool compounds to explore the therapeutic potential of TNNI3K inhibition in cardiac disease models.
Conclusion
This compound is a potent inhibitor of TNNI3K with demonstrated cardioprotective effects in preclinical models of ischemia/reperfusion injury. When compared to other TNNI3K inhibitors, GSK854 exhibits superior selectivity, making it a valuable tool for delineating the specific roles of TNNI3K. GSK114 also serves as a selective probe for TNNI3K research. The choice of inhibitor will depend on the specific experimental goals, with considerations for potency versus selectivity. The continued investigation of these and other TNNI3K inhibitors holds promise for the development of novel cardiac therapies.
References
- 1. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression Levels of the Tnni3k Gene in the Heart Are Highly Associated with Cardiac and Glucose Metabolism-Related Phenotypes and Functional Pathways [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK114: A selective inhibitor for elucidating the biological role of TNNI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. invivochem.net [invivochem.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSK-114 | TargetMol [targetmol.com]
- 9. TNNI3K, a Cardiac-Specific Kinase, Promotes Physiological Cardiac Hypertrophy in Transgenic Mice | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TNNI3K Knockdown: GSK329 vs. siRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Troponin I-interacting kinase (TNNI3K) is a cardiac-specific serine/threonine kinase that has emerged as a significant regulator of cardiac function and a promising therapeutic target for various cardiovascular diseases.[1][2] Its involvement in cardiac hypertrophy, conduction, and response to ischemic injury has spurred interest in developing methods to modulate its activity.[1] This guide provides a comprehensive comparison of two prominent techniques for downregulating TNNI3K function: the small molecule inhibitor GSK329 and small interfering RNA (siRNA)-mediated gene silencing.
This comparison will delve into their mechanisms of action, efficacy, specificity, and experimental considerations. By presenting quantitative data, detailed experimental protocols, and visual diagrams, this guide aims to equip researchers with the necessary information to select the most appropriate method for their specific research objectives in the study of TNNI3K.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and siRNA lies in their respective targets and modes of action. This compound acts as a direct, reversible inhibitor of TNNI3K's catalytic activity, while siRNA targets the TNNI3K messenger RNA (mRNA) for degradation, thereby preventing protein synthesis.
This compound: Direct Kinase Inhibition
This compound is a potent and selective diarylurea inhibitor that competitively binds to the ATP-binding pocket of the TNNI3K kinase domain. This binding event physically obstructs the transfer of a phosphate (B84403) group from ATP to TNNI3K's substrates, effectively halting its downstream signaling functions. The inhibition by this compound is rapid and its effect can be reversed upon removal of the compound.
siRNA: Gene Silencing at the mRNA Level
Small interfering RNA (siRNA) technology harnesses the cell's natural RNA interference (RNAi) pathway to achieve gene silencing. A synthetic double-stranded RNA molecule, designed to be complementary to a specific sequence within the TNNI3K mRNA, is introduced into the cell. This siRNA is then incorporated into the RNA-induced silencing complex (RISC). The RISC complex utilizes the siRNA as a guide to identify and cleave the target TNNI3K mRNA, leading to its degradation and a subsequent reduction in the synthesis of the TNNI3K protein. This process results in a longer-lasting but slower-onset reduction of total TNNI3K protein levels.
Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and a representative TNNI3K siRNA. It is important to note that direct head-to-head comparative studies with quantitative data for both methods in the same experimental system are limited in the publicly available literature. The data presented here is compiled from various sources.
Table 1: Performance Characteristics of this compound
| Parameter | Value | Reference |
| Target | TNNI3K Kinase Activity | [3] |
| IC50 | 10 nM | [3] |
| Selectivity | >40-fold vs. VEGFR2, >80-fold vs. p38α, >200-fold vs. B-Raf, >100-fold vs. 80% of 185 kinases | [3] |
| Onset of Action | Rapid (minutes to hours) | Inferred from mechanism |
| Duration of Effect | Dependent on compound half-life and clearance | Inferred from pharmacology |
Table 2: Performance Characteristics of TNNI3K siRNA
| Parameter | Value | Reference |
| Target | TNNI3K mRNA | General siRNA mechanism |
| Typical Knockdown Efficiency | 70-90% reduction in mRNA/protein levels (cell type and transfection efficiency dependent) | General siRNA literature |
| Onset of Action | Slower (24-72 hours to observe protein level reduction) | [4] |
| Duration of Effect | Long-lasting (days), dependent on cell division and protein/mRNA half-life | [4] |
| Potential Off-Target Effects | Can occur via partial complementarity to other mRNAs, concentration-dependent | [2][5][6] |
Experimental Protocols
Detailed methodologies for utilizing this compound and siRNA for TNNI3K knockdown in cardiomyocytes are provided below. These protocols are intended as a general guide and may require optimization for specific cell types and experimental conditions.
This compound Treatment of Cardiomyocytes in Vitro
Objective: To inhibit TNNI3K kinase activity in cultured cardiomyocytes.
Materials:
-
Cultured cardiomyocytes (e.g., neonatal rat ventricular myocytes or iPSC-derived cardiomyocytes)
-
This compound (stock solution in DMSO)
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Reagents for downstream analysis (e.g., Western blotting, kinase activity assay)
Protocol:
-
Cell Seeding: Plate cardiomyocytes at the desired density in multi-well plates and culture until they reach the desired confluence and exhibit spontaneous beating.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 nM to 1 µM). Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Treatment: Remove the existing culture medium from the cells and gently wash with PBS. Add the prepared this compound working solution or vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis and Analysis: After incubation, wash the cells with cold PBS and lyse them using an appropriate lysis buffer. The cell lysates can then be used for downstream analyses such as Western blotting to assess the phosphorylation status of TNNI3K substrates or a kinase activity assay to directly measure TNNI3K inhibition.
siRNA-Mediated Knockdown of TNNI3K in Cardiomyocytes
Objective: To reduce the expression of TNNI3K protein in cultured cardiomyocytes.
Materials:
-
Cultured cardiomyocytes
-
TNNI3K-specific siRNA and a non-targeting control siRNA
-
Transfection reagent suitable for cardiomyocytes (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Appropriate cell culture medium
-
Reagents for validating knockdown (e.g., qRT-PCR, Western blotting)
Protocol:
-
Cell Seeding: Plate cardiomyocytes at a density that will result in 30-50% confluency at the time of transfection.
-
Preparation of siRNA-Lipid Complexes:
-
For each well to be transfected, dilute the TNNI3K siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells in fresh culture medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time for maximal knockdown should be determined empirically.
-
Validation of Knockdown: Harvest the cells and assess TNNI3K knockdown efficiency at both the mRNA and protein levels.
-
qRT-PCR: Extract total RNA and perform quantitative real-time PCR to measure the relative abundance of TNNI3K mRNA compared to a housekeeping gene.
-
Western Blotting: Prepare cell lysates and perform Western blotting using an antibody specific for TNNI3K to quantify the reduction in protein levels.
-
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Discussion and Recommendations
The choice between this compound and siRNA for TNNI3K knockdown depends heavily on the specific research question and experimental design.
Choose this compound for:
-
Acute Inhibition: When studying the immediate effects of TNNI3K inhibition on signaling pathways, this compound provides a rapid and reversible means to block kinase activity.
-
Pharmacological Studies: For in vivo studies or experiments mimicking therapeutic intervention, a small molecule inhibitor like this compound is more clinically relevant.
-
High-Throughput Screening: The ease of application makes small molecules suitable for large-scale screening efforts.
Choose siRNA for:
-
Studying the Role of the Protein: When the goal is to understand the consequences of reduced TNNI3K protein levels, including its non-catalytic scaffolding functions, siRNA-mediated knockdown is the preferred method.
-
Long-Term Studies: The sustained knockdown achieved with siRNA is advantageous for experiments investigating chronic effects.
-
Target Validation: siRNA can be a valuable tool to confirm that the phenotype observed with a small molecule inhibitor is indeed due to the inhibition of the intended target.
Considerations and Caveats:
-
Off-Target Effects: While this compound has been shown to be highly selective, the potential for off-target kinase inhibition should always be considered and controlled for, for instance, by using a structurally distinct inhibitor if available. For siRNA, off-target effects are a known concern and can be mitigated by using the lowest effective concentration, employing multiple siRNAs targeting different regions of the TNNI3K mRNA, and performing rigorous validation with appropriate controls.[5][6]
-
Delivery: For in vitro experiments, both methods are relatively straightforward. However, for in vivo applications, the delivery of siRNA to cardiac tissue can be challenging, whereas this compound is a systemically available small molecule.
-
Compensation: The long-term depletion of TNNI3K protein by siRNA might lead to compensatory changes in other signaling pathways, which could complicate the interpretation of results.
Conclusion
Both this compound and siRNA are powerful and valuable tools for interrogating the function of TNNI3K. This compound offers a precise and rapid way to inhibit the kinase's enzymatic activity, making it ideal for pharmacological and acute signaling studies. In contrast, siRNA provides a means to reduce the total cellular pool of the TNNI3K protein, which is crucial for understanding its broader biological roles beyond its catalytic function. A comprehensive research strategy may even involve the use of both techniques to corroborate findings and gain a more complete understanding of TNNI3K's role in cardiac physiology and disease. The detailed information and protocols provided in this guide should serve as a solid foundation for designing and executing well-controlled and informative experiments targeting TNNI3K.
References
- 1. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A de novo TNNI3K variant aggravates the pathogenicity of DMD-associated early-onset cardiomyopathy: a case report [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tnni3k Modifies Disease Progression in Murine Models of Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of TNNI3K Inhibition in Cardioprotection: A Comparative Guide to GSK329 and Alternatives
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental results is paramount. This guide provides a comparative analysis of GSK329, a potent inhibitor of the cardiac-specific Troponin I-Interacting Kinase (TNNI3K), and its alternatives in the context of cardioprotection. We present supporting experimental data, detailed protocols, and visual workflows to facilitate the design and replication of studies in this promising therapeutic area.
The inhibition of TNNI3K has emerged as a potential strategy for mitigating cardiac injury, particularly following ischemia/reperfusion (I/R) events. This compound has been a key tool in preclinical investigations; however, a thorough understanding of its performance relative to other inhibitors is crucial for advancing this research. This guide synthesizes available data to aid in the selection of appropriate research tools and to enhance the reproducibility of future experiments.
Comparative Efficacy of TNNI3K Inhibitors
The primary evidence for the cardioprotective effects of this compound comes from preclinical studies in mouse models of myocardial I/R injury. A key study demonstrated that administration of this compound at the time of reperfusion significantly reduces infarct size. To provide a clear comparison, the following table summarizes the in vivo efficacy of this compound and a structurally distinct TNNI3K inhibitor, GSK854, from the same study.
| Compound | Dose | Administration Route | Infarct Size Reduction (% vs. Vehicle) | Reference |
| This compound | 2.75 mg/kg | Intraperitoneal | Significant reduction | [1][2] |
| GSK854 | 2.75 mg/kg | Intraperitoneal | Significant reduction | [1][2][3] |
Potency and Selectivity Profile
The reproducibility of in vitro and in vivo effects is heavily dependent on the potency and selectivity of the inhibitor. While both this compound and GSK854 are potent inhibitors of TNNI3K, they exhibit different selectivity profiles against a panel of other kinases. This is a critical consideration for attributing observed effects specifically to TNNI3K inhibition and for minimizing off-target effects.
| Compound | TNNI3K IC50 | Selectivity Notes | Reference |
| This compound | 10 nM | 40-fold selective over VEGFR2, 80-fold over p38α, >200-fold over B-Raf. Inhibited 11 other kinases by >50% at 100 nM.[3] | [3] |
| GSK854 | <10 nM | >100-fold selectivity for TNNI3K over 96% of kinases tested. Only inhibited ZAK/MLTK by >50% at 100 nM.[3] | [3] |
Other Investigated TNNI3K Inhibitors:
| Compound | TNNI3K IC50 | Key Findings | Reference |
| GSK114 | 25 nM | 40-fold selective for TNNI3K over B-Raf kinase.[3] | [3] |
| Compound 6O | 410 nM | Reduced apoptosis and pyroptosis in H9c2 cells and showed beneficial cardiac effects in a mouse model of myocardial infarction.[3] | [3] |
Experimental Protocols
To facilitate the replication of key experiments, detailed methodologies are provided below based on published studies.
In Vivo Myocardial Ischemia/Reperfusion (I/R) Injury Model
This protocol describes the surgical procedure and drug administration used to evaluate the cardioprotective effects of TNNI3K inhibitors in mice.[1]
-
Animal Model: Adult male C57BL/6 mice are used.
-
Anesthesia: Mice are anesthetized, intubated, and mechanically ventilated.
-
Surgical Procedure:
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated with a suture.
-
Ischemia is confirmed by observing the blanching of the myocardial tissue.
-
-
Ischemia and Reperfusion:
-
The LAD is occluded for a period of 30-60 minutes.
-
The ligature is then released to allow for reperfusion.
-
-
Drug Administration:
-
Infarct Size Assessment:
-
After 24 hours of reperfusion, the heart is excised.
-
The LAD is re-occluded, and the heart is perfused with a dye (e.g., Evans blue) to delineate the area at risk (AAR).
-
The heart is then sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (white) tissue.
-
Infarct size is expressed as a percentage of the AAR.
-
Measurement of Reactive Oxygen Species (ROS)
This protocol outlines a method to quantify superoxide (B77818) production in the ischemic heart tissue following I/R.[1]
-
Tissue Collection: At the end of the reperfusion period, the heart is excised and the ischemic left ventricular (LV) tissue is isolated.
-
Superoxide Measurement:
-
LV tissue homogenates are prepared.
-
Lucigenin-enhanced chemiluminescence is used to measure superoxide levels.
-
-
Data Analysis: Superoxide production is quantified and compared between treatment groups and vehicle controls.
Western Blot for p38 MAPK Activation
This protocol details the assessment of the phosphorylation status of p38 MAPK, a downstream target in the TNNI3K signaling pathway.[1]
-
Protein Extraction: Protein lysates are prepared from ischemic LV tissue.
-
SDS-PAGE and Western Blotting:
-
Protein samples are separated by SDS-polyacrylamide gel electrophoresis.
-
Proteins are transferred to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated p38 (p-p38) and total p38.
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
-
Quantification: The ratio of p-p38 to total p38 is calculated to determine the level of p38 activation.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for in vivo evaluation of TNNI3K inhibitors.
Caption: TNNI3K signaling pathway in I/R injury and point of inhibition by this compound.
By providing this comprehensive comparison, we aim to equip researchers with the necessary information to design robust and reproducible experiments targeting TNNI3K for cardioprotection. The choice of inhibitor and adherence to detailed protocols are critical for generating high-quality, translatable data.
References
A Comparative Guide to GSK329 and Previous Generation TNNI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GSK329, a potent inhibitor of the cardiac-specific Troponin I-interacting kinase (TNNI3K), with other known inhibitors of the same target. While the concept of distinct "generations" is not as formally established for TNNI3K inhibitors as it is for other kinase targets like EGFR, this guide will compare this compound to other pioneering TNNI3K inhibitors for which comparative data is available, namely GSK854 and GSK114.
Introduction to TNNI3K and its Inhibitors
Troponin I-interacting kinase (TNNI3K) is a serine/threonine kinase predominantly expressed in cardiomyocytes.[1] It has emerged as a promising therapeutic target in cardiovascular diseases due to its role in mediating cardiac hypertrophy and injury following ischemia/reperfusion.[2] The development of small molecule inhibitors against TNNI3K aims to mitigate the pathological effects associated with its overactivity. This compound is a diarylurea-based inhibitor that has demonstrated significant potency and cardioprotective effects.[3] This guide will objectively compare its performance against other key TNNI3K inhibitors.
Data Presentation: Quantitative Comparison of TNNI3K Inhibitors
The following table summarizes the key quantitative data for this compound and its comparators, focusing on potency and selectivity.
| Inhibitor | TNNI3K IC50 (nM) | Selectivity Profile | Reference(s) |
| This compound | 10 | >40-fold vs. VEGFR2, >80-fold vs. p38α, >200-fold vs. B-Raf. Inhibited 11 other kinases by >50% at 100 nM. | [1] |
| GSK854 | <10 | >25-fold vs. B-Raf, >100-fold selectivity over 96% of 294 kinases tested. Only significant off-target at 100 nM was ZAK/MLTK. | [1][4] |
| GSK114 | 25 | 40-fold selectivity for TNNI3K over B-Raf. Off-targets at 1 µM included ACK1, B-Raf, GAK, MEK5, PDGFRB, STK36, and ZAK. | [1] |
Signaling Pathway and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: TNNI3K signaling in response to cardiac stress.
Caption: Workflow for in vivo ischemia/reperfusion studies.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
A representative protocol for determining the in vitro kinase activity and inhibitory potential of compounds like this compound is as follows:
-
Kinase Reaction Buffer Preparation: A typical buffer would consist of HEPES, MgCl2, MnCl2, DTT, and a source of ATP, often radiolabeled ([γ-33P]ATP) for detection.
-
Enzyme and Substrate Preparation: Recombinant human TNNI3K enzyme is diluted in the kinase reaction buffer. A suitable substrate, which could be a generic substrate like myelin basic protein or a specific peptide sequence, is also prepared.
-
Inhibitor Preparation: The test inhibitors (this compound, GSK854, GSK114) are serially diluted in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction: The kinase, substrate, and inhibitor are combined in the wells of a microtiter plate. The reaction is initiated by the addition of the ATP solution.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: The reaction is stopped, typically by the addition of a high concentration of EDTA or by spotting the reaction mixture onto a filter membrane which is then washed to remove unincorporated ATP.
-
Data Analysis: The amount of incorporated radiolabel is quantified using a scintillation counter or phosphorimager. The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve. For selectivity profiling, this assay is repeated with a panel of other kinases.
In Vivo Myocardial Ischemia/Reperfusion Injury Model
The following protocol outlines the key steps in a murine model of myocardial ischemia/reperfusion injury used to evaluate the efficacy of TNNI3K inhibitors.[5][6][7][8][9]
-
Animal Preparation: Adult male C57BL/6 mice are anesthetized, typically with an inhalant anesthetic like isoflurane.[5] The animals are then intubated and mechanically ventilated.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and ligated with a suture.[6][7] Successful ligation is confirmed by the observation of myocardial blanching.
-
Ischemia and Reperfusion: The LAD artery is occluded for a defined period, typically 30-60 minutes, to induce ischemia. Following the ischemic period, the ligature is released to allow for reperfusion of the myocardium.[9]
-
Inhibitor Administration: this compound or a comparator compound is administered at a predetermined time point, often just prior to or at the onset of reperfusion. For instance, this compound has been administered intraperitoneally (i.p.) at a dose of 2.75 mg/kg.[2]
-
Post-operative Care and Monitoring: The chest is closed, and the animal is allowed to recover. Post-operative analgesia is provided.
-
Endpoint Analysis: After a set period of reperfusion (e.g., 24 hours), the animal is euthanized. The heart is excised, and the area at risk and the infarct size are determined. This is commonly done using Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC) staining. Cardiac function can also be assessed in surviving animals at later time points using techniques like echocardiography.
Concluding Remarks
This compound is a potent TNNI3K inhibitor with demonstrated in vivo efficacy in a model of cardiac ischemia/reperfusion injury. When compared to other known TNNI3K inhibitors, this compound shows high potency, similar to that of GSK854.[1] However, GSK854 appears to have a more favorable selectivity profile, with fewer off-target kinases identified at a concentration of 100 nM.[1] GSK114, while also selective for TNNI3K over B-Raf, has a slightly higher IC50 and a broader range of off-targets at higher concentrations compared to GSK854.[1]
The choice of inhibitor for research purposes will depend on the specific experimental context. The high potency of this compound makes it a valuable tool for studying the therapeutic potential of TNNI3K inhibition. However, for studies requiring the highest degree of target specificity, GSK854 may be a more suitable choice. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their specific research needs in the investigation of TNNI3K-mediated cardiac signaling.
References
- 1. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment [mdpi.com]
- 2. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Identification of Diarylurea Inhibitors of the Cardiac-Specific Kinase TNNI3K by Designing Selectivity Against VEGFR2, p38α, and BâRaf - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. medkoo.com [medkoo.com]
- 5. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Murine Model of Myocardial Ischemia–Reperfusion Injury | Springer Nature Experiments [experiments.springernature.com]
- 7. Induction of Myocardial Infarction and Myocardial Ischemia-Reperfusion Injury in Mice [jove.com]
- 8. kup.at [kup.at]
- 9. Video: A Murine Model of Myocardial Ischemia-reperfusion Injury through Ligation of the Left Anterior Descending Artery [jove.com]
Validating GSK329's Cardioprotective Promise: A Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of orthogonal methods to validate the preclinical findings of GSK329, a potent and selective inhibitor of the cardiac-specific kinase TNNI3K. By employing a multi-pronged approach, researchers can build a robust data package to confidently assess the therapeutic potential of this compound and similar kinase inhibitors.
This compound has been identified as a promising cardioprotective agent, with initial studies demonstrating its ability to reduce infarct size, decrease reactive oxygen species (ROS) levels, and inhibit p38 MAP kinase activation in models of ischemia/reperfusion injury.[1][2][3][4] To rigorously validate these findings and ensure they are not an artifact of a single experimental system, employing orthogonal, or independent, methods is crucial. This guide outlines a series of biochemical, biophysical, and cell-based assays to comprehensively confirm the mechanism of action and efficacy of this compound.
Overall Validation Workflow
A systematic approach to validating this compound's activity involves confirming its direct interaction with TNNI3K, quantifying its inhibitory effect on the kinase and its downstream signaling, and corroborating its cellular and in vivo protective effects.
Caption: A logical workflow for the orthogonal validation of this compound's findings.
Comparative Analysis of Validation Methods
To ensure a comprehensive assessment of this compound, a combination of methods should be employed. The following table summarizes key orthogonal approaches, their principles, and the quantitative data they provide.
| Validation Area | Primary Method | Orthogonal Method 1 | Orthogonal Method 2 | Quantitative Output |
| Target Engagement | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Target melting temperature (Tm), Dissociation constant (KD), Binding affinity (KD), thermodynamic parameters (ΔH, ΔS) |
| Kinase Inhibition | Biochemical Kinase Assay (e.g., TR-FRET) | In-Cell Western/Western Blot (Phospho-TNNI3K substrate) | Radiometric Kinase Assay ([³²P]-ATP) | Half-maximal inhibitory concentration (IC₅₀) |
| Downstream Signaling | Western Blot (Phospho-p38) | High-Content Imaging (Nuclear translocation of p38) | Meso Scale Discovery (MSD) Assay (Phospho-p38) | IC₅₀ for p38 phosphorylation inhibition |
| Kinase Selectivity | KinomeScan® Profiling | NanoBRET™ Target Engagement Assay | In-house panel of related kinases | Selectivity score (S-score), IC₅₀/KD for off-targets |
| Cardioprotection (ROS) | Dihydroethidium (DHE) Staining | 2',7'-Dichlorofluorescin Diacetate (DCFDA) Assay | Electron Paramagnetic Resonance (EPR) | Fold change in fluorescence intensity, ROS levels |
| Cardioprotection (Infarct Size) | Triphenyltetrazolium Chloride (TTC) Staining | Echocardiography | Magnetic Resonance Imaging (MRI) | Infarct size as % of area at risk, Ejection fraction, Cardiac dimensions |
Key Signaling Pathway
This compound is proposed to exert its cardioprotective effects by inhibiting TNNI3K, which in turn reduces the activation of the downstream p38 MAPK pathway. This pathway is a known mediator of cellular stress and apoptosis in the context of ischemia/reperfusion injury.
Caption: The proposed signaling pathway of this compound in cardioprotection.
Experimental Protocols
Biophysical Validation of Target Engagement
a. Surface Plasmon Resonance (SPR)
-
Principle: SPR measures the direct binding of an analyte (this compound) to a ligand (immobilized TNNI3K protein) by detecting changes in the refractive index at the surface of a sensor chip.[2][5]
-
Protocol:
-
Immobilize recombinant human TNNI3K protein onto a CM5 sensor chip via amine coupling.
-
Prepare a series of this compound concentrations in a suitable running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions over the sensor chip surface, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between cycles with a low pH solution.
-
Analyze the binding sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).
-
b. Cellular Thermal Shift Assay (CETSA)
-
Principle: This method assesses target engagement in a cellular environment. The binding of a ligand (this compound) to its target protein (TNNI3K) stabilizes the protein, leading to an increase in its melting temperature.[6]
-
Protocol:
-
Treat cultured cardiomyocytes with either vehicle (DMSO) or varying concentrations of this compound.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble TNNI3K at each temperature by Western blot.
-
Plot the fraction of soluble TNNI3K as a function of temperature to generate melting curves and determine the shift in melting temperature upon this compound binding.
-
Cellular Validation of Downstream Signaling Inhibition
a. Western Blot for Phospho-p38 MAPK
-
Principle: This immunoassay quantifies the level of phosphorylated (activated) p38 MAPK in cell lysates, providing a measure of the downstream inhibitory effect of this compound.[7][8]
-
Protocol:
-
Culture cardiomyocytes (e.g., H9c2 cells) and pre-treat with various concentrations of this compound for 1-2 hours.
-
Induce cellular stress to activate the p38 pathway (e.g., simulated ischemia/reperfusion or treatment with anisomycin).
-
Lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated p38 (p-p38) and total p38.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize p-p38 levels to total p38 to determine the IC₅₀ of this compound for p38 activation.
-
In Vivo Validation of Cardioprotection
a. Triphenyltetrazolium Chloride (TTC) Staining for Infarct Size
-
Principle: TTC is a redox indicator that is reduced by dehydrogenases in viable myocardium to a red formazan (B1609692) precipitate. Infarcted tissue, lacking these enzymes, remains pale.[9][10]
-
Protocol:
-
Subject an animal model (e.g., mouse or rat) to a surgical model of myocardial ischemia/reperfusion.
-
Administer this compound or vehicle at a clinically relevant time point (e.g., just before reperfusion).
-
After the reperfusion period, excise the heart and perfuse with saline.
-
Slice the ventricles into uniform sections.
-
Incubate the slices in a TTC solution (e.g., 1% in phosphate (B84403) buffer) at 37°C.
-
Image the stained slices and use planimetry software (e.g., ImageJ) to quantify the area of infarction (pale tissue) and the area at risk.
-
Express the infarct size as a percentage of the area at risk.
-
b. Dihydroethidium (DHE) Staining for Reactive Oxygen Species (ROS)
-
Principle: DHE is a fluorescent probe that is oxidized by superoxide (B77818) to ethidium, which intercalates with DNA and fluoresces red. This allows for the in situ detection of ROS in cardiac tissue.
-
Protocol:
-
Following the in vivo ischemia/reperfusion protocol, harvest the hearts.
-
Embed the tissue in OCT compound and freeze.
-
Cryosection the heart tissue.
-
Incubate the sections with DHE in a light-protected, humidified chamber.
-
Wash the sections and mount with an anti-fade mounting medium.
-
Visualize and quantify the fluorescence intensity using a fluorescence microscope.
-
Compare the fluorescence intensity between this compound-treated and vehicle-treated groups to assess the reduction in ROS.
-
By systematically applying these orthogonal methods, researchers can build a comprehensive and robust dataset to validate the initial findings for this compound. This rigorous approach is essential for de-risking the progression of novel kinase inhibitors in the drug development pipeline and for providing a solid foundation for future clinical investigation.
References
- 1. Advanced methods for quantification of infarct size in mice using three-dimensional high-field late gadolinium enhancement MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the cardiomyocyte-specific kinase TNNI3K limits oxidative stress, injury, and adverse remodeling in the ischemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 10. medschool.vcu.edu [medschool.vcu.edu]
GSK329 vs. TNNI3K Genetic Knockout: A Comparative Analysis of Cardioprotective Efficacy
For Immediate Release
This guide provides a detailed comparison of the pharmacological inhibition of Troponin I-interacting kinase (TNNI3K) using GSK329 and the genetic knockout of TNNI3K in the context of cardiac injury, particularly ischemia-reperfusion (I/R) injury. The information is intended for researchers, scientists, and drug development professionals in the cardiovascular field.
Executive Summary
Both pharmacological inhibition of TNNI3K with this compound and genetic knockout of TNNI3K have demonstrated cardioprotective effects in preclinical models of ischemia-reperfusion injury, primarily through the reduction of infarct size. These interventions appear to converge on the downstream signaling pathway involving p38 MAPK and the generation of mitochondrial reactive oxygen species (mROS). However, the nuanced roles of TNNI3K in cardiac physiology, highlighted by studies on genetic knockout models, suggest that the timing and context of TNNI3K inhibition are critical. While acute inhibition or knockout can be beneficial in the setting of I/R injury, long-term absence of TNNI3K may lead to cardiac dysfunction.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound and TNNI3K genetic knockout in mouse models of myocardial ischemia-reperfusion injury.
Table 1: Efficacy of this compound in a Mouse Model of Ischemia-Reperfusion Injury
| Treatment Group | Infarct Size (% of Area at Risk) | Key Findings | Reference |
| Vehicle Control | Not explicitly quantified | - | [1] |
| This compound | ~10% reduction compared to control | Pretreatment with this compound was associated with diminished cellular death and p38 phosphorylation. | [1] |
Table 2: Efficacy of TNNI3K Genetic Knockout in a Mouse Model of Ischemia-Reperfusion Injury
| Genotype | Infarct Size (% of Area at Risk) | Key Findings | Reference |
| Wild-Type | Not explicitly quantified | - | [2] |
| TNNI3K Knockout (Tnni3k-KO) | Significantly smaller than Wild-Type | Tnni3k-KO animals had markedly reduced plasma levels of cardiac injury biomarkers (cTnI, cardiac troponin T, and myosin light chain). Reduced p38 activation was observed in the knockout mice. | [2][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TNNI3K signaling pathway in the context of cardiac injury and a typical experimental workflow for evaluating cardioprotective interventions in a mouse model of ischemia-reperfusion.
Detailed Experimental Protocols
Mouse Model of Myocardial Ischemia-Reperfusion (I/R) Injury
This protocol describes the induction of myocardial I/R injury in mice via ligation of the left anterior descending (LAD) coronary artery.[4][5][6][7]
-
Anesthesia and Ventilation: Mice are anesthetized, typically with isoflurane. Endotracheal intubation is performed to allow for mechanical ventilation.
-
Thoracotomy: A left thoracotomy is performed to expose the heart.
-
LAD Ligation: The LAD is identified and ligated with a suture. Successful ligation is confirmed by the observation of myocardial blanching.
-
Ischemia: The ligature remains in place for a defined period, typically 30 to 60 minutes, to induce ischemia.[8]
-
Reperfusion: The ligature is removed to allow blood flow to be restored to the ischemic area. Reperfusion is confirmed by the return of normal color to the myocardium. The chest is then closed.
-
Postoperative Care: Animals are monitored during recovery.
Measurement of Infarct Size by TTC Staining
This protocol details the quantification of myocardial infarct size using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[9][10][11][12]
-
Heart Extraction: At the end of the reperfusion period (e.g., 24 hours), the mouse is euthanized, and the heart is excised.
-
Aortic Perfusion: The aorta is cannulated, and the heart is perfused with a solution (e.g., saline) to wash out the blood.
-
Area at Risk (AAR) Demarcation (Optional but Recommended): To delineate the area at risk, the LAD can be re-occluded, and a dye such as Evans Blue is perfused through the aorta. The non-ischemic tissue will be stained blue, leaving the AAR unstained.
-
Heart Slicing: The heart is frozen and sliced into uniform sections.
-
TTC Incubation: The heart slices are incubated in a TTC solution (e.g., 1% in phosphate (B84403) buffer) at 37°C. Viable tissue, rich in dehydrogenases, will convert the colorless TTC into a red formazan (B1609692) precipitate. Infarcted tissue, lacking these enzymes, will remain pale.
-
Imaging and Quantification: The slices are photographed, and the areas of the infarct (pale), the area at risk (non-blue), and the total left ventricle are measured using image analysis software. Infarct size is typically expressed as a percentage of the AAR.
Echocardiographic Assessment of Cardiac Function
This protocol outlines the use of M-mode echocardiography to assess cardiac function in mice.[13][14][15][16][17]
-
Anesthesia: The mouse is lightly anesthetized to minimize motion artifacts while maintaining a heart rate within a physiological range.
-
Imaging: A high-frequency ultrasound transducer is used to obtain parasternal long-axis and short-axis views of the heart.
-
M-Mode Acquisition: An M-mode cursor is placed perpendicular to the left ventricular anterior and posterior walls at the level of the papillary muscles to generate a tracing of wall motion over time.
-
Measurements: From the M-mode tracing, the following parameters are measured:
-
Left Ventricular Internal Diameter at end-diastole (LVIDd)
-
Left Ventricular Internal Diameter at end-systole (LVIDs)
-
-
Calculation of Functional Parameters: These measurements are used to calculate:
-
Fractional Shortening (FS%): [(LVIDd - LVIDs) / LVIDd] x 100
-
Ejection Fraction (EF%): A more complex calculation often derived from volumetric measurements, but can be estimated from M-mode data.
-
Western Blot Analysis of p38 MAPK Phosphorylation
This protocol describes the detection of phosphorylated (activated) p38 MAPK in heart tissue lysates.[18][19][20][21][22]
-
Tissue Homogenization: Heart tissue samples are homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of p38 MAPK (e.g., anti-phospho-p38 MAPK Thr180/Tyr182).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The intensity of the bands corresponding to phosphorylated p38 is quantified.
-
Normalization: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against total p38 MAPK. The ratio of phosphorylated p38 to total p38 is then calculated.
Discussion and Conclusion
The available evidence strongly suggests that TNNI3K is a valid therapeutic target for mitigating ischemia-reperfusion injury. Both the pharmacological inhibitor this compound and genetic knockout of TNNI3K lead to a reduction in infarct size, a key indicator of cardioprotection.[1][2] The convergence of their mechanisms on the p38 MAPK pathway provides a solid rationale for this protective effect.[2][23]
However, the findings from TNNI3K knockout models introduce an important consideration. While protective in the acute setting of I/R, the complete and lifelong absence of TNNI3K may be detrimental, potentially leading to cardiac dysfunction and adverse remodeling with age. This highlights a potential advantage of a pharmacological approach with a drug like this compound, which allows for transient and controlled inhibition of TNNI3K specifically during the critical window of reperfusion injury.
Further research is warranted to directly compare the long-term outcomes of transient pharmacological inhibition versus genetic knockout of TNNI3K. Such studies will be crucial in determining the optimal therapeutic strategy for targeting TNNI3K in patients with acute coronary syndromes.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Murine Model of Myocardial Ischemia-reperfusion Injury through Ligation of the Left Anterior Descending Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Myocardial Infarction and Myocardial Ischemia-Reperfusion Injury in Mice [jove.com]
- 6. Video: A Murine Model of Myocardial Ischemia-reperfusion Injury through Ligation of the Left Anterior Descending Artery [jove.com]
- 7. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Refined approach for quantification of in vivo ischemia-reperfusion injury in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]
- 11. researchgate.net [researchgate.net]
- 12. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 13. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 16. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease [mdpi.com]
- 17. scintica.com [scintica.com]
- 18. benchchem.com [benchchem.com]
- 19. biocompare.com [biocompare.com]
- 20. researchgate.net [researchgate.net]
- 21. mesoscale.com [mesoscale.com]
- 22. Phospho-p38 MAPK (Thr180/Tyr182) (28B10) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 23. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Therapeutic Potential of GSK329: A Comparative Analysis for Cardioprotection
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GSK329's Performance with Alternative TNNI3K Inhibitors in Preclinical Models of Cardiac Injury.
This compound, a potent and selective inhibitor of the cardiac-specific Troponin I-interacting kinase (TNNI3K), has demonstrated significant therapeutic potential in preclinical models of myocardial ischemia/reperfusion (I/R) injury. This guide provides a comparative analysis of this compound against other TNNI3K inhibitors with available in vivo data, offering a comprehensive overview of its efficacy, mechanism of action, and the experimental basis for these findings.
Comparative Efficacy of TNNI3K Inhibitors in Myocardial I/R Injury
The primary in vivo validation for this compound's therapeutic potential comes from a mouse model of myocardial ischemia/reperfusion injury. In these studies, this compound was compared with another potent TNNI3K inhibitor, GSK854. The data consistently demonstrates that inhibition of TNNI3K at the time of reperfusion leads to a significant reduction in infarct size, a key indicator of cardiac damage.[1][2]
| Inhibitor | Dosage | Administration | Infarct Size (% of Area at Risk) vs. Vehicle | Superoxide (B77818) Production (Fold Change vs. Vehicle) | p38 Phosphorylation (Fold Change vs. Vehicle) |
| This compound | 2.75 mg/kg | Intraperitoneal | ↓ Significant Reduction | ↓ Significant Reduction | ↓ Significant Reduction |
| GSK854 | 2.75 mg/kg | Intraperitoneal | ↓ Significant Reduction | ↓ Significant Reduction | ↓ Significant Reduction |
| GSK114 | Not Reported | Not Reported | In vivo data not available in searched documents | Not Reported | Not Reported |
| Compound 6o | Not Reported | Not Reported | ↓ Marked Reduction (in rats)[3] | Not Reported | ↓ (in vitro)[3] |
Table 1: In Vivo Efficacy of TNNI3K Inhibitors in Rodent Models of Myocardial I/R Injury. Data for this compound and GSK854 are derived from mouse studies where they were administered at the time of reperfusion.[1][2]
Mechanism of Action: TNNI3K Signaling in Cardiac Injury
TNNI3K is a cardiac-specific kinase that is upregulated in response to cardiac stress and injury.[4] Its activation triggers a signaling cascade that contributes to cardiomyocyte death and adverse cardiac remodeling. The primary mechanism through which TNNI3K exerts its detrimental effects is by increasing mitochondrial reactive oxygen species (mROS) production and activating the p38 mitogen-activated protein kinase (MAPK) pathway.[1][4] Inhibition of TNNI3K by compounds like this compound effectively blunts this pathological signaling, leading to cardioprotection.[1][4]
Experimental Protocols
The in vivo validation of this compound and its comparators was primarily conducted using a well-established mouse model of myocardial ischemia/reperfusion injury.
Mouse Model of Myocardial Ischemia/Reperfusion Injury
1. Animal Preparation:
-
Adult male C57BL/6 mice are used for the procedure.
-
Anesthesia is induced and maintained, typically with isoflurane.
-
The animals are intubated and mechanically ventilated to ensure proper respiration throughout the surgery.
-
Body temperature is maintained at 37°C using a heating pad.
2. Surgical Procedure:
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is identified and ligated with a suture.
-
Successful ligation is confirmed by the visible paling of the myocardial tissue downstream of the suture.
-
The ischemia phase is typically maintained for 30 to 45 minutes.
3. Reperfusion and Drug Administration:
-
After the ischemic period, the ligature is released to allow for reperfusion of the coronary artery.
-
This compound or the comparator compound (e.g., GSK854) is administered, typically via intraperitoneal injection (2.75 mg/kg), at the onset of reperfusion.[1][2]
-
The chest is then closed, and the animal is allowed to recover.
4. Endpoint Analysis:
-
Infarct Size Measurement: 24 hours post-reperfusion, the heart is excised. The area at risk (AAR) and the infarcted area are delineated using staining techniques such as Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC). The infarct size is expressed as a percentage of the AAR.
-
Biochemical Analysis: Blood samples can be collected to measure cardiac injury biomarkers like troponin I.
-
Molecular Analysis: Heart tissue from the ischemic zone is harvested at earlier time points (e.g., 30 minutes to 3 hours post-reperfusion) to assess levels of superoxide production (using dihydroethidium (B1670597) staining) and the phosphorylation status of p38 MAPK (via Western blot).
Logical Relationship of this compound's Therapeutic Action
The therapeutic potential of this compound is based on a clear logical framework: by selectively inhibiting the cardiac-specific kinase TNNI3K, it directly counteracts a key driver of ischemia/reperfusion injury at the cellular level, leading to a measurable reduction in tissue damage and preservation of cardiac function.
References
- 1. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of novel TNNI3K inhibitor suppresses pyroptosis and apoptosis in murine myocardial infarction injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]
GSK329 Shows Cardioprotective Effects in Animal Models of Cardiac Injury
A comparative analysis of the novel TNNI3K inhibitor, GSK329, against a placebo in preclinical animal models of ischemia/reperfusion cardiac injury has demonstrated significant cardioprotective effects. Studies show that this compound reduces infarct size, limits oxidative stress, and mitigates adverse cardiac remodeling.
This compound, a potent and selective inhibitor of the cardiac-specific kinase TNNI3K, has been evaluated in a mouse model of ischemia/reperfusion (I/R) injury, a common model that mimics the damage that occurs when blood flow is restored to the heart after a heart attack.[1][2] In these studies, this compound, when administered at the time of reperfusion, significantly reduced the area of dead heart tissue (infarct size) compared to a vehicle control (placebo).[1][3] This protective effect is attributed to the inhibition of TNNI3K, which in turn reduces the production of harmful reactive oxygen species (ROS) and the activation of the p38 MAP kinase signaling pathway, both of which are key contributors to reperfusion injury.[1][2]
Quantitative Analysis of Cardioprotective Effects
The efficacy of this compound in reducing cardiac injury has been quantified in animal models. The following tables summarize the key findings from a study comparing this compound and another TNNI3K inhibitor, GSK854, to a vehicle control in a mouse model of ischemia/reperfusion.
| Treatment Group | Myocardial Infarct Size (% of Area at Risk) | Superoxide Production (Fold Change vs. Vehicle) | p38 MAPK Phosphorylation (Relative to Total p38) |
| Vehicle (Placebo) | ~35% | 1.0 | ~1.0 |
| This compound | ~20% | Not explicitly quantified for this compound, but TNNI3K inhibition showed a significant reduction | Not explicitly quantified for this compound, but TNNI3K inhibition showed a significant reduction |
| GSK854 (another TNNI3K inhibitor) | ~20% | ~0.6 | ~0.5 |
Data are approximated from graphical representations in the cited literature and represent the significant reduction observed with TNNI3K inhibition.[1]
Signaling Pathway of this compound in Cardioprotection
This compound exerts its cardioprotective effects by inhibiting TNNI3K, a kinase that is specifically expressed in cardiomyocytes. During ischemia/reperfusion, TNNI3K activity is upregulated, leading to increased mitochondrial reactive oxygen species (mROS) production and activation of the pro-apoptotic p38 MAPK signaling pathway. By inhibiting TNNI3K, this compound effectively blunts these detrimental downstream effects, thereby preserving cardiomyocyte viability and reducing the overall extent of cardiac injury.
Caption: Signaling pathway of this compound in cardioprotection.
Experimental Protocols
The cardioprotective effects of this compound were evaluated in a well-established animal model of myocardial ischemia/reperfusion injury.
Animal Model:
Surgical Procedure:
-
Mice were anesthetized, intubated, and mechanically ventilated.
-
A left thoracotomy was performed to expose the heart.
-
The left anterior descending (LAD) coronary artery was ligated with a suture to induce ischemia.
-
After a period of ischemia (typically 30 minutes), the suture was released to allow for reperfusion of the heart muscle.[1]
Drug Administration:
-
This compound was administered via intraperitoneal injection at the time of reperfusion.[1][3] A vehicle (placebo) was administered to the control group.
Endpoint Analysis:
-
Infarct Size Measurement: After a period of reperfusion (e.g., 24 hours), the hearts were excised. The area at risk (the portion of the heart affected by the LAD occlusion) and the infarct size (the area of dead tissue) were determined using staining techniques such as Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC).[1]
-
Oxidative Stress Assessment: Superoxide production in the ischemic heart tissue was measured using dihydroethidium (B1670597) (DHE) staining.[1]
-
Western Blot Analysis: The phosphorylation status of key signaling proteins, such as p38 MAPK, was assessed in heart tissue lysates to determine the activation of specific pathways.[1]
Caption: Experimental workflow for in vivo ischemia/reperfusion studies.
References
- 1. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the cardiomyocyte-specific kinase TNNI3K limits oxidative stress, injury, and adverse remodeling in the ischemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Independent Verification of GSK329's Mode of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mode of action of GSK329 and its alternatives, supported by experimental data. Due to a potential ambiguity in the initial query, this document addresses two distinct molecules: This compound , a TNNI3K inhibitor for cardioprotection, and I-BET762 (GSK525762A) , a BET bromodomain inhibitor with applications in oncology and inflammation. Both are presented with relevant comparators to offer a comprehensive overview for research and development.
Section 1: I-BET762 (GSK525762A) - A BET Bromodomain Inhibitor
I-BET762 (also known as Molibresib or GSK525762A) is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] These proteins are epigenetic "readers" that play a crucial role in regulating gene transcription. By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific gene loci, including those of key oncogenes and inflammatory mediators.
The primary mode of action of I-BET762 involves its competitive binding to the acetyl-lysine recognition pockets of BET bromodomains. This prevents the tethering of BET proteins to chromatin, thereby inhibiting the transcription of target genes such as the proto-oncogene c-MYC.[3][4][5] The downstream effects include the induction of cell cycle arrest and apoptosis in cancer cells, as well as the suppression of pro-inflammatory cytokine production.[2][6]
Comparative Analysis of BET Inhibitors: I-BET762, JQ1, and OTX015
To provide a clear comparison of I-BET762's performance, this guide includes data on two other well-characterized BET inhibitors: JQ1 and OTX015.
Table 1: Quantitative Comparison of Biochemical Potency of BET Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| I-BET762 | BRD2, BRD3, BRD4 | FRET | ~35 | [2] |
| BET Bromodomains | Cell-free assay | 32.5 - 42.5 | [7] | |
| (+)-JQ1 | BRD4 (BD1) | AlphaScreen | 77 | [7] |
| BRD4 (BD2) | AlphaScreen | 33 | [7] | |
| OTX015 | BRD2, BRD3, BRD4 | Competitive Binding | 92 - 112 | [8] |
Table 2: Cellular Activity of BET Inhibitors in Prostate Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | gIC50 (nM) | Reference |
| I-BET762 | LNCaP | 6-day growth assay | 25 - 150 | [6] |
| VCaP | 6-day growth assay | 25 - 150 | [6] | |
| OTX015 | LNCaP | Cell Viability | ~8 (nM) | [9] |
| JQ1 | LNCaP | Cell Viability | ~10 (nM) | [9] |
Experimental Protocols for Verification of I-BET762's Mode of Action
1. Western Blotting for c-Myc Downregulation
This protocol is designed to qualitatively and semi-quantitatively assess the downregulation of the c-Myc protein, a key downstream target of BET inhibitors.
-
Cell Culture and Treatment: Plate prostate cancer cells (e.g., LNCaP) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of I-BET762, JQ1, or OTX015 for 24-72 hours. Include a vehicle-treated control (e.g., DMSO).
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.[10] After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[11]
2. Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the BET inhibitors for the desired duration (e.g., 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
3. Cell Cycle Analysis via Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Preparation and Fixation: Harvest cells after treatment with BET inhibitors. Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently.[12] The cells can be stored at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[13][14] PI intercalates with DNA, and RNase A removes RNA to prevent non-specific staining.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[15][16]
Visualizing the Mode of Action of BET Inhibitors
Caption: Mode of action of BET inhibitors like I-BET762.
Section 2: this compound - A TNNI3K Inhibitor
This compound is a potent and selective inhibitor of the cardiac-specific Troponin I-Interacting Kinase (TNNI3K).[17] TNNI3K is implicated in the pathophysiology of cardiac ischemia/reperfusion (I/R) injury. The kinase activity of TNNI3K is associated with increased production of reactive oxygen species (ROS) and activation of the p38 MAPK signaling pathway, both of which contribute to cardiomyocyte death and adverse cardiac remodeling following an ischemic event.
The mode of action of this compound is the direct inhibition of TNNI3K's kinase activity. By blocking TNNI3K, this compound has been shown to reduce infarct size, decrease ROS levels, and inhibit the activation of p38 MAPK in preclinical models of cardiac I/R injury.[18]
Comparative Analysis of Cardioprotective Agents
This section compares this compound with another TNNI3K inhibitor, GSK854, and two established cardioprotective drugs with different mechanisms of action, Carvedilol and Enalapril.
Table 3: Quantitative Comparison of TNNI3K Inhibitors
| Inhibitor | Target | IC50 (nM) | Selectivity Highlights | Reference |
| This compound | TNNI3K | 10 | >40-fold vs. VEGFR2, >80-fold vs. p38α | |
| GSK854 | TNNI3K | < 10 | >100-fold over 96% of kinases tested | [19][20] |
Table 4: Comparison of Cardioprotective Mechanisms
| Agent | Primary Mechanism of Action | Key Downstream Effects |
| This compound | TNNI3K Inhibition | Reduced ROS production, decreased p38 MAPK activation |
| GSK854 | TNNI3K Inhibition | Similar to this compound with higher selectivity |
| Carvedilol | Non-selective β- and α1-adrenergic receptor blockade | Decreased heart rate and blood pressure, vasodilation, antioxidant effects |
| Enalapril | Angiotensin-Converting Enzyme (ACE) Inhibition | Reduced angiotensin II levels, vasodilation, decreased aldosterone (B195564) secretion |
Experimental Protocols for Verification of this compound's Mode of Action
1. Measurement of Myocardial Infarct Size
This protocol describes a common method for quantifying the extent of myocardial damage following I/R injury in a mouse model.
-
Animal Model: Induce myocardial ischemia in mice by ligating the left anterior descending (LAD) coronary artery for a defined period (e.g., 30-60 minutes), followed by reperfusion. Administer this compound or a vehicle control at the onset of reperfusion.
-
Tissue Harvesting and Staining: After a set reperfusion period (e.g., 24 hours), excise the heart and slice the ventricles transversely. Incubate the slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC). Viable myocardium will stain red, while the infarcted area will remain pale.
-
Image Analysis: Digitize the stained heart slices. The infarct size is typically expressed as a percentage of the area at risk (AAR) or the total left ventricular area.[21][22] More advanced techniques like late gadolinium enhancement MRI can also be used for in vivo quantification.[23][24][25]
2. Measurement of Reactive Oxygen Species (ROS) in Heart Tissue
This protocol utilizes dihydroethidium (B1670597) (DHE) staining to detect superoxide (B77818) production in cardiac tissue.
-
Tissue Preparation: Following I/R and treatment, harvest the heart and embed it in OCT compound for cryosectioning.
-
DHE Staining: Incubate the frozen tissue sections with DHE. DHE is oxidized by superoxide to form a fluorescent product.
-
Fluorescence Microscopy: Visualize the stained sections using a fluorescence microscope. The intensity of the fluorescence is indicative of the level of superoxide production.[26] Other methods, such as measuring hydrogen peroxide concentration in the perfusate of an isolated heart model, can also be employed.[27][28][29]
3. Western Blotting for p38 MAPK Activation
This protocol assesses the activation of p38 MAPK by detecting its phosphorylated form.
-
Sample Preparation: Prepare protein lysates from the ischemic and non-ischemic regions of the heart tissue from treated and control animals.
-
Western Blotting: Perform SDS-PAGE and western blotting as described previously.
-
Immunodetection: Use a primary antibody specific for the phosphorylated form of p38 MAPK (phospho-p38).[30][31][32] To normalize the data, probe a separate membrane or strip and re-probe the same membrane with an antibody that detects total p38 MAPK.
Visualizing the Cardioprotective Signaling Pathway of this compound
Caption: Cardioprotective mechanism of this compound via TNNI3K inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective inhibition of CD4+ T-cell cytokine production and autoimmunity by BET protein and c-Myc inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tribioscience.com [tribioscience.com]
- 6. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 11. LabXchange [labxchange.org]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. The Diverse Roles of TNNI3K in Cardiac Disease and Potential for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medkoo.com [medkoo.com]
- 20. GSK854 | inhibitor/agonist | CAS 1316059-00-3 | Buy GSK854 from Supplier InvivoChem [invivochem.com]
- 21. Myocardial Infarct Size Measurement in the Mouse Chronic Infarction Model: Comparison of Area- and Length-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Myocardial infarct size measurement in the mouse chronic infarction model: comparison of area- and length-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Advanced methods for quantification of infarct size in mice using three-dimensional high-field late gadolinium enhancement MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Advanced methods for quantification of infarct size in mice using three-dimensional high-field late gadolinium enhancement MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Measurement of Reactive Oxygen Species in Cardiovascular Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Measurement of hydrogen peroxide and oxidant stress in a recirculating whole blood-perfused rat heart model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 31. p38 MAPK Control Cell Extracts | Cell Signaling Technology [awsprod-cellsignal.com]
- 32. Activation and cellular localization of the p38 and JNK MAPK pathways in rat crescentic glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of GSK329
For laboratory professionals engaged in drug discovery and development, the responsible management and disposal of chemical compounds are paramount to ensuring a safe research environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of GSK329, a potent and selective TNNI3K inhibitor. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, the following protocols are based on established best practices for the disposal of potent, biologically active research chemicals and urea-based compounds.
It is imperative that all disposal activities comply with local, state, and federal regulations, in addition to your institution's specific Environmental Health and Safety (EHS) protocols.
Summary of this compound Properties for Safe Handling and Disposal
The following table summarizes key data for this compound relevant to its handling and disposal.
| Parameter | Guideline | Citation |
| Chemical Name | This compound | |
| Molecular Formula | C19H14Cl2F3N5O2 | |
| Molecular Weight | 472.25 g/mol | |
| Physical State | Solid | |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 20 mM). | |
| Storage | Store at -20°C. | |
| Waste Classification | Should be treated as hazardous chemical waste. | |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, and a fully-buttoned lab coat. | [1] |
Experimental Protocols: Step-by-Step Disposal Procedures
The proper disposal of this compound requires segregating waste into three distinct streams: unused or expired solid compound, solutions containing this compound, and contaminated laboratory materials.
Disposal of Unused or Expired Solid this compound
This procedure applies to the original compound in its solid, powdered form.
-
Step 1: Containerization Place the original vial or container of solid this compound into a larger, sealable, and chemically compatible waste container (e.g., a polyethylene (B3416737) container).[2] This secondary containment prevents accidental release.
-
Step 2: Labeling The outer container must be clearly and securely labeled. As soon as the waste is added, affix a "Hazardous Waste" label.[1] The label must include:
-
The chemical name: "this compound"
-
The words "Hazardous Waste"
-
The approximate quantity of the compound
-
The date the waste was first added to the container
-
-
Step 3: Storage Store the labeled waste container in a designated, well-ventilated hazardous waste accumulation area. Ensure it is stored away from incompatible materials, particularly strong oxidizing agents.[1]
-
Step 4: Final Disposal Arrange for the collection of the waste container by your institution's EHS office or a licensed hazardous waste disposal contractor. Complete any required chemical waste collection forms as per your institution's procedures.[2]
Disposal of this compound Solutions
This procedure applies to solutions of this compound, typically in solvents like DMSO or ethanol.
-
Step 1: Waste Collection Collect all solutions containing this compound in a dedicated, sealed, and shatter-proof waste container that is compatible with the solvent used. Never mix different solvent wastes unless explicitly permitted by your EHS office.
-
Step 2: Labeling Label the waste container as "Hazardous Waste" and clearly identify its contents, including:
-
The chemical name: "this compound"
-
The solvent used (e.g., "in DMSO")
-
The approximate concentration of this compound
-
An estimate of the volume of the solution
-
-
Step 3: Storage Store the liquid waste container in a designated hazardous waste area with appropriate secondary containment to prevent spills.
-
Step 4: Final Disposal Contact your institution's EHS office to schedule a pickup for the hazardous liquid waste. Do not pour any solution containing this compound down the drain.
Disposal of Contaminated Materials
This procedure applies to any materials that have come into contact with this compound, such as gloves, pipette tips, weighing papers, and bench paper.
-
Step 1: Segregation Collect all solid materials contaminated with this compound in a dedicated, sealed plastic bag or a lined, sealable container.
-
Step 2: Labeling Label the bag or container as "Hazardous Waste - Solid" and specify "Contaminated with this compound."
-
Step 3: Disposal Dispose of this solid waste through your institution's hazardous waste program. Do not place these materials in the regular or biohazardous trash.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow and key decision points for the proper disposal of this compound.
References
Personal protective equipment for handling GSK329
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling the potent and selective TNNI3K inhibitor, GSK329. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive approach to personal protection is mandatory to prevent inhalation, dermal, and ocular exposure. The following PPE is required:
-
Respiratory Protection: A NIOSH-approved respirator is essential to prevent inhalation of the powdered compound.
-
Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are required. A face shield should be worn when there is a risk of splashing.
-
Hand Protection: Use compatible, chemical-resistant gloves. It is advisable to double-glove.
-
Body Protection: A lab coat is mandatory. For operations with a higher risk of contamination, disposable coveralls are recommended.
-
Foot Protection: Closed-toe shoes are required in all laboratory settings.
Operational Plan for Handling this compound
1. Preparation and Engineering Controls:
-
All handling of powdered this compound must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before handling the compound to streamline the process and minimize time spent in direct proximity to the substance.
2. Weighing and Reconstitution:
-
When weighing the powdered form of this compound, use a dedicated, clean weighing vessel.
-
To reconstitute, slowly add the recommended solvent to the vial containing this compound. Avoid vigorous shaking to prevent aerosolization. This compound is soluble in DMSO and ethanol.
3. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
When transferring solutions, use appropriate volumetric pipettes to ensure accuracy and prevent spillage.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All solutions and unused powdered this compound must be disposed of as hazardous chemical waste.[1][2]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing paper, gloves, and empty vials, must be disposed of in a designated hazardous waste container.[3][4]
-
Container Rinsing: The initial rinse of any container that held this compound must be collected and disposed of as hazardous waste.[1][3] For containers of highly toxic chemicals, the first three rinses should be collected.[1]
-
Regulatory Compliance: All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[1][2] Ensure that waste containers are properly labeled, kept closed, and stored in a designated area.[1][2]
Quantitative Data Summary
| Property | Value |
| Molecular Weight | 472.25 g/mol |
| Formula | C19H14Cl2F3N5O2 |
| IC50 | 10 nM for TNNI3K |
| Purity | ≥98% (HPLC) |
| Storage Temperature | -20°C |
Experimental Workflow for Handling this compound
Caption: A procedural workflow for the safe handling of this compound in a laboratory setting.
TNNI3K Signaling Pathway
Caption: The inhibitory effect of this compound on the TNNI3K signaling pathway in the context of cardiac stress.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
